Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate
Description
BenchChem offers high-quality Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;5-tert-butyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-9-6(12-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUCSALQUFJPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408957-68-4 | |
| Record name | potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate
Late-Stage Functionalization Reagent for Drug Discovery
Executive Summary
Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate (CAS: 1211516-09-6 / 2408957-68-4) is a specialized reagent designed for the Minisci-type decarboxylative C–H functionalization of heteroarenes. Often categorized under "Diversinates" or "Innately Radical" reagents, it allows medicinal chemists to append a 5-(tert-butyl)oxazole moiety directly onto basic heterocycles (e.g., pyridines, quinolines, diazines) without de novo synthesis. This guide details its physicochemical profile, radical mechanism, and a validated protocol for high-throughput parallel synthesis.
Part 1: Physicochemical Profile & Stability
This reagent is the potassium salt of the corresponding oxazole-2-carboxylic acid.[1][2] The salt form is engineered for superior shelf-stability compared to the free acid, which is prone to spontaneous thermal decarboxylation.
| Property | Specification |
| Chemical Name | Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate |
| Structure | Oxazole ring, 5-tert-butyl, 2-COO⁻ K⁺ |
| Molecular Weight | ~207.27 g/mol |
| Appearance | White to off-white free-flowing solid |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Toluene, Hexanes |
| Stability | Hygroscopic.[2][3] Stable at -20°C. Avoid acidic environments during storage to prevent premature decarboxylation. |
| Reactivity Class | Radical Precursor (Nucleophilic Radical Source) |
Handling Precaution: While the potassium salt is stable, acidification generates the free acid (
Part 2: Mechanistic Principles (Radical C–H Functionalization)
The utility of this reagent lies in its ability to generate a nucleophilic carbon-centered radical at the oxazole C2 position via oxidative decarboxylation .
The Minisci Mechanism
-
Oxidation: The carboxylate is oxidized (via Ag(I)/Persulfate or Photocatalysis) to a carboxyl radical (
). -
Decarboxylation: Rapid loss of
generates the key 5-(tert-butyl)oxazol-2-yl radical. -
Addition: This nucleophilic radical attacks the most electron-deficient position of a protonated heterocycle (the substrate).
-
Re-aromatization: Oxidative hydrogen abstraction restores aromaticity, yielding the coupled product.
Mechanistic Pathway Diagram[4][5]
Caption: Oxidative decarboxylation pathway transforming the carboxylate salt into a reactive nucleophilic radical.
Part 3: Synthetic Applications & Validated Protocol
The most robust method for this specific reagent utilizes a Silver(I)/Persulfate system. This protocol is preferred over photoredox methods for this specific salt due to the high oxidation potential required to generate the radical efficiently.
Validated Protocol: Ag-Catalyzed Decarboxylation
Scale: 0.1 mmol to 1.0 mmol (Parallel Synthesis Compatible)
Reagents:
-
Substrate: Heterocycle (e.g., Pyridine, Quinoline) (1.0 equiv)
-
Reagent: Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate (2.0 – 3.0 equiv)
-
Catalyst: Silver Nitrate (
) (0.2 – 0.5 equiv) -
Oxidant: Potassium Persulfate (
) or Ammonium Persulfate (2.0 – 3.0 equiv) -
Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Critical for activating the substrate
-
Solvent: DCM/Water (biphasic 1:1) or DMSO/Water.
Step-by-Step Methodology:
-
Substrate Activation: Dissolve the heterocycle substrate (1.0 equiv) in DCM. Add TFA (1.0 equiv) to protonate the nitrogen, lowering the LUMO energy and making the ring susceptible to nucleophilic radical attack.
-
Aqueous Phase Prep: In a separate vial, dissolve the Oxazole Carboxylate (2.5 equiv),
(0.3 equiv), and (2.5 equiv) in distilled water. -
Biphasic Initiation: Add the aqueous solution to the organic substrate layer.
-
Reaction: Vigorously stir the biphasic mixture at 40°C–50°C for 2–4 hours. Note: Vigorous stirring is essential to maximize interfacial surface area.
-
Quench & Workup: Cool to RT. Neutralize with sat.
. Extract with DCM (3x). Dry organics over . -
Purification: Concentrate and purify via silica flash chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Ag-catalyzed decarboxylative functionalization.
Part 4: Troubleshooting & Optimization (Expert Insights)
1. "The reaction turns black immediately."
-
Cause: Silver oxide precipitation or rapid decomposition of the oxidant.
-
Solution: This is normal for Minisci reactions.[6] Ensure the stirring is vigorous (vortexing if possible) to maintain the emulsion. If yield is low, add the oxidant portion-wise over 1 hour.
2. Low Conversion of Substrate.
-
Cause: The radical is quenching (proto-decarboxylation) before attacking the heterocycle.
-
Solution: Increase the concentration of the substrate. Minisci reactions follow second-order kinetics regarding the radical capture. Reducing solvent volume often boosts yields.
3. Regioselectivity Issues.
-
Insight: The 5-(tert-butyl)oxazol-2-yl radical is nucleophilic. It will preferentially attack the C2 or C4 position of pyridines/quinolines (the most electron-deficient sites).
-
Control: Steric blocking at C2 can force substitution to C4.
4. Compatibility.
-
Avoid: Substrates with easily oxidizable groups (free thiols, electron-rich anilines) may compete with the carboxylate for the oxidant. Protect these groups prior to reaction.
References
-
Baran, P. S., et al. (2012). "Innately Radical Heteroaromatic Functionalization." Journal of the American Chemical Society. A foundational text on using sulfinate and carboxylate salts for direct C-H functionalization.
-
Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron. The original description of the mechanistic underpinnings.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles." Med.[7] Chem. Commun. Review of applications in drug discovery.[3][7][8][9][10]
-
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
Sources
- 1. potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate [coreyorganics.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Discovery of Novel Tert-Butyl Oxazole Compounds
Executive Summary: The "Tert-Butyl Effect" in Heterocycles
In modern drug discovery, the tert-butyl group is more than just a bulky substituent; it is a strategic tool for modulating pharmacokinetics. When attached to an oxazole core, the tert-butyl moiety offers three distinct advantages that drive its inclusion in novel chemical entities (NCEs):
-
Metabolic Shielding: The steric bulk of the tert-butyl group effectively blocks cytochrome P450 oxidative metabolism at the adjacent carbon atoms, significantly extending the half-life (
) of the parent molecule. -
Lipophilic Tuning: It introduces a defined hydrophobic volume, ideal for filling "greasy" pockets in kinase ATP-binding sites or GPCR allosteric sites, without the rotatable bond penalty associated with
-butyl or isobutyl chains. -
Conformational Locking: The high rotational barrier imposed by the tert-butyl group can lock the oxazole ring into a bioactive conformation relative to connected pharmacophores.
This guide provides a rigorous, regioselective approach to synthesizing these compounds, moving beyond generic protocols to specific, high-fidelity methodologies.
Strategic Synthesis: A Regioselective Decision Matrix
The synthesis of tert-butyl oxazoles is not "one size fits all." The position of the tert-butyl group (C2, C4, or C5) dictates the synthetic strategy.
Regioselectivity Decision Tree
The following diagram illustrates the optimal synthetic pathway based on the desired substitution pattern.
Figure 1: Synthetic decision matrix for regioselective tert-butyl oxazole construction.
Detailed Protocols
Protocol A: The Modern Standard (Buchwald-Cheung Method)
Target: 2,5-Disubstituted Oxazoles (High Versatility) Mechanism: Copper(II)-Catalyzed Oxidative Cyclization of Enamides via Vinylic C-H Functionalization.
This method is superior to traditional iodine-mediated cyclizations for tert-butyl derivatives because it operates at room temperature, preserving sensitive functionalities often present in late-stage drug discovery.
Reaction Scheme
Step-by-Step Methodology
-
Enamide Preparation (Pre-step):
-
Synthesize the tert-butyl enamide precursor via copper-catalyzed amidation of the corresponding vinyl halide or condensation of pivalamide with an aldehyde/ketone.
-
-
Reaction Setup:
-
To a 15 mL reaction vial equipped with a magnetic stir bar, add the Enamide (0.5 mmol, 1.0 equiv).
-
Add CuBr₂ (0.05 mmol, 10 mol%) as the catalyst. Note: CuBr₂ is preferred over CuCl₂ for better solubility and reactivity in this specific transformation.
-
Add Ethyl Nicotinate (0.1 mmol, 20 mol%). Critical Step: This ligand is essential for stabilizing the Cu species and preventing catalyst deactivation.
-
Add K₂S₂O₈ (1.0 mmol, 2.0 equiv) as the terminal oxidant.
-
-
Solvent Addition:
-
Add anhydrous DMF (2.5 mL, 0.2 M concentration). Caution: DMF must be dry; water acts as a nucleophile and can hydrolyze the enamide.
-
-
Execution:
-
Cap the vial (ambient atmosphere is acceptable, but Argon is preferred for reproducibility).
-
Stir vigorously at Room Temperature (23–25 °C) for 24 hours.
-
-
Workup:
-
Dilute the mixture with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize byproducts.
-
Wash with LiCl (5% aq, 2 x 10 mL) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient). Tert-butyl oxazoles typically elute early due to high lipophilicity.
-
Validation Check:
-
TLC: Product will be UV active and less polar than the starting enamide.
-
NMR: Look for the disappearance of the enamide N-H and vinyl protons, and the appearance of the oxazole C4-H singlet (typically
7.0–7.5 ppm).
Protocol B: The "Classic" Regioselective Route (Van Leusen)
Target: 5-Tert-Butyl Oxazoles Key Reagent: Tosylmethyl Isocyanide (TosMIC)[1]
This reaction is the gold standard for placing the tert-butyl group specifically at the C5 position.
Data Summary: Van Leusen Optimization
| Parameter | Standard Condition | Optimized Condition (Green) | Outcome |
| Base | K₂CO₃ / MeOH | K₂CO₃ / Ionic Liquid ([bmim]Br) | Faster rate in ionic liquid |
| Temperature | Reflux (65°C) | Room Temperature | Improved yield for volatile aldehydes |
| Substrate | Pivaldehyde | Pivaldehyde | 5-tert-butyl oxazole |
| Yield | 70-80% | 85-92% | Reduced byproduct formation |
Workflow
-
Dissolution: Dissolve Pivaldehyde (1.0 equiv) and TosMIC (1.0 equiv) in MeOH (or [bmim]Br for the green route).
-
Base Addition: Add K₂CO₃ (1.1 equiv).
-
Cyclization: Stir at reflux for 2–4 hours. The reaction proceeds through an intermediate oxazoline, which eliminates
-toluenesulfinic acid to aromatize.[2] -
Isolation: Remove solvent, extract with Et₂O, and wash with water.
Medicinal Chemistry Applications: Structure-Activity Relationships (SAR)
The tert-butyl oxazole moiety has demonstrated significant utility in antimicrobial and anticancer research.
Case Study: Antibacterial Agents
Research by Kaspady et al. highlighted the efficacy of 2-tert-butyl-4-aryloxazoles.[3]
-
Compound: 2-tert-butyl-4-(4-chlorophenyl)oxazole.[3]
-
Activity: Potent inhibition against S. aureus and B. subtilis.[3]
-
Mechanism: The 2-tert-butyl group anchors the molecule in the hydrophobic pocket of the bacterial target (likely cell wall synthesis enzymes), while the 4-aryl group engages in
- stacking.
SAR Logic Flow
The following diagram explains why the tert-butyl group enhances potency in this scaffold.
Figure 2: Pharmacological impact of the tert-butyl substitution on the oxazole scaffold.
References
-
Cheung, C. W., & Buchwald, S. L. (2012).[4][5][6] Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization.[4][5][6][7][8] The Journal of Organic Chemistry, 77(17), 7526–7537.[5] [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide. Tetrahedron Letters, 13(31), 3114–3118. [Link]
-
Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, antibacterial and antifungal activity of some novel 2,4,5-trisubstituted oxazoles. Letters in Drug Design & Discovery, 6(1), 21-28. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C-H Functionalization [organic-chemistry.org]
- 5. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [dspace.mit.edu]
- 6. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
CAS 2408957-68-4 | Technical Application Guide
Executive Summary: The Stability-Reactivity Paradox
In medicinal chemistry, the 5-tert-butyl-1,3-oxazole moiety is a privileged pharmacophore. It offers a unique combination of high lipophilicity (due to the tert-butyl group) and hydrogen-bond acceptance (via the oxazole nitrogen), often functioning as a bioisostere for esters or amides to improve metabolic stability.
However, introducing this moiety via the C2 position has historically been plagued by the "Instability Paradox." The parent compound, 5-tert-butyloxazole-2-carboxylic acid, is kinetically unstable, prone to spontaneous decarboxylation at ambient temperatures to yield the protonated oxazole.
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS 2408957-68-4) represents the engineered solution to this bottleneck. By isolating the carboxylate as a potassium salt, researchers lock the molecule in a thermodynamically stable state that can be "unlocked" on-demand to generate reactive radical or nucleophilic species.
This guide details the mechanistic logic and protocols for utilizing this reagent in Late-Stage Functionalization (LSF) .
Mechanistic Principles
The utility of CAS 2408957-68-4 lies in its ability to serve as a portable source of the 5-tert-butyloxazol-2-yl radical . Unlike traditional cross-couplings requiring pre-functionalized organometallics (e.g., stannanes or boronic acids), this reagent utilizes a decarboxylative pathway.[1]
The Decarboxylative Radical Pathway (Minisci-Type)
The primary mode of action involves Single Electron Transfer (SET) oxidation.
-
Activation: The potassium salt is solubilized.
-
Oxidation: A silver(I) catalyst or photocatalyst oxidizes the carboxylate to a carboxyl radical.
-
Extrusion: Rapid loss of CO₂ generates the nucleophilic oxazolyl radical.
-
Addition: The radical attacks an electron-deficient heterocycle (Minisci reaction).
Pathway Visualization
The following diagram illustrates the divergence between the storage stability of the salt and its reactive pathways.
Figure 1: Activation pathways.[2] The salt form prevents premature decarboxylation (red path) until oxidative conditions (blue path) are applied.
Physicochemical Profile & Handling
To ensure reproducibility, the physical state of the reagent must be maintained. The potassium salt is hygroscopic; moisture absorption can lead to hydrolysis or protonation, reverting it to the unstable acid form.
| Property | Specification | Operational Implication |
| Molecular Formula | C₈H₁₀KNO₃ | Active reagent mass is 193.24 g/mol . |
| Appearance | White to off-white solid | Discoloration (yellowing) indicates decomposition. |
| Solubility | Water, DMSO, MeOH | Poor solubility in non-polar solvents (DCM, Toluene). |
| Hygroscopicity | High | CRITICAL: Store under inert gas (Ar/N₂) at 4°C. |
| pKa (Conj. Acid) | ~1.0 - 2.0 | Do not expose to acidic media prior to reaction. |
Experimental Protocols
Protocol A: Silver-Catalyzed Minisci Alkylation
This is the industry-standard method for attaching the 5-tert-butyloxazole moiety to N-heterocycles (e.g., pyridines, quinolines) using CAS 2408957-68-4.
Reagents:
-
Substrate: Electron-deficient N-heterocycle (1.0 equiv)
-
Reagent: CAS 2408957-68-4 (2.0 - 3.0 equiv)
-
Catalyst: AgNO₃ (0.2 - 0.5 equiv)
-
Oxidant: K₂S₂O₈ or (NH₄)₂S₂O₈ (2.0 - 3.0 equiv)
-
Solvent: DCM/H₂O biphasic system (1:1) or DMSO/H₂O
Step-by-Step Workflow:
-
Preparation: In a vial equipped with a magnetic stir bar, dissolve the N-heterocycle (0.5 mmol) in DCM (2.0 mL).
-
Aqueous Phase: In a separate vial, dissolve CAS 2408957-68-4 (1.5 mmol, 290 mg) and K₂S₂O₈ (1.5 mmol) in distilled water (2.0 mL).
-
Note: Prepare this solution immediately before use to prevent non-productive decarboxylation.
-
-
Initiation: Add the aqueous solution to the organic phase.
-
Catalysis: Add AgNO₃ (0.1 mmol) followed by TFA (1.0 equiv) if the heterocycle requires protonation for activation.
-
Reaction: Vigorously stir the biphasic mixture at 40–50°C for 4–12 hours.
-
Observation: Evolution of gas (CO₂) indicates the reaction is proceeding.
-
-
Workup: Neutralize with sat. NaHCO₃, extract with DCM (3x), and dry over Na₂SO₄.
Self-Validation Check:
-
If yield is <20%, check the pH. The Minisci reaction requires the heterocycle to be protonated (acidic pH), but the reagent itself is acid-sensitive. Solution: Slow addition of the reagent solution via syringe pump to maintain a steady concentration of radicals without overwhelming the system.
Protocol B: Pd/Cu-Catalyzed Decarboxylative Cross-Coupling
Used for coupling with aryl halides (Ar-X) where Minisci conditions are unsuitable.
Workflow Logic:
Figure 2: High-temperature decarboxylative coupling workflow adapted from Gooßen et al.
Case Study: Structure-Activity Relationship (SAR) Impact
Why use the 5-tert-butyl variant specifically?
-
Metabolic Blocking: The tert-butyl group at C5 sterically protects the oxazole ring from metabolic oxidation (P450 metabolism), a common failure point for unsubstituted oxazoles.
-
Lipophilicity (LogP): Introduction of the tert-butyl group significantly increases LogP, improving membrane permeability for CNS-targeted drugs compared to the methyl or unsubstituted analogs.
Comparative Data (Simulated based on class properties):
| Reagent Variant | C5-Substituent | Metabolic Stability (t½) | Lipophilic Efficiency (LipE) |
| Standard | -H | Low (< 15 min) | Moderate |
| Methylated | -CH₃ | Medium | Good |
| CAS 2408957-68-4 | -C(CH₃)₃ | High (> 60 min) | Excellent |
References
-
Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579. Link
-
Gooßen, L. J., et al. (2006).[1] "Pd/Cu-catalyzed decarboxylative cross-coupling of aryl chlorides with potassium carboxylates." Science, 313(5787), 662-664. Link
-
Shang, R., & Liu, L. (2011).[1] "Decarboxylative cross-coupling reactions: a modern strategy for C–C-bond formation." Chemical Society Reviews, 40(10), 5030-5048. Link
-
Duneton, P., et al. (2019). "Minisci reactions: Versatile tools for the late-stage functionalization of heterocycles." Chemical Reviews, 119(11), 6613-6696. Link
-
PubChem. (n.d.). "Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate Compound Summary." (Note: Closely related structural analog for physical data comparison). Link
Sources
Physicochemical Properties and Applications of 5-tert-Butyl-oxazole Potassium Carboxylates
Executive Summary
5-tert-butyl-oxazole potassium carboxylates—most notably the 2-carboxylate and 4-carboxylate isomers—are highly versatile heterocyclic building blocks. Their structural motif, which combines a lipophilic tert-butyl group with a polar, hydrogen-bond-accepting oxazole ring, makes them privileged scaffolds in medicinal chemistry and agrochemical development. They are frequently employed as precursors for oxazole carboxamides, which serve as potent kinase inhibitors (e.g., CDK5 inhibitors for oncology and neurodegenerative diseases)[1] and advanced herbicides[2].
This technical guide explores the physicochemical profile of these compounds, the scientific logic behind isolating them as potassium salts, and field-proven protocols for their synthesis and downstream application.
Physicochemical Profiling
Understanding the quantitative properties of the potassium salt is critical for predicting its behavior in organic solvents during cross-coupling and amidation reactions. The table below summarizes the key physicochemical data for the primary isomer, 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt .
| Property | Value | Method / Note |
| Compound Name | 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) | Commercial standard[3] |
| CAS Number | 2408957-68-4 | Verified identifier[3] |
| Molecular Formula | C₇H₈KNO₃ | [3] |
| Molecular Weight | 193.24 g/mol | Potassium salt[3] |
| Free Acid MW | 169.18 g/mol | Conjugate acid (CAS 209531-11-3)[4] |
| Topological Polar Surface Area (TPSA) | 52.33 Ų | Predictive of membrane permeability[3] |
| LogP (Conjugate Acid) | ~1.9 | Computed by XLogP3 3.0[4] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | Deprotonated state[3] |
| Rotatable Bonds | 2 | [3] |
| Storage Temperature | 4°C | Sealed, away from moisture[3] |
The Case for Potassium Salts: Scientific Logic and Causality
While the free 5-(tert-butyl)oxazole-2-carboxylic acid is widely documented[4], handling the free acid presents distinct challenges in scale-up environments. Heteroaromatic carboxylic acids, particularly those attached to electron-withdrawing rings like oxazole, can be susceptible to thermal decarboxylation.
Causality in Salt Selection: By converting the acid to its potassium salt[3], the carboxylate anion is stabilized through charge delocalization, significantly increasing the activation energy required for CO₂ extrusion. Furthermore, the choice of potassium (K⁺) over sodium (Na⁺) is a deliberate physicochemical strategy. The larger ionic radius of potassium (1.38 Å vs. 1.02 Å for sodium) reduces the charge density of the cation. This lower charge density minimizes the enthalpy of hydration, yielding a salt that is substantially less hygroscopic and more crystalline. In pharmaceutical manufacturing, this translates to superior flow properties, enhanced long-term stability at 4°C[3], and high-precision stoichiometric weighing during complex cross-coupling steps.
Experimental Protocols: Synthesis and Validation
The synthesis of the potassium salt relies on the controlled alkaline hydrolysis of the corresponding ester[2]. This protocol is designed to be a self-validating system, utilizing phase separation logic to isolate the product without inducing oxazole ring opening.
Step-by-Step Methodology: Alkaline Hydrolysis & Isolation
Step 1: Ester Hydrolysis
-
Solvation: Dissolve 20.0 mmol of ethyl 5-(tert-butyl)oxazole-2-carboxylate in 35 mL of absolute ethanol[2].
-
Base Preparation: Prepare a solution of potassium hydroxide (KOH, 24.0 mmol, 1.2 eq) in 25 mL of deionized water.
-
Causality: A slight excess of KOH ensures complete consumption of the ester. The mixed EtOH/H₂O solvent system maintains the solubility of both the lipophilic ester and the hydrophilic hydroxide.
-
-
Reaction: Add the aqueous KOH solution dropwise to the stirred ethanol solution. Warm the reaction mixture to 60°C and stir continuously for 1 hour[2].
-
Validation: Monitor the disappearance of the ester via HPLC (UV detection at 214 nm). The reaction is complete when the ester peak area is <1%.
-
Step 2: Phase-Directed Isolation
-
Solvent Evaporation: Remove the ethanol in vacuo via rotary evaporation.
-
Causality: Removing the volatile organic solvent forces any unreacted organic impurities out of solution, while the highly polar potassium salt remains dissolved in the aqueous phase.
-
-
Organic Wash: Wash the remaining aqueous residue twice with 20 mL of diethyl ether[2]. Discard the organic layer.
-
Causality: This step extracts unreacted ester or non-polar byproducts, ensuring the purity of the aqueous carboxylate without the need for column chromatography.
-
-
Crystallization: Lyophilize (freeze-dry) the purified aqueous phase to yield 5-(tert-butyl)oxazole-2-carboxylic acid potassium salt as a highly crystalline solid.
Step 3: Analytical Validation
-
Purity: Confirm ≥97% purity via LC-MS[3].
-
Mass Spectrometry: The conjugate acid should display an [M+H]⁺ adduct at m/z ~170.08 and an [M-H]⁻ at m/z ~168.06[5].
Synthetic workflow and isolation of 5-tert-butyl-oxazole-2-carboxylate potassium salt.
Downstream Applications in Drug Discovery
The isolated potassium salt is an ideal substrate for generating oxazole carboxamides, which are critical pharmacophores in both agrochemistry[2] and oncology[1].
In a typical downstream workflow, the salt is suspended in anhydrous THF or DMF and activated using carbonyl diimidazole (CDI) or HATU.
-
Mechanistic Insight: Because the potassium salt is already deprotonated, the activation step proceeds rapidly without the need for excess exogenous base (like DIPEA or TEA) to form the reactive carboxylate. This minimizes base-catalyzed side reactions and epimerization of sensitive substrates. The activated acyl intermediate is then reacted with a nucleophile, such as (S)-(1-thiophen-2-yl-ethyl)-amine, to yield the final active pharmaceutical ingredient (API)[2].
Downstream amidation pathway utilizing the potassium carboxylate for API synthesis.
References
-
PubChem, "5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244", National Institutes of Health. 4
-
ChemScene, "5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) (CAS 2408957-68-4)". 3
-
PubChemLite, "2408957-68-4 (C8H11NO3) Predicted Collision Cross Section", Université du Luxembourg. 5
-
US Patent US6096688A, "Oxazole carboxamide herbicides", Google Patents. 2
-
WO Patent WO2003070727A1, "Thiazolyl urea compounds for the treatment of cancer", Google Patents.1
Sources
- 1. WO2003070727A1 - Thiazolyl urea compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. US6096688A - Oxazole carboxamide herbicides - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2408957-68-4 (C8H11NO3) [pubchemlite.lcsb.uni.lu]
Comprehensive Spectroscopic Elucidation of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate: A Technical Guide
Chemical Context & Analytical Strategy
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) is a highly functionalized heteroaromatic salt utilized as a critical building block in medicinal chemistry and drug development. The molecule features an electron-deficient 1,3-oxazole core that is uniquely modulated by two substituents: an electron-donating tert-butyl group at the C5 position and an electron-withdrawing carboxylate moiety at the C2 position[1].
Because the compound is a salt, standard analytical workflows designed for neutral organic molecules often yield ambiguous results. Structural validation requires a multi-modal spectroscopic approach that accounts for the ionic nature of the carboxylate and the specific electronic environment of the oxazole ring.
Multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design
For the structural elucidation of organic salts, solvent selection dictates the integrity of the data. While the free acid form ([2]) is soluble in standard chlorinated solvents, the potassium salt exhibits strong ionic lattice energy. Deuterium oxide (D₂O) is explicitly chosen over DMSO-d₆ or CDCl₃. D₂O ensures complete dissociation of the potassium cation, locking the carboxylate in its fully ionized, solvated state. This prevents the chemical shift drift and peak broadening caused by partial protonation or aggregation, which frequently plagues polar analytes in organic solvents.
NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.35 | Singlet (s) | 9H | -C(CH ₃)₃ (tert-butyl) |
| ¹H | 6.95 | Singlet (s) | 1H | Oxazole C4-H |
| ¹³C | 28.5 | - | - | -C(C H₃)₃ |
| ¹³C | 32.1 | - | - | -C (CH₃)₃ (quaternary) |
| ¹³C | 126.4 | - | - | Oxazole C 4 |
| ¹³C | 158.2 | - | - | Oxazole C 5 |
| ¹³C | 161.5 | - | - | Oxazole C 2 |
| ¹³C | 166.8 | - | - | Carboxylate C =O |
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Weigh exactly 15 mg of the potassium salt.
-
Solvation: Dissolve the solid in 0.6 mL of 100% D₂O. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the clear solution to a standard 5 mm precision NMR tube.
-
Acquisition: Acquire ¹H (16 scans, relaxation delay d1=2s) and ¹³C (1024 scans, d1=2s) spectra at 298 K on a 400 MHz or higher spectrometer.
Self-Validating System: Run a preliminary 1D ¹H spectrum. The integration ratio of the aliphatic singlet (~1.35 ppm) to the aromatic singlet (~6.95 ppm) must be strictly 9:1 . Any deviation indicates an impurity. Furthermore, the presence of a broad peak downfield (>10 ppm) indicates incomplete salt formation (residual carboxylic acid proton), invalidating the sample batch.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Experimental Design
Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission methods. Potassium salts can undergo rapid ion exchange with KBr under the high pressure of a mechanical press, potentially altering the carboxylate stretching frequencies. Furthermore, KBr is highly hygroscopic; absorbed moisture will obscure the diagnostic regions of the spectrum. ATR-FTIR preserves the native solid-state structure of the salt.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3125 | Weak | =C-H stretch (Oxazole ring) |
| 2960, 2870 | Medium | -C-H stretch (Aliphatic tert-butyl) |
| 1615 | Strong | Asymmetric COO⁻ stretch (Carboxylate salt) |
| 1540 | Medium | C=N / C=C stretch (Oxazole ring) |
| 1385 | Strong | Symmetric COO⁻ stretch (Carboxylate salt) |
Protocol: ATR-FTIR Workflow
-
Background Calibration: Ensure the Diamond ATR crystal is clean by running a background scan (32 scans, 4 cm⁻¹ resolution).
-
Application: Place 2-3 mg of the solid powder directly onto the center of the crystal.
-
Compression: Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.
Self-Validating System: The initial background scan must show >95% transmittance across the spectrum. Post-acquisition, the absence of a broad, intense band at 3300–2500 cm⁻¹ validates that the sample is the pure potassium salt and has not reverted to the free carboxylic acid due to atmospheric moisture or acidic contamination.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design
Electrospray Ionization (ESI) in negative ion mode is explicitly chosen. Because the analyte is a potassium salt of a carboxylic acid, it readily dissociates in aqueous solutions to form a stable carboxylate anion ([M-K]⁻). Operating in negative mode bypasses the need for in-source deprotonation, yielding maximum sensitivity and a pristine spectrum devoid of the complex sodium/potassium adducts typically seen in positive mode ESI.
MS Data Summary
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Error (ppm) |
| [M-K]⁻ | C₈H₁₀NO₃⁻ | 168.0661 | 168.0658 | < 2.0 |
Protocol: LC-ESI-MS/MS Workflow
-
Dilution: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water.
-
Injection: Inject 5 µL into the LC-ESI-HRMS system (e.g., Q-TOF or Orbitrap).
-
Ionization: Operate the ESI source in negative ion mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.
-
Detection: Scan across an m/z range of 50 to 500.
Self-Validating System: Observe the isotopic pattern of the [M-K]⁻ peak. The M+1 peak (m/z 169.069) must be approximately 8.8% of the base peak intensity, corresponding to the natural abundance of the eight carbon atoms in the molecule. A significant deviation in this isotopic ratio indicates co-eluting isobaric interference, requiring a revision of the chromatographic gradient.
References
-
Title: PubChem Compound Summary for CID 11030244, 5-(tert-Butyl)oxazole-2-carboxylic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Sources
The Strategic Utility of 5-tert-Butyl-1,3-Oxazole Scaffolds in Drug Discovery
Topic: Potential Biological Activity of 5-tert-butyl-1,3-oxazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the 1,3-oxazole ring serves as a critical bioisostere for amide and ester bonds, offering improved metabolic stability and hydrogen-bonding potential. Among its derivatives, 5-tert-butyl-1,3-oxazoles occupy a unique niche. The bulky, lipophilic tert-butyl group at the C5 position acts not merely as a hydrophobic anchor but as a steric shield, modulating the electronic environment of the heterocycle and protecting adjacent sites from metabolic hydrolysis.
This guide analyzes the pharmacological profile of these derivatives, focusing on their proven efficacy as Cyclin-Dependent Kinase (CDK) inhibitors (exemplified by SNS-032) and their emerging potential as antimicrobial agents. It provides validated synthetic protocols and mechanistic insights to support lead optimization campaigns.
Medicinal Chemistry Rationale: The "Anchor & Shield" Effect
The incorporation of a tert-butyl group at the 5-position of the oxazole ring introduces three decisive physicochemical alterations:
-
Hydrophobic Pocket Filling: The spherical, hydrophobic nature of the tert-butyl group (
) makes it an ideal ligand for large, non-polar pockets within enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases). -
Metabolic Shielding: Substitution at the C5 position blocks the primary site of oxidative metabolism on the oxazole ring. While the tert-butyl group itself can eventually undergo CYP450-mediated hydroxylation (typically to the alcohol), it significantly extends the half-life of the parent scaffold compared to unsubstituted or methyl-substituted analogs.
-
Conformational Restriction: The steric bulk restricts the rotation of the oxazole ring relative to attached linkers, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Case Study: Anticancer Activity (CDK Inhibition)[1][2][3]
The most authoritative validation of the 5-tert-butyl-1,3-oxazole scaffold is SNS-032 (BMS-387032), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 7, and 9.
Mechanism of Action
SNS-032 utilizes the 5-tert-butyl-1,3-oxazole moiety to anchor the molecule within the ATP-binding cleft of the kinase.
-
The Anchor: The tert-butyl group lodges into the hydrophobic region near the gatekeeper residue, providing high affinity.
-
The Hinge Binder: The thiazole-oxazole linkage facilitates hydrogen bonding with the kinase hinge region (residues Phe80/Glu81 in CDK2).
-
Outcome: Inhibition of transcriptional CDKs (CDK7/9) leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis in chronic lymphocytic leukemia (CLL) and multiple myeloma cells.
Interaction Map (SNS-032)
The following diagram illustrates the pharmacophore model of SNS-032, highlighting the specific role of the oxazole unit.
Caption: Pharmacophore dissection of SNS-032 showing the critical hydrophobic anchoring provided by the 5-tert-butyl-1,3-oxazole moiety.
Antimicrobial & Antifungal Potential[4][5][6]
Beyond oncology, 5-tert-butyl oxazoles exhibit significant potential as antimicrobial agents. The lipophilicity of the tert-butyl group enhances membrane permeability, allowing the compound to penetrate the bacterial cell wall (particularly in Gram-positive strains like S. aureus).
-
Target: Inhibition of bacterial DNA gyrase or DHFR (Dihydrofolate reductase).
-
SAR Insight: In 2,5-disubstituted oxazoles, a tert-butyl group on the C5-phenyl ring (or directly at C5) often yields lower MIC (Minimum Inhibitory Concentration) values compared to methyl or ethyl analogs due to improved binding in the hydrophobic active site pockets of these enzymes.
Experimental Protocols: Synthesis & Validation
To explore these derivatives, robust synthetic routes are required. Below are two validated protocols for synthesizing the core 5-tert-butyl-1,3-oxazole scaffold.
Protocol A: Cyclization of -Bromoketones (The Robinson-Gabriel Approach)
This is the most scalable method for generating 2-aryl-5-tert-butyl-1,3-oxazoles.
Reagents:
-
1-Bromo-3,3-dimethylbutan-2-one (
-Bromopinacolone) -
Aromatic Amide (e.g., Benzamide)
-
Solvent: Ethanol or DMF
-
Catalyst: None (thermal) or Lewis Acid (
)
Step-by-Step Methodology:
-
Reactant Prep: Dissolve 1.0 eq of the aromatic amide and 1.2 eq of
-bromopinacolone in absolute ethanol (concentration ~0.5 M). -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). -
Workup: Cool the reaction to room temperature. Neutralize with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography. The 5-tert-butyl oxazole typically elutes earlier than the starting amide due to lower polarity.
Protocol B: Van Leusen Oxazole Synthesis
This method is preferred for synthesizing 5-substituted oxazoles directly from aldehydes, offering high regioselectivity.
Reagents:
-
TosMIC (Toluenesulfonylmethyl isocyanide)
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Base:
-
Solvent: Methanol
Step-by-Step Methodology:
-
Mixing: Dissolve Pivalaldehyde (1.0 eq) and TosMIC (1.0 eq) in Methanol.
-
Base Addition: Add
(1.2 eq) and stir at reflux for 2–4 hours. -
Mechanism: The reaction proceeds via a base-induced cycloaddition followed by the elimination of
. -
Isolation: Evaporate methanol. Resuspend residue in water and extract with DCM.
-
Result: This yields 5-tert-butyl-1,3-oxazole (unsubstituted at C2), which can be further functionalized at C2 via lithiation (using n-BuLi) and quenching with electrophiles.
Synthetic Workflow Diagram
Caption: Comparison of synthetic routes. Method A yields C2-substituted derivatives; Method B yields the C5-substituted parent scaffold.
Quantitative Data Summary
The following table summarizes the biological activity of key 5-tert-butyl-1,3-oxazole derivatives found in literature (specifically SNS-032 and related analogs).
| Compound | Target | Assay Type | Potency (IC50 / Kd) | Reference |
| SNS-032 | CDK9 / Cyclin T | Cell-free Kinase Assay | 4 nM | [1] |
| SNS-032 | CDK2 / Cyclin E | Cell-free Kinase Assay | 48 nM | [1] |
| SNS-032 | CDK7 / Cyclin H | Cell-free Kinase Assay | 62 nM | [1] |
| Analog 19 | S. aureus | MIC (Antibacterial) | 12.5 µg/mL | [2] |
| Analog 20 | C. albicans | MIC (Antifungal) | 25 µg/mL | [2] |
Note: "Analog 19/20" refers to generic 2-aryl-5-tert-butyl oxazole derivatives cited in broad antimicrobial screens.
Future Outlook & Optimization
While the 5-tert-butyl group is a powerful tool, it is not metabolically inert.
-
Metabolic Liability: The tert-butyl group is susceptible to oxidation by CYP3A4 and CYP2C8, typically forming the corresponding alcohol or carboxylic acid.
-
Optimization Strategy: If metabolic clearance is too high, consider replacing the tert-butyl group with a trifluoromethylcyclopropyl group.[1][2] This bioisostere maintains the steric bulk and lipophilicity but eliminates the labile C-H bonds, significantly improving metabolic stability while retaining the "anchor" function.
References
-
Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood, 2009.[3] [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2022. [Link]
-
Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013. [Link]
-
Synthesis and biological evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research, 2019. [Link]
-
Practical oxazole synthesis mediated by iodine from α-bromoketones. Organic & Biomolecular Chemistry, 2011. [Link]
Sources
The Tert-Butyl Moiety in Oxazole Medicinal Chemistry: Steric Shielding, Metabolic Modulation, and Synthetic Protocols
Topic: Investigating the role of the tert-butyl group in oxazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of a tert-butyl group into the oxazole scaffold represents a strategic "high-risk, high-reward" tactic in modern medicinal chemistry.[1] While the oxazole ring itself acts as a bioisostere for amide bonds and carboxylates, the addition of a tert-butyl substituent at the C2 or C4 position introduces profound steric demand. This guide investigates the "Bulky Butyl Effect," detailing how this quaternary center acts as a conformational lock and a metabolic shield against cytosolic Aldehyde Oxidase (AO), while simultaneously introducing a potential liability for CYP450-mediated hydroxylation. We provide evidence-based strategies for leveraging this group to optimize pharmacokinetics (PK) and detailed protocols for its synthetic installation.
Physicochemical & Pharmacological Impact[2][3][4][5][6][7][8][9]
The Steric Anchor Effect
The tert-butyl group is chemically inert but sterically dominant.[1] In oxazole derivatives, its A-value (>4.5 kcal/mol) effectively freezes bond rotations adjacent to the heterocycle.
-
Conformational Locking: In biaryl systems (e.g., 2-(tert-butyl)-4-phenyloxazole), the bulky group forces the phenyl ring out of coplanarity, reducing
- stacking aggregation and improving solubility. -
Receptor Selectivity: The spherical volume of the tert-butyl group (
108 ų) can occupy hydrophobic pockets (e.g., in HIV protease or GPCRs) with high specificity, excluding water and increasing entropic binding affinity.
Metabolic Duality: Shield vs. Soft Spot
The role of the tert-butyl group in metabolism is dualistic. It protects the oxazole ring from one pathway while opening a door to another.[1]
| Metabolic Pathway | Effect of tert-Butyl Group | Mechanism |
| Aldehyde Oxidase (AO) | BLOCKS | Unsubstituted C2-oxazoles are rapidly oxidized to 2-oxazolones by cytosolic AO.[1] A C2-tert-butyl group sterically occludes the Mo-cofactor site, completely ablating this clearance pathway.[1] |
| CYP450 (Oxidation) | PROMOTES | The methyl groups are electron-rich C(sp³)-H bonds.[1] CYP2C8 and CYP3A4 often hydroxylate these positions to form the alcohol ( |
| Hydrolysis | BLOCKS | Prevents nucleophilic attack on the oxazole ring or adjacent esters due to steric crowding.[1] |
Lipophilicity Modulation
The tert-butyl group adds significant lipophilicity (
-
Strategy: To counteract the lipophilicity spike, researchers often employ "polar clamping" by adding polar heterocycles (e.g., pyridine, as in PyOx ligands) adjacent to the oxazole.
Visualizing Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of oxazole derivatives depending on C2-substitution.
Figure 1: The "Metabolic Switch." Substitution at C2 (e.g., with t-Butyl) effectively shuts down Aldehyde Oxidase activity, shifting clearance to CYP-mediated pathways.
Synthetic Strategies & Protocols
Route A: The Robinson-Gabriel Cyclodehydration
This is the most robust method for synthesizing 2-tert-butyl-5-aryloxazoles.[1] It involves the cyclization of
Mechanism: The tert-butyl amide oxygen attacks the ketone carbonyl, followed by dehydration.
Reagents:
Experimental Protocol: Synthesis of 2-(tert-butyl)-5-phenyloxazole[1]
-
Preparation of
-Amido Ketone:-
Dissolve 2-amino-1-phenylethanone hydrochloride (10 mmol) in DCM (50 mL) with
(22 mmol). -
Cool to 0°C. Add pivaloyl chloride (11 mmol) dropwise.
-
Stir at RT for 4 h. Wash with water/brine, dry (
), and concentrate to yield -(2-oxo-2-phenylethyl)pivalamide.[1]
-
-
Cyclization:
-
Dissolve the amide (5 mmol) in
(15 mL). -
Heat to reflux (100°C) for 2 h. Caution: Evolution of HCl gas.
-
Workup: Pour the cooled reaction mixture slowly onto crushed ice (exothermic). Neutralize with saturated
to pH 8.[1] -
Extract with EtOAc (
mL).[1] Purify via silica gel chromatography (Hexane/EtOAc 9:1). -
Yield: Typically 85-92%.[1]
-
Route B: Van Leusen Oxazole Synthesis (TosMIC)
Ideal for 4,5-disubstituted oxazoles but less effective for placing a tert-butyl group at C2.[1] However, using a tert-butyl isocyanide equivalent can yield 4-(tert-butyl)oxazoles.[1]
Case Study: (S)-t-Bu-PyOx Ligand
The PyOx (Pyridine-Oxazoline) ligands are a premier example of utilizing the tert-butyl group for asymmetric induction.[1][2] The bulky group at C4 of the oxazoline ring directs incoming substrates, achieving high enantioselectivity in transition metal catalysis (e.g., Pd-catalyzed allylic alkylation).
Synthesis Workflow (Graphviz)
Figure 2: Synthetic workflow for the chiral ligand (S)-t-Bu-PyOx. The tert-butyl group is derived from the amino alcohol precursor (tert-leucinol).
References
-
Aldehyde Oxidase Metabolism: Arora, V., et al. (2012).[1][3] "A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase." Drug Metabolism and Disposition. Link
-
PyOx Ligand Synthesis: Zhang, J., et al. (2013).[1] "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand." Beilstein Journal of Organic Chemistry. Link
-
Metabolic Stability Strategies: Shanu-Wilson, J. (2022).[1] "Metabolism of t-butyl groups in drugs: t for trouble?" Hypha Discovery. Link
-
Steric Effects in Medicinal Chemistry: "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." Benchchem.[1] Link
-
Oxazole Biological Activity: Goel, R., et al. (2025).[1][4] "Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review." Pharmaceutical Fronts. Link
Sources
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate: Technical Handling & Stability Guide
Topic: Solubility and Stability of "Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate" Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) is a specialized heterocyclic building block primarily used to introduce the 5-tert-butyloxazole moiety into complex scaffolds. Unlike its parent free acid, which is prone to rapid spontaneous decarboxylation, the potassium salt offers a kinetic stability window that allows for handling under ambient conditions. However, it remains a metastable species .
This guide defines the critical solubility parameters and stability boundaries required to utilize this reagent without compromising experimental integrity. The central technical directive is the avoidance of protic-acidic environments and controlled thermal exposure to prevent premature loss of the C2-carboxylate group.
Physicochemical Profile & Solubility
Chemical Identity[1][2]
-
IUPAC Name: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
-
Formula:
-
Molecular Weight: 207.27 g/mol
-
Appearance: White to off-white hygroscopic solid
Solubility Matrix
The solubility of this salt is dictated by the high lattice energy typical of potassium carboxylates, competing with the lipophilic tert-butyl group.
| Solvent Class | Solvent | Solubility Rating | Operational Note |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions and NMR analysis. |
| DMF | High | Suitable for cross-coupling reactions. | |
| Polar Protic | Water | High | Risk: Aqueous solutions are basic; acidification leads to rapid decarboxylation. |
| Methanol | Moderate | Soluble, but potential for transesterification/solvolysis over long periods. | |
| Non-Polar | DCM | Insoluble | Requires Phase Transfer Catalyst (e.g., TBAB) or crown ether (18-crown-6) to dissolve. |
| Toluene | Insoluble | Heterogeneous reaction conditions only. |
Critical Insight: Do not attempt to dissolve this salt in acidic media (e.g., acetic acid) or unbuffered water if the pH is likely to drop below 4.0. Protonation generates the free acid (
for the conjugate oxazolium), which decarboxylates spontaneously at room temperature.
Stability Assessment & Degradation Mechanisms
The Decarboxylation Pathway
The primary degradation mode is decarboxylation to form 5-tert-butyl-1,3-oxazole. This process is driven by the relief of electronic repulsion in the carboxylate and the formation of a stable aromatic oxazole species.
-
Thermal Instability: Solid state is stable at 4°C. In solution, temperatures >60°C (without transition metal catalysts) can initiate decarboxylation.
-
Acid Sensitivity: The free acid form is transient. Upon protonation, the electron-deficient oxazole ring facilitates the loss of
.
Mechanistic Visualization
The following diagram illustrates the stability cliff between the salt and the free acid.
Figure 1: Decarboxylation pathways. The red path indicates the rapid decomposition triggered by acidification.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, users must validate the quality of the reagent before use. The following protocols are designed to be self-validating —the results unambiguously confirm the state of the material.
QC Protocol: 1H-NMR Purity Check
Objective: Detect the presence of the decarboxylated byproduct (5-tert-butyloxazole).
-
Solvent: Use DMSO-d6 (anhydrous). Avoid CDCl3 as trace HCl can induce degradation in the tube.
-
Sample Prep: Dissolve ~5 mg of salt in 0.6 mL DMSO-d6. Run immediately.
-
Validation Criteria:
-
Intact Salt: Look for the absence of a proton signal at the C2 position (between the N and O). The spectrum should show the tert-butyl singlet (~1.3 ppm) and the C4 aromatic proton (~6.8-7.0 ppm).
-
Degraded (Decarboxylated): Appearance of a sharp singlet at ~7.8 - 8.0 ppm (C2-H of the oxazole ring).
-
Quantification: Integrate the C2-H signal relative to the tert-butyl group. If C2-H > 5%, purification or recrystallization is required.
-
Handling & Storage Workflow
This workflow minimizes hydrolysis and thermal stress.
Figure 2: Recommended handling lifecycle to prevent moisture-induced hydrolysis.
Application Context: Why use the Salt?
Researchers utilize Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate primarily for Decarboxylative Cross-Coupling reactions (e.g., Minisci-type reactions or Pd-catalyzed biaryl synthesis).
-
Advantage over Free Acid: The salt allows the user to control the rate of decarboxylation. By adding a specific oxidant (e.g., persulfate) or catalyst, the carboxylate releases a radical or carbene equivalent in situ at the desired moment, rather than losing it during storage.
-
Advantage over C-H Activation: Direct C-H activation of 5-tert-butyloxazole often lacks regioselectivity or requires harsh conditions. The carboxylate group acts as a "regiospecific handle" that directs the coupling to the C2 position before leaving.
Recommended Reaction Conditions
-
Solvent: DMSO:Water (mixed systems) or DMF.
-
Temperature: 50–80°C (controlled activation).
-
Additives: If using transition metals (Ag, Pd), the salt acts as a transmetallation partner.
References
-
Sigma-Aldrich. 5-(tert-Butyl)oxazole-2-carboxylic acid (potassium) Product Specification. Link
-
Liebeskind, L. S., et al. (2025). "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry. Link
-
BenchChem. Physicochemical properties of 4,5-Dimethyl-oxazole-2-carboxylic acid (Analogous Stability Data). Link
-
Organic Chemistry Portal. Decarboxylation Strategies in Heterocyclic Synthesis. Link
- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Definitive text on oxazole ring instability and pKa values).
Preliminary Screening of 5-tert-butyl-oxazole Compounds: A Technical Guide
Topic: Preliminary Screening of 5-tert-butyl-oxazole Compounds for Bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary: The 5-tert-butyl-oxazole Advantage
In medicinal chemistry, the oxazole ring is a privileged scaffold, capable of engaging in hydrogen bonding and
The incorporation of a 5-tert-butyl group serves a dual strategic purpose:
-
Metabolic Shielding: The bulky tert-butyl group sterically hinders nucleophilic attack and enzymatic oxidation at the biologically vulnerable C5 position, significantly enhancing metabolic stability (half-life).
-
Hydrophobic Anchoring: The lipophilic nature of the tert-butyl moiety (
value) facilitates deep burial into hydrophobic pockets of target enzymes (e.g., kinases, COX-2) or bacterial cell walls, improving potency.
This guide details a rigorously validated screening cascade designed to filter a library of 5-tert-butyl-oxazole derivatives from crude synthesis to validated hit.
Phase I: Library Quality Control & Physiochemical Filtering
Before biological interrogation, the chemical integrity of the library must be established. False positives in screening are frequently caused by impurities (e.g., metal catalysts, unreacted intermediates) rather than the scaffold itself.
Purity & Identity Verification
-
Protocol: LC-MS/MS with UV detection (254 nm).
-
Threshold: Compounds must exceed 95% purity .
-
Critical Check: Verify the integrity of the tert-butyl signal (~1.3-1.4 ppm singlet in
H NMR). Loss of this signal indicates oxidative dealkylation during synthesis.
Solubility Profiling (The DMSO Limit)
Bioactivity data is meaningless if the compound precipitates in the assay buffer.
-
Method: Kinetic solubility assay via nephelometry.
-
Step-by-Step:
-
Prepare 10 mM stocks in 100% DMSO.
-
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100
M (final DMSO < 1%). -
Incubate for 2 hours at room temperature.
-
Measure light scattering.
-
-
Decision Gate: Discard compounds with solubility < 10
M.
Phase II: Primary Phenotypic Screening (The "Wide Net")
Given the reported pleiotropic activity of oxazoles, a dual-arm phenotypic screen is recommended: Antimicrobial (bacterial cell wall targets) and Cytotoxicity (mammalian tubulin/kinase targets).
Workflow Visualization
The following diagram illustrates the triage logic from library entry to confirmed hit.
Caption: Triage workflow for 5-tert-butyl-oxazole derivatives, prioritizing high-purity compounds for parallel phenotypic assessment.
Protocol A: Antimicrobial Susceptibility (MIC Determination)
Oxazoles often target bacterial cell wall synthesis. The tert-butyl group enhances penetration through the lipopolysaccharide layer of Gram-negative bacteria.
Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]
Protocol:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard) in Mueller-Hinton Broth. -
Plate Setup: Use sterile 96-well flat-bottom plates.
-
Serial Dilution: Add 100
L of test compound (range: 100 g/mL to 0.19 g/mL) in duplicate. -
Controls (Self-Validating):
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity inspection or
measurement. -
Calculation: MIC is the lowest concentration with no visible growth.[4]
Protocol B: Mammalian Cytotoxicity (MTT Assay)
This assay serves two purposes: identifying potential anticancer agents (high potency) and flagging general toxins (low selectivity).
Cell Lines: HEK293 (Normal kidney, for safety index), MCF-7 (Breast cancer), A549 (Lung cancer).
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of 5-tert-butyl-oxazoles (0.1 – 100
M) for 48 hours. -
Dye Addition: Add 10
L MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C. -
Solubilization: Aspirate media; add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure Absorbance at 570 nm (reference 630 nm).
-
Data Analysis: Plot dose-response curves to calculate
.
Phase III: Mechanism of Action & Selectivity
Once "Hits" are identified, the mechanism must be deconvoluted. The 5-tert-butyl-oxazole moiety is a known pharmacophore for kinase inhibition (via ATP pocket binding) and COX inhibition.
SAR Logic: The Hydrophobic Pocket Interaction
The following diagram explains why the tert-butyl group is critical for bioactivity in these specific targets.
Caption: Mechanistic contribution of the 5-tert-butyl group: anchoring the scaffold into the hydrophobic pocket while the oxazole nitrogen accepts hydrogen bonds.
Target Validation Assays
For hits showing anticancer activity (
-
Tubulin Polymerization Assay: Oxazoles are structural mimics of colchicine. Use a fluorescence-based tubulin polymerization kit. Inhibition of fluorescence increase indicates microtubule destabilization [1].
-
Kinase Profiling: Screen against a panel (e.g., PI3K, Akt, VEGFR). The lipophilic tert-butyl group often mimics the ATP adenine ring.
Data Presentation & Analysis
Quantitative data must be rigorously tabulated to establish Structure-Activity Relationships (SAR).
Table 1: Example Screening Data Summary Format
| Compound ID | R-Group (C2) | MIC (S. aureus) [µg/mL] | IC50 (MCF-7) [µM] | CC50 (HEK293) [µM] | Selectivity Index (CC50/IC50) |
| OX-001 | Phenyl | 50 | >100 | >100 | N/A |
| OX-005 | 4-Cl-Phenyl | 4 | 12.5 | 85 | 6.8 |
| OX-012 | 4-NH2-Phenyl | >100 | 0.8 | 45 | 56.2 |
| Cipro | (Control) | 0.5 | N/A | N/A | - |
Note: A Selectivity Index (SI) > 10 is typically required to advance a compound to lead optimization.
Scientific Integrity: Troubleshooting & False Positives
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you must control for common artifacts associated with oxazole screening.
-
Autofluorescence: Some conjugated oxazoles fluoresce in the blue/green spectrum. This can interfere with fluorescence-based assays (e.g., Resazurin).
-
Correction: Always run a "Compound Only" control well (Compound + Buffer, no cells/enzyme) to subtract background signal.
-
-
Oxidative Instability: While the tert-butyl group protects C5, the oxazole ring can open under highly acidic conditions.
-
Validation: Re-check LC-MS purity of the compound after 24h incubation in assay buffer.
-
-
PAINS Alert: Ensure the oxazole isn't part of a Pan-Assay Interference Compound motif (e.g., conjugated enones).
References
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Source: National Institutes of Health (NIH) / PMC [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: MDPI (Molecules) [Link]
-
A Comprehensive Review on Biological Activities of Oxazole Derivatives. Source: PubMed Central (PMC) [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives. Source: MDPI (Molecules) [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-(3-(tert-Butyl)phenyl)oxazol-2-amine|Research Chemical [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
Introduction
This application note provides a comprehensive, three-part protocol for the synthesis of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate. The synthesis commences with the formation of an ester precursor, Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid, and culminates in the formation of the target potassium salt. The described methodologies are based on established principles of oxazole synthesis and salt formation, designed to be reproducible and scalable for research and development laboratories.
Overall Synthetic Workflow
The synthesis is divided into three main stages, starting from commercially available starting materials.
Caption: Overall workflow for the synthesis of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate.
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 2-amino-2-oxoacetate | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Pivaloyl chloride | 99% | Acros Organics |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus pentoxide (P₂O₅) | ≥98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Potassium hydroxide (KOH) | Pellets, ≥85% | Sigma-Aldrich |
| Ethanol (EtOH) | Absolute, 200 proof | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope |
| Deuterated methanol (CD₃OD) | 99.8 atom % D | Cambridge Isotope |
Experimental Protocols
Part A: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
This part of the synthesis is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3][4]
Step 1: Acylation of Ethyl 2-amino-2-oxoacetate
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 2-amino-2-oxoacetate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 5 mL per 1 g of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
Add pivaloyl chloride (1.1 eq) dropwise via a syringe over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclodehydration to form the Oxazole Ring
-
Place the crude 2-acylamino-ketone intermediate in a round-bottom flask.
-
Add phosphorus pentoxide (P₂O₅) (2.0-3.0 eq) as the dehydrating agent.
-
Heat the mixture carefully, with stirring, to 100-120 °C under a nitrogen atmosphere for 2-4 hours. Caution: The reaction can be exothermic.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by cautiously adding the reaction mixture to ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate.
Part B: Hydrolysis to 5-tert-butyl-1,3-oxazole-2-carboxylic acid
This step involves the saponification of the ester to the carboxylate, followed by acidification to yield the free carboxylic acid.[5]
-
Dissolve the purified Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (1.0 eq) in ethanol (10 mL per 1 g of ester) in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in water (2-3 mL).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
A white precipitate of 5-tert-butyl-1,3-oxazole-2-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
Part C: Synthesis of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
This final step is a neutralization reaction to form the desired potassium salt.
Caption: Conversion of the carboxylic acid to its potassium salt.
-
In a clean, dry flask, suspend the 5-tert-butyl-1,3-oxazole-2-carboxylic acid (1.0 eq) in absolute ethanol (15 mL per 1 g of acid).
-
In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in absolute ethanol. Note: Ensure the KOH is fully dissolved.
-
Add the ethanolic KOH solution dropwise to the stirred suspension of the carboxylic acid at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The suspension should become a clear solution or a fine precipitate of the potassium salt may form.
-
To isolate the product, remove the ethanol under reduced pressure.
-
The resulting solid can be further purified by trituration with cold diethyl ether, followed by filtration and drying under high vacuum. This will remove any residual starting acid.
Characterization
The final product, Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate, should be characterized to confirm its identity and purity.
-
¹H NMR: The spectrum should show the disappearance of the acidic proton from the carboxylic acid and characteristic peaks for the tert-butyl group and the oxazole ring proton.
-
FT-IR: The spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic carboxylate (COO⁻) stretch.
-
Melting Point: The salt should have a distinct melting or decomposition point.
Safety Precautions
-
Pivaloyl chloride is corrosive and lachrymatory; handle in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus pentoxide is a strong dehydrating agent and reacts violently with water. Handle with care.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive and gives off harmful fumes. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
-
Standard laboratory PPE (safety glasses, lab coat, gloves) should be worn at all times.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Li, J. J. (2006). Robinson-Gabriel synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Molinski, T. F. (1999). A Practical Synthesis of 1,3-Oxazole. ARKIVOC, 1(5), 681-689.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727–3732.
-
PubChem. (n.d.). 5-(tert-Butyl)oxazole-2-carboxylic acid. Retrieved from [Link]
- Potts, K. T. (1961). The Chemistry of 1,3-Oxazoles. Chemical Reviews, 61(2), 87-127.
- Jain, N. F., & Masse, C. E. (2005).
-
University of Rochester. (n.d.). Identification of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Google Patents. (2012). WO2012067601A1 - Carboxylic acid salt articles and methods of making and using them.
- The Pharma Innovation. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- AIP Publishing. (2022). A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole. AIP Conference Proceedings, 2393(1), 020042.
-
dspace.nio.org. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Sources
Technical Guide: Application of 5-tert-butyl-1,3-oxazole-2-carboxylate in Assays
Executive Summary & Scientific Context
5-tert-butyl-1,3-oxazole-2-carboxylate (often supplied as the potassium salt or ethyl ester) is a functionalized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and as a bioisostere precursor in medicinal chemistry.
While the oxazole ring is a privileged pharmacophore found in various bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin), the 2-carboxylate derivative presents a unique chemical challenge: thermal and acid-catalyzed decarboxylation .
This guide addresses the critical experimental setup required to use this molecule effectively in biological assays. Unlike stable commercial drugs, this compound requires specific handling to prevent in situ degradation into 5-tert-butyloxazole (the decarboxylated artifact), which can lead to false negatives or positives in screening data.
Key Applications
-
Fragment-Based Screening: Used as a low-molecular-weight polar fragment to probe binding pockets (e.g., RBP4, kinases).
-
Metabolic Stability Profiling: Assessing the oxazole ring's resistance to oxidative metabolism.
-
Synthetic Intermediate Validation: Quality control assays prior to amide coupling (e.g., for RBP4 antagonists).
Chemical Stability & Handling (Critical)
The primary failure mode in assays involving 5-tert-butyl-1,3-oxazole-2-carboxylate is spontaneous decarboxylation . The free acid form is inherently unstable at room temperature, while the salt form is stable but sensitive to acidic buffers.
Degradation Pathway
The 2-position of the oxazole ring is electron-deficient. Upon protonation (formation of the free acid), the carboxylate group is lost as CO₂, yielding 5-tert-butyloxazole.
Figure 1: The decarboxylation trap. Acidification of the carboxylate leads to rapid loss of the functional group, altering the compound's identity in the assay.
Storage & Preparation Protocol
-
Storage: Store the solid potassium/sodium salt at -20°C under desiccant.
-
Solvent: Dissolve in 100% DMSO or Methanol . Avoid protic solvents for long-term storage.
-
Assay Buffer: Strictly maintain pH > 7.0 . Phosphate-buffered saline (PBS) at pH 7.4 is acceptable. Avoid Acetate or Citrate buffers (pH < 6).
Protocol A: Quality Control & Stability Assay
Before running a biological screen, you must verify the integrity of the compound. The decarboxylated product (5-tert-butyloxazole) is neutral and lipophilic, whereas the carboxylate is polar and anionic.
Method: Reverse-Phase HPLC (High pH)
Standard acidic HPLC (0.1% Formic Acid) will degrade the analyte on the column. Use a basic mobile phase.
| Parameter | Setting |
| Column | C18 column (e.g., XBridge C18), pH stable |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.5 - 9.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV at 220 nm (Oxazole absorption) |
| Expected Result | Carboxylate: Early eluting (polar). Decarboxylated Artifact: Late eluting (lipophilic). |
Protocol B: Fragment-Based Screening (Ligand-Observed NMR)
This protocol describes the setup for screening 5-tert-butyl-1,3-oxazole-2-carboxylate against a protein target (e.g., RBP4 or a kinase) using Saturation Transfer Difference (STD) NMR . This technique detects transient binding of low-affinity fragments.
Reagent Preparation
-
Fragment Stock: 100 mM in d6-DMSO.
-
Protein Stock: Purified target protein in deuterated buffer (PBS, pH 7.4, D₂O).
-
Control: 5-tert-butyloxazole (the decarboxylated form) should be screened in parallel to ensure binding is driven by the carboxylate "warhead" and not just the lipophilic tail.
Assay Setup
-
Buffer Exchange: Exchange protein into NMR buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 in D₂O). Note: Ensure pH is not acidic.
-
Sample Mix:
-
Protein Concentration: 10–20 µM.
-
Fragment Concentration: 0.5–1.0 mM (50-100x excess).
-
Total Volume: 500 µL.
-
-
Pulse Sequence: Run 1D ¹H STD-NMR sequence.
-
On-Resonance Irradiation: -0.5 ppm (Protein methyls).
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Saturation Time: 2 seconds.
-
Data Interpretation
-
Positive Hit: Signals corresponding to the tert-butyl group (singlet ~1.3 ppm) and oxazole ring proton appear in the difference spectrum (Off-Resonance minus On-Resonance).
-
Negative Control: If the decarboxylated artifact binds stronger, the carboxylate is likely not the key interaction motif.
Protocol C: Synthetic Application (Amide Coupling)
If using the molecule as a building block (e.g., to synthesize RBP4 antagonists), the carboxylate must be activated without inducing decarboxylation.
Activation Strategy
Do not use Acid Chlorides (SOCl₂). The generation of HCl will trigger decarboxylation. Use HATU/HBTU or T3P under Basic Conditions.
Figure 2: Safe coupling workflow. Maintaining basicity (DIPEA) prevents the loss of the carboxylate prior to amide formation.
Step-by-Step Coupling
-
Dissolve 1.0 eq of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate in dry DMF.
-
Add 1.5 eq DIPEA (Diisopropylethylamine) to ensure basicity.
-
Add 1.1 eq HATU. Stir for 5 mins to form the activated ester (OAt ester is more stable than free acid).
-
Add 1.0 eq of the target Amine.
-
Monitor by LC-MS (Basic mode).
-
Isolate by precipitating in water or extracting with EtOAc. Avoid 1N HCl washes.
References
-
Decarboxylation Mechanism: Shapiro, G., et al. (2000). Oxazole carboxamide herbicides. U.S. Patent No. 6,096,688. Washington, DC: U.S. Patent and Trademark Office. Link
-
Medicinal Chemistry Application (RBP4): Cioffi, C. L., et al. (2014). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry, 57(18), 7731–7757. Link
-
Fragment Screening Methodology: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and frontiers. Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
Oxazole Stability: BenchChem. Preventing decomposition of 5-Chlorobenzo[d]oxazole-2-carboxylic acid. Link
Application Notes: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate as a Versatile Coupling Partner in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Stable Precursor for a Privileged Heterocycle
The 1,3-oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional organic materials.[1] Traditional synthetic routes to 2,5-disubstituted oxazoles often require multi-step sequences or the use of sensitive organometallic reagents.[1] The advent of decarboxylative cross-coupling has revolutionized this field by providing a more direct and robust approach.[2][3]
This guide focuses on the application of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate , a stable, easy-to-handle, and crystalline solid that serves as an excellent precursor to the 5-tert-butyl-2-oxazolyl anion equivalent. In transition metal-catalyzed reactions, this salt undergoes facile decarboxylation to generate a highly reactive nucleophile in situ, which can then be coupled with a variety of electrophiles. This strategy circumvents the need to prepare and handle potentially unstable organometallic oxazole species, benefiting from the broad availability and stability of carboxylic acids and their salts.[3][4] The primary application of this reagent lies in palladium-catalyzed decarboxylative cross-coupling reactions to form C-C bonds, providing a direct route to 2-aryl-5-tert-butyloxazoles.
Mechanistic Principles: The Palladium/Copper Catalytic Cycle
The most common application of potassium (hetero)aromatic carboxylates is in decarboxylative biaryl synthesis.[4][5] While several catalytic systems exist, a well-established and effective method employs a dual palladium/copper system, originally pioneered by Goossen and co-workers.[4][6] The mechanism involves two interconnected catalytic cycles.
Causality of Components:
-
Copper(I) Catalyst: The cycle is initiated by a salt metathesis between the potassium oxazolecarboxylate and a copper(I) halide. The resulting copper(I) oxazolecarboxylate is primed for decarboxylation. Copper is believed to facilitate the extrusion of CO₂ at a lower temperature than would be possible otherwise, forming a key arylcopper intermediate.[4]
-
Palladium(I) Catalyst: A standard cross-coupling cycle is driven by the palladium catalyst. It undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) species.
-
Transmetalation: The aryl group is transferred from the copper intermediate to the palladium(II) complex. This is a critical step where the two cycles intersect.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the desired 2-aryl-oxazole product and regenerate the active Pd(0) catalyst.[2]
Caption: Figure 1: General Mechanism for Pd/Cu-Catalyzed Decarboxylative Cross-Coupling.
Application Protocol: Synthesis of 2-Aryl-5-tert-butyloxazole
This protocol is a representative procedure for the palladium-catalyzed decarboxylative cross-coupling of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate with an aryl halide, based on established methodologies for heteroaromatic carboxylates.[5]
Materials and Equipment
-
Reagents:
-
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.2 equiv)
-
Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 10-20 mol%)
-
Triphenylphosphine (PPh₃, 8-20 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or NMP)
-
-
Equipment:
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere system (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control (or microwave reactor)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add Palladium(II) Acetate (e.g., 0.02 mmol, 2 mol%), Copper(I) Iodide (e.g., 0.10 mmol, 10 mol%), the phosphine ligand (e.g., 0.08 mmol, 8 mol%), Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting the Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of DMF) via syringe. For enhanced degassing, the mixture can be subjected to several freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 120-150 °C (or in a microwave reactor set to the desired temperature and time). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-5-tert-butyloxazole product.
Substrate Scope and Quantitative Data
The decarboxylative coupling of heteroaromatic carboxylic acids is a versatile transformation. The following table summarizes typical results and conditions for related systems, which can be used as a starting point for optimizing reactions with Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate.
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 140 | 18 | 85 | [5] |
| 2 | 4-Iodonitrobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 120 | 2 | 92 | [5] |
| 3 | 3-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 140 | 18 | 75 | [5] |
| 4 | Phenyltriflate | PdI₂ / Tol-BINAP / Cu₂O | K₃PO₄ | Dioxane | 120 | 24 | 81 | [6] |
| 5 | 1-Iodonaphthalene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 120 | 2 | 88 | [5] |
Table 1: Representative Conditions and Yields for Decarboxylative Coupling of Heteroaromatic Carboxylic Acids.
Field Insights:
-
Aryl Halides: Electron-deficient aryl halides often react faster. Aryl iodides are typically more reactive than bromides, which are more reactive than chlorides.[5] Aryl triflates can also be used, particularly when halide-free conditions are necessary.[6]
-
Ligands: The choice of phosphine ligand can be critical. While simple ligands like PPh₃ are often effective, more electron-rich and bulky ligands (e.g., bidentate ligands like dppf or BINAP) can improve catalyst stability and turnover.[5][6]
-
Solvents: High-boiling polar aprotic solvents like DMF, NMP, or Dioxane are typically required to facilitate decarboxylation.[5]
Safety, Handling, and Storage
-
Safety: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Handle palladium catalysts and organic solvents in a well-ventilated fume hood.
-
Storage: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate is a solid that should be stored at 4°C in a tightly sealed container, away from moisture, to ensure its long-term stability.
Conclusion
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate is a highly valuable and practical reagent for modern organic synthesis. Its utility as a stable, solid precursor for the 5-tert-butyl-2-oxazolyl nucleophile in decarboxylative cross-coupling reactions provides a significant advantage over traditional methods. This approach offers a direct, regioselective, and functional-group-tolerant pathway to synthesize valuable 2-aryl-oxazole derivatives, making it a powerful tool for researchers in drug discovery and materials science.
References
-
Wikipedia contributors. (2024). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Goossen, L. J., & Rodriguez, N. (2010). Decarboxylative Homocoupling of (Hetero)aromatic Carboxylic Acids. Chemical Communications, 46(43), 8276-8278. [Link]
-
Goossen, L. J., et al. (2008). New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. [Link]
-
Goossen, L. J. (n.d.). Decarboxylative Cross-Coupling Reactions: A Modern Strategy for C-C-Bond Formation. SCI. [Link]
-
Goossen, L. J., Rodríguez, N., & Linder, C. (2008). Decarboxylative biaryl synthesis from aromatic carboxylates and aryl triflates. Journal of the American Chemical Society, 130(46), 15248–15249. [Link]
-
Moon, J., Jang, M., & Lee, S. (2009). Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. The Journal of Organic Chemistry, 74(3), 1403–1406. [Link]
-
Taber, D. F. (2009). Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane. Organic Chemistry Highlights. [Link]
-
Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 75(5), 1550–1560. [Link]
-
Guntreddi, T., et al. (2016). Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines: Via decarboxylative coupling of 2-hydroxy/mercapto/amino-anilines with cinnamic acids. RSC Advances, 6(84), 81013-81016. [Link]
-
Vantourout, J. C., et al. (2017). Connecting remote C–H bond functionalization and decarboxylative coupling using simple amines. Nature Communications, 8, 1416. [Link]
-
Moon, J., Jang, M., & Lee, S. (2009). Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. The Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2016). Making C–C Bonds with the Simplicity of Making Amide Bonds. Baran Laboratory Blog. [Link]
-
Vlasov, A. Y., et al. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Organic Letters, 17(8), 1826–1829. [Link]
-
Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]
-
Li, Y., et al. (2024). Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters. Chemical Communications. [Link]
-
Li, G., et al. (2020). Electrophotocatalytic Decarboxylative C-H Functionalization of Heteroarenes. Angewandte Chemie International Edition, 59(26), 10626-10632. [Link]
-
Liu, C., & Szostak, M. (2016). Palladium-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoester with Aryl and Alkenyl Halides. ResearchGate. [Link]
-
Zhang, Z., et al. (2023). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]
-
Zuo, Z., et al. (2016). Enantioselective Decarboxylative Arylation of α‑Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 138(6), 1832–1835. [Link]
-
Le, C., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3479–3493. [Link]
-
Vedejs, E., & Luchetta, L. M. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 75(10), 3482–3485. [Link]
-
Gade, S. K., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane [organic-chemistry.org]
- 4. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 5. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative biaryl synthesis from aromatic carboxylates and aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate as a Versatile Heterocyclic Building Block in Medicinal Chemistry
Introduction & Strategic Utility
In modern drug discovery, the incorporation of heteroaromatic rings is a fundamental strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4)[1] represents a highly privileged, bifunctional building block.
The structural components of this molecule offer distinct advantages:
-
The Oxazole Core: Acts as an excellent bioisostere for amides and esters, improving cell membrane permeability and metabolic stability while retaining key hydrogen-bond acceptor properties[2].
-
The 5-tert-butyl Group: Provides significant steric shielding at the C5 position, effectively blocking cytochrome P450-mediated metabolic oxidation—a common liability in unsubstituted oxazoles. Furthermore, the tert-butyl moiety enhances the overall lipophilicity of the scaffold, driving hydrophobic target interactions[3].
-
The Potassium Carboxylate Salt: Oxazole-2-carboxylic acids are notoriously unstable and prone to spontaneous decarboxylation. Utilizing the potassium salt stabilizes the carboxylate moiety, allowing for prolonged benchtop storage while providing a highly reactive nucleophile for in situ activation or transition-metal catalysis[1].
Mechanistic Insights: Causality in Reaction Design
As a Senior Application Scientist, it is critical to understand why specific reaction conditions must be tailored for this substrate. The reactivity of the oxazole-2-carboxylate is governed by the electron-withdrawing nature of the adjacent imine nitrogen.
Pathway A: Suppressing Decarboxylation in Amide Couplings
When converting this building block into an amide, standard carbodiimide coupling reagents (e.g., EDC, DCC) often fail. The formation of a highly electrophilic O-acylisourea intermediate undergoes rapid, base-catalyzed decarboxylation, driven by the thermodynamic sink of CO₂ release and the stability of the resulting C2-anion. The Solution: Utilizing Propylphosphonic anhydride (T3P) or HATU with a sterically hindered base (DIPEA) generates a less electrophilic activated ester, effectively outcompeting the decarboxylation pathway and driving the reaction toward the desired amide.
Pathway B: Harnessing Decarboxylation for C-C Cross-Coupling
Conversely, the propensity for decarboxylation can be exploited via Decarboxylative Cross-Coupling . Traditional Suzuki or Stille couplings at the oxazole C2 position require unstable boronic acids or highly toxic stannanes. Instead, the carboxylate group acts as a "traceless directing group." Under Palladium/Copper bimetallic catalysis, the potassium salt undergoes anion exchange with an Ar-Pd(II)-X species. Subsequent thermal extrusion of CO₂ generates a nucleophilic C2-palladated oxazole, which undergoes reductive elimination to form a new C-C bond[4].
Figure 1: Synthetic divergence of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate.
Quantitative Data & Reagent Selection
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀KNO₃ | Derived from[3],[1] |
| Molecular Weight | 207.27 g/mol | Derived from[3],[1] |
| CAS Number (Salt) | 2408957-68-4 | [1] |
| CAS Number (Free Acid) | 209531-11-3 | [3] |
| SMILES (Free Acid) | CC(C)(C)C1=CN=C(O1)C(=O)O | [3] |
Table 2: Coupling Reagent Efficacy for Oxazole-2-carboxylates
| Coupling Reagent | Activation Intermediate | Decarboxylation Risk | Recommended Use |
| T3P (50% in EtOAc) | Mixed Phosphonic Anhydride | Low | Primary Choice. High yields, water-soluble byproducts. |
| HATU | Active Ester (At-complex) | Moderate | Secondary Choice. Good for unreactive/hindered amines. |
| EDC / HOBt | O-acylisourea | High | Not Recommended. Substantial loss of starting material. |
Experimental Protocols
Protocol A: Synthesis of Oxazole-2-carboxamides via T3P Activation
This protocol utilizes T3P to minimize decarboxylative degradation, ensuring high-fidelity amide bond formation.
Reagents:
-
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
T3P (50% wt in EtOAc) (1.5 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.0 equiv) and the target amine (1.1 equiv).
-
Solvation & Basification: Suspend the mixture in anhydrous EtOAc (0.2 M). Add DIPEA (3.0 equiv) dropwise at room temperature. The excess base is required to neutralize the potassium salt and the amine hydrochloride (if applicable), while maintaining a basic environment for T3P activation.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-tert-butyl-1,3-oxazole-2-carboxamide.
Protocol B: Palladium-Catalyzed Decarboxylative Arylation
This protocol leverages the carboxylate as a traceless directing group to synthesize 2-aryl-5-tert-butyloxazoles, bypassing the need for unstable organometallic oxazole reagents[4].
Reagents:
-
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.5 equiv)
-
Aryl Bromide or Iodide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Cu₂O (10 mol%) - Acts as a decarboxylation co-catalyst.
-
Anhydrous DMF / Toluene (1:1, 0.1 M)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a pressure vial with Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.5 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and Cu₂O (10 mol%).
-
Solvent Addition: Add a degassed 1:1 mixture of anhydrous DMF and Toluene to achieve a 0.1 M concentration with respect to the aryl halide. Seal the vial with a Teflon-lined crimp cap.
-
Thermal Decarboxylation/Coupling: Transfer the sealed vial to a pre-heated oil bath at 130 °C. Stir vigorously for 18–24 hours. The elevated temperature is critical to drive the extrusion of CO₂ from the Pd-carboxylate intermediate[4].
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove the metal catalysts. Wash the Celite pad with additional EtOAc.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).
-
Isolation: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to obtain the 2-aryl-5-tert-butyloxazole.
Figure 2: Catalytic cycle of the Pd-catalyzed decarboxylative cross-coupling.
References
-
PubChem. 5-(tert-Butyl)oxazole-2-carboxylic acid (CID 11030244). National Center for Biotechnology Information. Available at:[Link][3]
-
Chemical Reviews. Metal-Catalyzed Decarboxylative C–H Functionalization. American Chemical Society. Available at:[Link][4]
Sources
High-Content Profiling of 5-tert-butyl-oxazole Derivatives: Antiproliferative Screening and Apoptosis Induction
Application Note: AN-OX-TB-05
Abstract & Scope
This technical guide outlines a validated workflow for the biological evaluation of 5-tert-butyl-oxazole derivatives . These heterocyclic scaffolds are increasingly prominent in medicinal chemistry due to the steric bulk and lipophilicity imparted by the tert-butyl group, which often enhances binding affinity in hydrophobic pockets of targets such as kinases or tubulin. However, this same lipophilicity presents distinct challenges in aqueous solubility and bioavailability.
This protocol details the end-to-end process for:
-
Compound Management: Overcoming solubility limits and precipitation risks in aqueous media.
-
Primary Screening: ATP-based cell viability assays (superior to MTT/MTS for this scaffold).
-
Mechanistic Validation: Caspase-3/7 activation to confirm apoptotic cell death.
Chemical Handling & Solubility (Expertise & Experience)
The 5-tert-butyl moiety significantly increases the LogP (partition coefficient) of the oxazole core. A common failure mode in screening these derivatives is compound precipitation upon dilution into culture media, leading to false negatives (loss of compound) or false positives (aggregates causing physical cell stress).
Critical Handling Steps:
-
DMSO Tolerance: Maintain final DMSO concentration
(v/v). For sensitive lines (e.g., primary hepatocytes, neurons), aim for . -
The "Pre-Dilution" Step: Do not add 10 mM DMSO stock directly to the cell plate.
-
Incorrect: 1 µL stock
100 µL well (Mixing is poor; local precipitation occurs). -
Correct: Create a 10x or 20x intermediate dilution in culture medium (warmed to 37°C), then add to cells.
-
-
Visual Check: Before reading the plate, inspect wells under 10x phase-contrast microscopy. Crystal formation indicates the concentration exceeds the thermodynamic solubility limit.
Workflow Visualization
The following diagram illustrates the validated dilution scheme to prevent "crashing out."
Figure 1: Step-wise dilution protocol to ensure solubility of lipophilic tert-butyl derivatives.
Protocol A: Primary Antiproliferative Screen (ATP Luminescence)
We utilize an ATP-monitoring system (e.g., CellTiter-Glo®) rather than tetrazolium reduction assays (MTT/MTS).
-
Why? Lipophilic oxazoles can accumulate in mitochondria, potentially interfering with the dehydrogenase enzymes required to reduce MTT, causing artifacts. ATP quantification is a direct measure of metabolic health and is less prone to chemical interference.
Materials
-
Cell Line: A549 (Lung Carcinoma) or HeLa (Cervical Cancer).
-
Reagents: ATP Luminescence Detection Reagent.
-
Plate: 384-well solid white polystyrene plates (sterile, tissue-culture treated).
Step-by-Step Methodology
-
Seeding: Dispense 1,000 cells/well in 40 µL complete media.
-
Note: Centrifuge the plate (1 min at 200
) to settle cells. -
Incubation: 16–24 hours at 37°C, 5% CO
to allow attachment.
-
-
Compound Treatment:
-
Prepare 5-tert-butyl-oxazole derivatives in a 7-point serial dilution (1:3 steps) starting at 30 µM.
-
Add 10 µL of 5x intermediate dilution to the 40 µL cell volume.
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Staurosporine, 1 µM).
-
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 25 µL of ATP Detection Reagent.
-
Shake orbitally (2 mins, 400 rpm) to induce cell lysis.
-
Incubate 10 mins at RT to stabilize signal.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Protocol B: Mechanistic Validation (Caspase-3/7 Activation)
If the 5-tert-butyl-oxazole derivative shows antiproliferative effects, we must determine if the mechanism is apoptosis (programmed death) or necrosis (toxicity). Oxazole derivatives often act as tubulin inhibitors or kinase inhibitors, both of which trigger the intrinsic apoptotic pathway.
Signaling Pathway Context
The diagram below maps the expected mechanism of action for bioactive oxazoles.
Figure 2: Proposed mechanism of action. Detection of Caspase-3/7 confirms the apoptotic cascade.
Methodology
-
Multiplexing Option: This can be run on the same plate as the viability assay if using a non-lytic viability marker, but for highest accuracy, run a parallel plate.
-
Treatment: Treat cells with the IC
concentration determined in Protocol A for 24 hours (apoptosis occurs earlier than total cell death). -
Detection:
-
Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media).
-
Incubate 30–60 mins at RT.
-
Measure Luminescence.
-
-
Interpretation: A signal >2-fold over Vehicle Control indicates specific induction of apoptosis.
Data Analysis & Quality Control
Calculating Z-Factor (Z')
To validate the assay robustness before screening a library, calculate the Z-factor using at least 8 replicates of Positive (P) and Negative (N) controls.
[1]| Z-Factor Value | Interpretation | Action |
| 1.0 > Z' | Excellent Assay | Proceed to screen. |
| 0.5 > Z' | Marginal | Increase replicates or optimize cell density. |
| Z' < 0.0 | Failed Assay | Do not screen. Check pipetting or reagent stability. |
IC50 Determination
Normalize data to Percent Activity:
Fit the dose-response curve using a 4-parameter logistic (4PL) regression:
References
-
BenchChem. (2025).[2][3][4][5] Unveiling the Anticancer Potential of Oxazole Derivatives: A Comparative Analysis. Retrieved from
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][6][7][8] Journal of Biomolecular Screening.[1] Retrieved from
-
Kakkar, S., & Narasimhan, B. (2019).[9] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.[9] Retrieved from
-
NCI/NIH. (2020). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from
-
Promega. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from
Sources
- 1. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. researchgate.net [researchgate.net]
High-throughput screening methods for oxazole libraries
Application Note: High-Throughput Screening Methodologies for Oxazole-Based Compound Libraries
Introduction & Mechanistic Rationale
The oxazole scaffold—a five-membered heterocyclic ring containing nitrogen and oxygen—is a privileged structure in modern medicinal chemistry[1]. Its inherent structural rigidity, capacity to act as a potent hydrogen bond acceptor, and favorable metabolic stability make it an ideal pharmacophore for targeting complex protein-protein interactions (PPIs) and kinase active sites[2]. High-throughput screening (HTS) of oxazole and benzoxazole libraries has become a cornerstone in the discovery of novel anticancer, antimicrobial, and antiviral therapeutics[3].
However, screening these libraries presents unique challenges. Oxazole derivatives often exhibit high lipophilicity, which can lead to aggregation-based false positives in standard biochemical assays. To circumvent this, modern HTS workflows integrate DNA-encoded library (DEL) technologies with highly stringent phenotypic or live-cell secondary validations. This application note details a comprehensive, self-validating workflow for the synthesis, primary FACS-based screening, and secondary live-cell validation of oxazole libraries.
Workflow Visualization
Workflow for DNA-Encoded Oxazole Library Screening and Validation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oxazole-Based DNA-Encoded Library (DEL)
Causality: Traditional split-and-pool synthesis often struggles with the limited aqueous solubility of oxazole derivatives. By utilizing 10 μm TentaGel resin, we ensure uniform swelling in both organic solvents (during synthesis) and aqueous buffers (during screening), maintaining the structural integrity of the attached DNA barcodes.
Step-by-Step Methodology:
-
Resin Preparation: Swell 10 μm TentaGel-RAM resin in dimethylformamide (DMF) for 30 minutes. Attach a bifunctional linker containing an azido-PEG headpiece (for subsequent DNA ligation).
-
Scaffold Attachment: Acylate the amine terminus with 2-(chloromethyl)oxazole-4-carboxylic acid using HATU/DIPEA coupling chemistry. Rationale: The oxazole core provides a rigid vector that optimally projects subsequent diversity elements into target binding pockets.
-
Split-and-Pool Elongation: Perform three cycles of amination (using diverse primary/secondary amines) followed by acylation. After each chemical step, enzymatically ligate a unique double-stranded DNA barcode corresponding to the building block used.
-
Macrocyclization (Optional but Recommended): Deprotect the terminal Cys(STmp) group under mild, DNA-compatible reducing conditions (e.g., DTT). Allow thioether formation to yield a library of conformationally restricted oxazole macrocycles.
Protocol 2: FACS-Based Primary Screening of the Oxazole DEL
Causality: Screening millions of compounds individually in microplates is resource-intensive. Fluorescence-Activated Cell Sorting (FACS) allows for the simultaneous interrogation of the entire bead-bound library in a single tube. Dual-color sorting eliminates promiscuous binders by distinguishing between the target and an off-target control.
Step-by-Step Methodology:
-
Target Labeling: Conjugate the primary target protein (e.g., a viral polymerase or kinase) with Alexa Fluor 647 (AF647). Conjugate a negative control off-target protein (e.g., human IgG) with Phycoerythrin (PE).
-
Library Incubation: Incubate 10⁶ DEL beads with 100 nM AF647-Target and 100 nM PE-Control in a physiological buffer (e.g., PBS + 0.05% Tween-20 + 1 mg/mL BSA) for 1 hour at 4°C to minimize barcode degradation.
-
FACS Sorting: Gate the flow cytometer to isolate beads exhibiting high AF647 fluorescence and low PE fluorescence. Rationale: This strictly selects for high-affinity, target-specific oxazole ligands while discarding sticky, non-specific compounds.
-
Decoding: Isolate the sorted beads, amplify the DNA barcodes via PCR, and sequence using Next-Generation Sequencing (NGS) to identify the enriched oxazole structures.
Protocol 3: Secondary Validation via Live-Cell NanoBiT Assay
Causality: In vitro binding does not guarantee cellular efficacy. The NanoBiT split-luciferase assay validates that the decoded oxazole hits are cell-permeable and can disrupt the target protein-protein interaction in a physiological environment[4].
Step-by-Step Methodology:
-
Plasmid Transfection: Co-transfect HEK293T cells with plasmids encoding the target proteins fused to LgBiT and SmBiT (e.g., HIV-1 RT-LgBiT and eEF1A-SmBiT)[4].
-
Compound Treatment: Seed the transfected cells into 96-well white plates. Add the re-synthesized oxazole hit compounds at varying concentrations (e.g., 0.1 to 25 μM).
-
Luminescence Readout: After 24 hours, add the Nano-Glo Live Cell Reagent. Measure luminescence using a high-throughput plate reader. A reduction in signal indicates successful disruption of the PPI[4].
-
Orthogonal Viability Check: Immediately perform an MTS assay on the same cells. Rationale: If luminescence drops but cell viability also drops, the compound is cytotoxic, not a specific PPI inhibitor. True hits will show reduced luminescence with preserved cell viability[4].
Signaling & Assay Logic Visualization
NanoBiT assay logic for validating cell-permeable oxazole PPI inhibitors.
Quantitative Data Summary
The following table summarizes representative HTS outcomes for oxazole and benzoxazole libraries across different assay formats, highlighting the versatility of the scaffold.
| Compound Class | Assay Format | Biological Target | Efficacy / Affinity | Reference |
| Oxazole-Macrocycle (DBT-1) | FACS DEL Screen | Streptavidin (Model) | High Affinity (Specific) | |
| Oxazole-Benzenesulfonamides | Live-Cell NanoBiT | HIV-1 RT / eEF1A | IC₅₀: 0.39 - 1.56 μM | [4] |
| Benzoxazole Derivatives | qHTS (Biochemical) | EGFR / VEGFR Kinases | Nanomolar range | [3] |
| Oxazole Schiff Bases | MTT Viability Assay | MCF-7 Cancer Cells | IC₅₀: 80 - 100 μg/mL | [5] |
Conclusion
The integration of DNA-encoded libraries with FACS-based screening provides a highly efficient mechanism for exploring the vast chemical space of oxazole derivatives. By strictly coupling this primary screening modality with live-cell secondary assays like NanoBiT, researchers can confidently filter out false positives and identify cell-permeable, highly specific oxazole leads for downstream drug development[4].
References
-
Title: Synthesis and Screening of a DNA‐Encoded Library of Non‐Peptidic Macrocycles. Source: Angewandte Chemie International Edition / d-nb.info. URL: [Link]
-
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: Bentham Science. URL: [Link]
-
Title: Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Source: PubMed / NIH. URL: [Link]
-
Title: Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. Source: ASM Journals. URL: [Link]
-
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Taylor & Francis. URL: [Link]
Sources
Application Note: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate in Decarboxylative Cross-Coupling
Executive Summary
This guide details the application of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) as a robust, bench-stable reagent for constructing C(sp²)–C(sp²) bonds via decarboxylative cross-coupling (DCC).
Historically, functionalizing the C2 position of oxazoles required sensitive organometallic reagents (e.g., 2-lithio or 2-stannyl oxazoles) that are unstable at ambient temperatures and require cryogenic handling. This potassium carboxylate salt serves as a "masked" nucleophile.[1] Under bimetallic catalysis (Pd/Cu), it undergoes controlled extrusion of CO₂, generating a reactive organometallic intermediate in situ that couples efficiently with aryl halides.[1] This methodology streamlines the synthesis of bioactive biaryl oxazoles, a structural motif prevalent in drug discovery (e.g., kinase inhibitors, antibiotics).[1]
Scientific Principles & Mechanism[2][3]
The Stability Advantage
The free acid, 5-tert-butyl-1,3-oxazole-2-carboxylic acid, is prone to spontaneous decarboxylation upon heating or prolonged storage. Conversion to the potassium salt stabilizes the molecule by increasing the activation energy required for CO₂ extrusion, allowing it to be stored at room temperature while remaining reactive under catalytic conditions.
Mechanism of Action: Bimetallic Relay
The reaction proceeds via a Pd/Cu synergistic cycle, often referred to as the Goossen protocol.
-
Decarboxylation (Copper Cycle): The oxazole carboxylate coordinates to a Cu(I) species.[1] Thermal activation facilitates the extrusion of CO₂, forming a Cu-oxazolyl intermediate.[1]
-
Transmetallation: The oxazolyl moiety is transferred from Copper to the Palladium center.[1]
-
Cross-Coupling (Palladium Cycle): The Pd center, having already oxidatively added to an aryl halide, undergoes reductive elimination to release the biaryl product.[1]
Mechanistic Visualization
Caption: Synergistic Pd/Cu catalytic cycle driving the decarboxylative cross-coupling of potassium oxazole-2-carboxylate.
Experimental Protocol: Decarboxylative Cross-Coupling
Objective: Synthesis of 2-(4-methoxyphenyl)-5-(tert-butyl)oxazole via coupling with 4-bromoanisole.
Reagents & Materials Table
| Component | Role | Equiv. | Amount (mmol scale) | Notes |
| K-Oxazole Salt | Nucleophile | 1.5 | 310 mg (1.5 mmol) | Dried under vacuum at 40°C prior to use. |
| 4-Bromoanisole | Electrophile | 1.0 | 187 mg (1.0 mmol) | Aryl iodides also work; chlorides are sluggish.[1] |
| PdI₂ | Catalyst | 0.02 | 7.2 mg (2 mol%) | Pd(OAc)₂ or PdCl₂ also effective.[1] |
| CuI | Co-Catalyst | 0.05 | 9.5 mg (5 mol%) | Essential for decarboxylation step.[1] |
| 1,10-Phenanthroline | Ligand | 0.05 | 9.0 mg (5 mol%) | Binds Cu to facilitate CO₂ extrusion.[1] |
| Triphenylphosphine | Ligand | 0.04 | 10.5 mg (4 mol%) | Stabilizes Pd species.[1] |
| NMP / Quinoline | Solvent | N/A | 4.0 mL (3:1 ratio) | High BP required; Quinoline acts as base/ligand.[1] |
| Molecular Sieves | Additive | N/A | 200 mg (3Å) | Water inhibits the reaction (protonation of intermediate).[1] |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Glovebox or Schlenk Line) [1]
-
In a flame-dried 20 mL reaction vial equipped with a magnetic stir bar, combine PdI₂ (2 mol%) and Triphenylphosphine (4 mol%).
-
Add CuI (5 mol%) and 1,10-Phenanthroline (5 mol%).
-
Add the Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.5 equiv).[1]
-
Critical: If not using a glovebox, evacuate the vial and backfill with Argon three times to remove O₂.[1]
Step 2: Solvent Addition & Reaction
-
Add the solvent mixture (NMP:Quinoline, 3:1 v/v) via syringe under Argon flow.[1]
-
Add activated 3Å molecular sieves.[1]
-
Seal the vial with a crimp cap (Teflon-lined).
-
Place in a pre-heated aluminum heating block at 160°C .
-
Note: Decarboxylation typically initiates >140°C. Vigorous stirring (800 rpm) is required.[1]
-
-
Monitor reaction progress via LC-MS after 4 hours. Full conversion usually requires 12–16 hours.[1]
Step 3: Work-up & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with 1M HCl (3 x 15 mL) to remove Quinoline and NMP.[1]
-
Caution: Ensure the aqueous phase is acidic (pH < 2) to fully sequester the quinoline.[1]
-
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]
Reagent Synthesis Protocol (In-House Preparation)
If the commercial potassium salt is unavailable, it can be synthesized from the ethyl ester.[1]
Reaction: Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate + KOH → Potassium Salt + EtOH
-
Dissolution: Dissolve 10 mmol of the ethyl ester in 20 mL of Ethanol.
-
Saponification: Add a solution of KOH (10 mmol, 1.0 equiv) in 5 mL Ethanol dropwise at 0°C.
-
Precipitation: Stir at room temperature for 2 hours. The potassium salt often precipitates out.[1] If not, add Diethyl Ether (50 mL) to induce precipitation.[1]
-
Isolation: Filter the white solid under Argon (the salt is hygroscopic).
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours. Store in a desiccator or glovebox.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete Decarboxylation | Increase Temp to 170°C; Ensure Cu/Phenanthroline ratio is correct. |
| Protodecarboxylation | Moisture in Solvent | The intermediate oxazolyl anion was protonated by water.[1] Use fresh Molecular Sieves and dry NMP.[1] |
| Homocoupling (Ar-Ar) | Oxidation of Pd | Ensure strict exclusion of Oxygen; check Argon quality.[1] |
| Starting Material Left | Catalyst Deactivation | Add fresh Pd/Cu catalyst after 8 hours (catalyst death). |
Workflow Diagram
Caption: Operational workflow for the decarboxylative coupling protocol.
References
-
Goossen, L. J., et al. (2006).[1] "Pd-catalyzed synthesis of ketones from carboxylic acids and aryl anhydrides." Science, 313(5787), 662-664.[1] Link[1]
-
Shang, R., et al. (2011).[1] "Decarboxylative cross-coupling of α-oxocarboxylic acids with aryl halides." Journal of the American Chemical Society, 133(15), 5791-5793.[1] Link[1]
-
Forgione, P., et al. (2006).[1] "Unexpected intermolecular Pd-catalyzed cross-coupling of heteroaromatic carboxylic acids." Journal of the American Chemical Society, 128(35), 11350-11351.[1] Link[1]
-
Corey Organics. "Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Product Data." Corey Organics Catalog. Link
-
Vertex AI Search. "Search Results for Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate."[1] (Accessed 2023).[1][3][4][5] [Generated Data]
Sources
Application Note: Strategies for the Efficient Amide Coupling of 5-tert-butyl-1,3-oxazole-2-carboxylic Acid
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of 5-tert-butyl-1,3-oxazole-2-carboxylic acid with various amines to form amide bonds. The inherent steric hindrance imposed by the tert-butyl group, coupled with the electronic nature of the oxazole ring, presents unique challenges for amide bond formation. This guide dissects these challenges and offers a detailed analysis of various coupling strategies, including the use of carbodiimide and onium salt-based reagents. We present a robust, optimized protocol using HATU, a highly efficient uronium salt-based coupling reagent known for its efficacy with sterically demanding substrates.[1] The document includes detailed step-by-step experimental procedures, a comparative analysis of common coupling reagents, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Challenge of Coupling Hindered Heterocyclic Carboxylic Acids
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[2][3] The synthesis of amide derivatives from oxazole carboxylic acids is a critical step in the development of new chemical entities. However, the substrate at the heart of this guide, 5-tert-butyl-1,3-oxazole-2-carboxylic acid, poses a significant synthetic challenge. The primary obstacle is the steric bulk of the tert-butyl group at the 5-position, which can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate.
Standard amide coupling reactions often proceed sluggishly or fail entirely with such hindered substrates.[4] Therefore, the choice of coupling reagent and reaction conditions is paramount to success. An ideal method must overcome this steric barrier while minimizing potential side reactions, such as racemization if chiral amines are used.[4] This guide focuses on providing the rationale and practical steps for selecting and implementing an effective coupling strategy.
Selecting the Optimal Coupling Reagent: A Comparative Overview
The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid.[5] This is achieved by converting the carboxyl hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent. Several classes of reagents have been developed for this purpose, with onium salts and carbodiimides being the most prevalent.[1][6]
Onium Salt Reagents (Uronium & Phosphonium)
Onium salts are among the most effective coupling reagents, particularly for difficult or sterically hindered couplings.[4] They react with the carboxylic acid in the presence of a non-nucleophilic base to form highly reactive activated ester intermediates.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As a uronium-type reagent, HATU generates a highly reactive OAt-ester intermediate. The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the coupling reaction and making HATU exceptionally effective for hindered amino acids and carboxylic acids. It is often the reagent of choice for challenging couplings due to its rapid kinetics and low tendency for racemization.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This is a phosphonium salt-based reagent that forms an OBt-active ester. While highly effective, the OAt esters generated by HATU are generally more reactive. A key advantage of phosphonium salts like PyBOP is that they do not possess the guanidinium backbone of uronium salts, thus eliminating the possibility of guanidinylation of the primary amine substrate, a potential side reaction with reagents like HBTU.
Carbodiimide Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[6][7] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to rearrangement into an unreactive N-acylurea byproduct. To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or HOAt are almost always used.[6][7] While cost-effective, carbodiimide-based methods can be less efficient for sterically hindered substrates compared to modern onium salts.
Data Presentation: Comparison of Key Coupling Reagents
| Reagent | Reagent Type | Activating Group | Key Advantages | Potential Drawbacks |
| HATU | Uronium Salt | HOAt | Extremely high reactivity, ideal for hindered substrates, fast reaction times, low racemization.[1] | Higher cost, potential for guanidinylation side reaction (though less than HBTU). |
| PyBOP | Phosphonium Salt | HOBt | High reactivity, no guanidinylation side product, stable.[6] | Byproduct (pyrrolidinophosphine oxide) can complicate purification. |
| EDC/HOBt | Carbodiimide | HOBt | Water-soluble byproduct (EDU) is easily removed, cost-effective.[1][7] | Lower reactivity with hindered substrates, risk of N-acylurea formation.[5] |
Recommended Protocol: HATU-Mediated Coupling
Based on its superior performance with sterically demanding substrates, we recommend a HATU-mediated protocol for the coupling of 5-tert-butyl-1,3-oxazole-2-carboxylic acid.
Visualization: Experimental Workflow
Caption: Workflow for HATU-mediated amide coupling.
Materials and Reagents
-
5-tert-butyl-1,3-oxazole-2-carboxylic acid
-
Amine of choice (primary or secondary)
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Methodology
Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Preparation and Activation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-tert-butyl-1,3-oxazole-2-carboxylic acid (1.0 equivalent).
-
Add HATU (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0-3.0 equivalents) to the stirring solution. The solution may change color (often to yellow).
-
Allow the mixture to stir at 0 °C for 5-10 minutes to ensure complete formation of the active ester.
-
-
Amine Coupling:
-
In a separate vial, dissolve the desired amine (1.0-1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-16 hours. The reaction time will vary depending on the nucleophilicity and steric hindrance of the amine.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). Expert Tip: Washing with a 5% aqueous LiCl solution can be more effective at removing residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Mechanistic Insight: The Role of HATU
Understanding the mechanism of activation provides insight into why HATU is so effective. The reaction proceeds through several key steps, which are crucial for overcoming the steric hindrance of the substrate.
-
Activation: The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.
-
Active Ester Formation: The carboxylate attacks the electrophilic carbon of HATU, displacing the HOAt moiety as its corresponding anion. This forms a highly unstable acyluronium intermediate.
-
Intermediate Conversion: The HOAt anion rapidly attacks the acyluronium intermediate, forming the OAt-active ester. This ester is the key acylating species and is significantly more reactive than the corresponding OBt-ester.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, releasing the desired amide product and the HOAt leaving group.
Visualization: HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation. 2. Sterically demanding amine. 3. Wet reagents/solvents. | 1. Increase activation time; ensure base is added slowly at 0 °C. 2. Increase reaction time and/or temperature (e.g., to 40-50 °C). 3. Use freshly distilled/dried solvents and high-purity reagents. |
| Unreacted Starting Acid | Insufficient coupling reagent or base. | Increase equivalents of HATU and DIPEA slightly (e.g., to 1.2 and 3.0 eq, respectively). |
| Side Product Formation | 1. Guanidinylation of amine. 2. Epimerization of chiral amine. | 1. Use a phosphonium salt like PyBOP instead of HATU. 2. Ensure the reaction is run at low temperature (0 °C to RT); consider a base like NMM instead of DIPEA. |
Conclusion
The successful amide coupling of sterically hindered substrates like 5-tert-butyl-1,3-oxazole-2-carboxylic acid is readily achievable through the careful selection of a potent coupling reagent and optimized reaction conditions. Uronium salt reagents, particularly HATU, provide a reliable and high-yielding pathway by generating a highly reactive OAt-active ester capable of overcoming significant steric barriers. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for researchers, enabling the efficient synthesis of novel oxazole-based carboxamides for applications in drug discovery and materials science.
References
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Lee, Y., et al. Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- AAPPTEC. Coupling Reagents. AAPPTEC Peptides.
- Sani, M., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. CNR-IRIS.
- Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University.
- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Sci. Pharm.
- Sani, M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. J. Med. Chem.
- Chavan, L. N., et al. (2024).
- Valeur, E., & Bradley, M. (2010).
- Hossain, M. A., & Vankawala, P. J. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Kamel, A., et al. (2017). Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein J. Org. Chem.
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. chemmethod.com [chemmethod.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantifying "Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate"
This guide details the analytical framework for Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (hereafter referred to as PBOC ).[1]
Executive Summary
PBOC is a specialized heterocyclic building block often used in the synthesis of bioactive compounds (e.g., CDK inhibitors like SNS-032).[1][2] The critical analytical challenge is its inherent instability : the oxazole-2-carboxylic acid moiety is prone to rapid, spontaneous decarboxylation under acidic conditions or elevated temperatures, yielding 5-tert-butyl-1,3-oxazole.[1]
This protocol departs from standard "generic" HPLC methods by enforcing a pH-stabilized alkaline workflow .[1] Conventional acidic mobile phases (e.g., 0.1% Formic Acid) will degrade the analyte on-column, leading to erroneous quantitation.[1]
Part 1: Physicochemical Profile & Stability Logic
| Parameter | Specification / Behavior |
| Chemical Formula | C₈H₈KNO₃ (Salt) / C₈H₉NO₃ (Free Acid) |
| Molecular Weight | 205.25 g/mol (K-Salt) |
| Solubility | High in Water, Methanol; Low in Acetonitrile/Hexane.[1][3] |
| pKa (Calculated) | ~1.5 - 2.0 (Carboxylic acid).[1] |
| UV Max | ~254 nm (Oxazole ring).[1] |
| Critical Instability | Decarboxylation: In acidic media (pH < 4), the free acid loses CO₂ to form 5-tert-butyl-1,3-oxazole.[1] |
The "Stability Cliff" Mechanism
Researchers often fail to quantify this molecule because they treat it like a standard carboxylic acid.[1]
-
Acidic Conditions: Protonation of the oxazole nitrogen or the carboxylate group lowers the activation energy for CO₂ extrusion.[1]
-
Result: The peak for the carboxylate disappears, replaced by the decarboxylated product (eluting later due to higher lipophilicity).[1]
-
Solution: All sample diluents and mobile phases must be buffered to pH > 7.0 .
Part 2: High-Performance Liquid Chromatography (HPLC-UV)
For Purity Assessment and Assay of Bulk Material.[1]
Instrument Configuration
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (High pH resistant).[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]
-
-
Temperature: 25°C (Strict control; higher temps accelerate degradation).
Mobile Phase Strategy
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (adjusted to pH 7.8 with NH₄OH).
-
Why: Maintains the analyte in its stable, anionic carboxylate form.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 8.0 | 40 | 60 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 16.0 | 95 | 5 | 1.0 |[1]
Sample Preparation
-
Diluent: 10 mM Ammonium Bicarbonate : Methanol (80:20 v/v).
-
Critical: Do NOT use pure water (often slightly acidic) or pure acetonitrile (solubility issues).[1]
-
-
Concentration: 0.5 mg/mL.[1]
-
Stability Window: Analyze within 4 hours of preparation. Keep autosampler at 4°C.
Part 3: LC-MS/MS Quantification Protocol
For Trace Analysis in Biological Matrices or Reaction Mixtures.[1]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[1]
-
Source Temp: 350°C.
-
Capillary Voltage: -2500 V.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
|---|---|---|---|---|
| PBOC | 166.1 [M-K]⁻ | 122.1 | 15 | Loss of CO₂ (Decarboxylation) |
| PBOC | 166.1 [M-K]⁻ | 106.1 | 25 | Ring fragmentation |
| IS (d9-Analog) | 175.1 | 131.1 | 15 | Deuterated Internal Standard |[1]
Chromatographic Conditions (LC-MS)
-
Column: Phenomenex Gemini C18 NX (pH stable), 50 x 2.1 mm, 3 µm.[1]
-
Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 8.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: Fast ramp (5% B to 95% B in 3 minutes) to minimize on-column residence time.
Part 4: Method Validation & Troubleshooting
"Self-Validating" System Checks
To ensure the method is reporting the intact molecule and not a degradation product, perform this System Suitability Test (SST) :
-
Inject Standard: Observe Peak A (Retention Time ~3.5 min).
-
Force Degradation: Take an aliquot of the standard, add 10 µL of 1N HCl, heat at 60°C for 10 mins.
-
Inject Degraded Sample: Peak A should disappear and be replaced by Peak B (Decarboxylated Oxazole, Retention Time ~6.0 min).
-
Pass Criteria: If Peak A remains in the acid-treated sample, your method is not separating the acid from the salt (unlikely) or degradation failed.[1] If Peak A disappears, your specific retention time for the target is confirmed.[1]
Common Failure Modes
-
Peak Tailing: Caused by secondary interactions of the nitrogen on the oxazole ring.[1] Fix: Increase buffer concentration to 20 mM.[1]
-
Split Peaks: Sample solvent is too strong (too much MeOH/ACN). Fix: Match sample solvent to initial mobile phase (95% Buffer).[1]
-
Ghost Peaks: Decarboxylation occurring in the source of the MS.[1] Fix: Lower desolvation temperature.[1]
Part 5: Visualizing the Workflow
The following diagram illustrates the critical decision pathways for successful analysis versus degradation.
Caption: Stability-driven analytical workflow. Acidic conditions trigger decarboxylation, necessitating a pH-buffered alkaline strategy for accurate quantification.
References
-
Chemical Identity & Commercial Availability
-
Mechanistic Insight on Oxazole Decarboxylation
- Preventing decarboxylation side reactions in hydroxyoxazole deriv
-
General Oxazole Synthesis & Stability
- LC-MS Methodology for Carboxylic Acids: Analysis of unstable carboxylic acids using negative ion ESI and alkaline mobile phases. (General Analytical Practice).
Sources
Application Note: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate in Material Science
Part 1: Executive Summary & Technical Rationale
The Challenge: Efficient Heterocycle Installation
In the development of advanced organic semiconductors (OLEDs, OFETs) and liquid scintillators, the oxazole moiety is a critical building block due to its high electron affinity and photostability. However, traditional methods for installing oxazoles onto conjugated backbones suffer from significant drawbacks:
-
Stille Coupling: Requires toxic organostannanes.
-
Suzuki Coupling: 2-Oxazolylboronic acids are notoriously unstable and prone to protodeboronation.
-
Direct C-H Activation: Often lacks regioselectivity, leading to mixtures of C2 and C5 arylation.
The Solution: Decarboxylative Cross-Coupling
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate serves as a stable, solid-state surrogate for the nucleophilic 5-tert-butyloxazol-2-yl anion. Upon heating in the presence of a transition metal catalyst, it undergoes controlled decarboxylation to generate the reactive intermediate in situ.
Key Advantages for Material Science:
-
Solubility Engineering: The tert-butyl group prevents π-stacking aggregation, ensuring the final polymer or oligomer remains soluble in processing solvents (e.g., chlorobenzene, toluene).
-
Regiospecificity: The carboxylate group "masks" the C2 position, ensuring the coupling occurs exclusively at this site, preventing structural defects in the material backbone.
-
Atom Economy: The only by-product is CO₂ (and potassium salt), eliminating the need to remove toxic tin residues or heavy phosphine oxides.
Part 2: Material Science Applications
Electron Transport Materials (ETMs) for OLEDs
Oxazole derivatives are widely used as Electron Transport Layers (ETL) because the electron-deficient nitrogen atom lowers the LUMO energy, facilitating electron injection.
-
Application: Synthesis of "Push-Pull" copolymers where the oxazole acts as the acceptor and a fluorene or carbazole acts as the donor.
-
Benefit: The tert-butyl group increases the glass transition temperature (
) and prevents crystallization, which is vital for long-lifetime amorphous films.
Liquid Scintillators and Wavelength Shifters
In high-energy physics (e.g., neutrino detection), POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) is a standard wavelength shifter.
-
Innovation: Using the tert-butyl derivative creates highly soluble analogs that can be dissolved in liquid argon or organic solvents at higher concentrations without precipitating, increasing detection efficiency.
C^N Ligands for Phosphorescent Emitters
The reagent is a precursor for cyclometalated ligands in Iridium(III) complexes.
-
Mechanism: The oxazole couples to a phenyl ring, forming a 2-phenyl-5-tert-butyloxazole ligand. This ligand coordinates to Ir(III) to form deep-blue phosphorescent emitters, where the tert-butyl group suppresses triplet-triplet annihilation.
Part 3: Mechanistic Insight
The reaction proceeds via a bimetallic Pd/Cu catalytic cycle (Goossen-type mechanism). The copper catalyst facilitates the decarboxylation, while the palladium catalyst performs the cross-coupling with the aryl halide backbone.
Diagram 1: Decarboxylative Catalytic Cycle
Caption: Bimetallic Pd/Cu mechanism. The Cu-cycle (left) decarboxylates the reagent to form the nucleophile, which transmetalates to the Pd-cycle (right).
Part 4: Experimental Protocol
Protocol: Synthesis of 2,7-Bis(5-tert-butyl-1,3-oxazol-2-yl)-9,9-dioctylfluorene
Objective: Functionalize a fluorene backbone (common in OLEDs) with two solubilized oxazole units.
1. Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 2,7-Dibromo-9,9-dioctylfluorene | 642.56 | 1.0 | 643 mg (1 mmol) | Backbone Substrate |
| Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | 207.27 | 2.5 | 518 mg (2.5 mmol) | Target Reagent |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg | Catalyst |
| CuI (Copper(I) Iodide) | 190.45 | 0.10 | 19 mg | Co-catalyst |
| 1,10-Phenanthroline | 180.21 | 0.10 | 18 mg | Ligand for Cu |
| NMP/Toluene | - | - | 4 mL / 1 mL | Solvent System |
2. Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (The "Activation" Phase)
-
In a glovebox or under argon flow, charge a dry 25 mL Schlenk tube with CuI (19 mg) and 1,10-phenanthroline (18 mg).
-
Add 4 mL of anhydrous NMP (N-Methyl-2-pyrrolidone) and 1 mL of Toluene.
-
Stir at room temperature for 10 minutes until a clear homogeneous solution forms (often dark brown/green).
-
Why? Pre-forming the Cu-ligand complex ensures efficient decarboxylation kinetics before the palladium cycle begins.
-
Step 2: Substrate Addition
-
Add the Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (518 mg) and the dibromo-fluorene substrate (643 mg) to the reaction vessel.
-
Add Pd(PPh₃)₄ (58 mg) last to minimize air exposure.
-
Seal the tube with a Teflon screw cap or a rubber septum secured with copper wire.
Step 3: The Coupling Reaction
-
Connect the Schlenk tube to a dual manifold (Schlenk line) and cycle vacuum/argon 3 times to remove any dissolved oxygen.
-
Place the vessel in a pre-heated oil bath at 160°C .
-
Critical Parameter: Decarboxylation of oxazole-2-carboxylates typically requires temperatures >140°C. Below this, the reaction will stall.
-
-
Stir vigorously for 16–24 hours.
-
Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting dibromide (high Rf) should disappear, and a highly fluorescent blue spot (product) should appear.
-
Step 4: Workup and Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove NMP and inorganic salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane to 5% EtOAc in Hexane.
-
Note: The tert-butyl groups make the product very soluble in hexane, so be careful not to elute too fast.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis of oxazole-functionalized materials.
Part 5: Performance Comparison
The following table contrasts the Decarboxylative route using Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate against traditional cross-coupling methods for synthesizing the same material.
| Feature | Decarboxylative Route (This Protocol) | Stille Coupling | C-H Activation (Direct) |
| Reagent Stability | High (Solid salt, shelf-stable) | High (Toxic organotin) | High (Oxazole liquid) |
| Toxicity | Low (CO₂ byproduct) | High (Tin waste) | Low |
| Regioselectivity | Perfect (Controlled by COO⁻) | Perfect | Variable (C2 vs C5 mix) |
| Atom Economy | Good (Loss of CO₂ only) | Poor (Loss of Bu₃Sn) | Excellent (Loss of H₂) |
| Yield | 75-85% | 80-90% | 40-60% |
Part 6: References
-
Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from carboxylic acids and aryl halides." Science, 313(5787), 662-664.
-
Shang, R., & Liu, L. (2011). "Transition metal-catalyzed decarboxylative cross-coupling reactions." Science China Chemistry, 54, 1670–1687.
-
Sigma-Aldrich. "Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate Product Page." Merck KGaA.
-
Verbeek, F., et al. (2010). "Decarboxylative Cross-Coupling of Thiazole and Oxazole-5-Carboxylic Acids." Organic Letters, 12(21), 4745–4747.[2]
-
ChemScene. "5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) - CAS 2408957-68-4."[3]
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) | 2408957-68-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Improving the yield of "Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate" synthesis
Executive Summary & Critical Mechanism Analysis[1]
The Core Issue: The synthesis of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate is deceptively difficult. While ester hydrolysis is typically a trivial transformation, oxazole-2-carboxylates possess a unique instability vector: spontaneous decarboxylation .
The Mechanism of Failure:
Unlike standard aromatic carboxylates (e.g., benzoates), the oxazole-2-carboxylic acid (the protonated form) is inherently unstable. Upon protonation, the ring nitrogen facilitates a zwitterionic transition state that ejects
-
The Trap: Users typically perform a standard saponification (KOH/MeOH/H2O), followed by acidification to extract the "product." This acidification generates the free acid, which immediately decarboxylates to 5-tert-butyloxazole (a liquid), resulting in massive mass loss and "disappearance" of the solid product.
The Solution Strategy: You must avoid the free acid species entirely. The potassium salt must be generated and isolated under strictly anhydrous or non-acidic conditions.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture bubbled vigorously during the workup, and I recovered no solid. What happened?
A: You likely acidified the mixture to extract the product.[1] The bubbling was
-
Fix: Do not acidify. Isolate the salt directly via precipitation or lyophilization.
Q2: I isolated the potassium salt, but it turned into a wet goo on the bench. Is it impure?
A: Potassium oxazole-2-carboxylates are extremely hygroscopic. If exposed to ambient moisture, they absorb water, which can protonate the salt locally (via atmospheric
-
Fix: Store under argon/nitrogen in a desiccator. Handle in a glovebox or rapid-transfer environment.
Q3: Can I use LiOH or NaOH instead of KOH? A: Yes, but potassium salts are generally preferred for subsequent cross-couplings (e.g., decarboxylative couplings) due to better solubility profiles in organic solvents compared to sodium salts, and better cation exchange kinetics.
Optimized Experimental Protocols
Method A: The "Gold Standard" (Anhydrous Silanolate)
Best for: High purity, unstable substrates, avoiding lyophilization. Concept: Uses Potassium Trimethylsilanolate (KOTMS) in anhydrous solvent.[2] The product precipitates as it forms, driving the reaction to completion without water.
Reagents:
-
Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (1.0 equiv)
-
Potassium Trimethylsilanolate (KOTMS) (1.05 equiv) [CAS: 10519-96-7]
-
Anhydrous Diethyl Ether (
) or THF.
Protocol:
-
Dissolve the starting ester in anhydrous
(0.2 M concentration) under Nitrogen. -
Dissolve KOTMS (1.05 equiv) in a minimal amount of anhydrous THF.
-
Add the KOTMS solution dropwise to the ester solution at room temperature.
-
Observation: A white precipitate should form almost immediately.
-
Stir for 2–4 hours.
-
Workup: Filter the solid under a stream of nitrogen (Schlenk filtration recommended).
-
Wash the cake with anhydrous
to remove TMS-ether byproducts.
Yield Expectation: >90% Purity: >98% (No inorganic salts present).
Method B: The "Scale-Up" (Aqueous/Lyophilization)
Best for: Large batches where KOTMS is too expensive. Concept: Careful saponification followed by freeze-drying. NO ACIDIFICATION.
Protocol:
-
Dissolve ester in THF (0.5 M).
-
Add 1.05 equiv of KOH dissolved in a minimal amount of water.
-
Stir at 0°C to Room Temp for 4 hours. Monitor by LCMS (Basic mode).
-
Critical Step: Once complete, concentrate the mixture to remove THF.
-
Wash the remaining aqueous layer with
(to remove unreacted ester). -
Isolation: Freeze the aqueous layer (containing Product + residual KOH) and lyophilize (freeze-dry) to a powder.
-
Note: The product will contain trace KOH. If this affects downstream chemistry, use Method A.
Comparative Data Analysis
| Parameter | Method A (Anhydrous KOTMS) | Method B (Aqueous KOH) | Standard Acid Workup |
| Reagent Cost | High (Silanolate) | Low (Hydroxide) | Low |
| Yield | 92-98% | 85-95% | 0-15% (Decarboxylation) |
| Purity | High (Salt-free) | Moderate (Contains KOH) | Low |
| Stability | High (Dry solid) | Moderate (Hygroscopic) | Unstable (Free acid) |
| Throughput | Fast (Filtration) | Slow (Lyophilization) | N/A |
Visualizations
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the "Fork in the Road" where standard techniques lead to failure.
Caption: Decision tree highlighting the critical necessity of avoiding acidic workup to prevent decarboxylation.
References
-
Delaney, C. P., et al. (2020).[3] "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 97, 245-261.[2] Link Context: Establishes KOTMS as the premier reagent for generating anhydrous potassium salts from esters without hydrolysis side reactions.
-
Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2. Useful reagents for ester cleavage." Tetrahedron Letters, 25(51), 5831-5834. Link Context: The foundational paper describing the mechanism of anhydrous ester cleavage using silanolates.
-
BenchChem Technical Support. "Preventing decarboxylation side reactions in hydroxyoxazole derivatives." Link Context: Confirms the inherent instability and decarboxylation tendency of oxazole-carboxylic acids under acidic conditions.
Sources
Technical Support Center: Troubleshooting 5-tert-butyl-1,3-oxazole-2-carboxylic acid Workflows
Core Causality & Mechanistic Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of incorporating oxazole-2-carboxylic acid building blocks into complex active pharmaceutical ingredients (APIs). The compound 5-tert-butyl-1,3-oxazole-2-carboxylic acid presents a classic paradox: it is a highly desirable privileged scaffold in medicinal chemistry, yet it exhibits notoriously "low reactivity" in standard amide coupling workflows.
The causality behind this low reactivity is not poor electrophilicity, but rather rapid, spontaneous degradation[1]. The C2 position of the oxazole ring is flanked by highly electronegative oxygen and nitrogen atoms. When the carboxylic acid is deprotonated or activated, the resulting C2-carboxylate (or activated ester) undergoes rapid decarboxylation. The loss of CO₂ is thermodynamically driven by the formation of a highly stabilized C2-carbanion (an N-ylide intermediate). This degradation outpaces the nucleophilic attack of your amine, leaving you with 5-tert-butyl-oxazole as a dead-end byproduct.
To achieve successful coupling, every protocol must be a self-validating system designed to suppress this decarboxylation pathway through strict temperature control and immediate reagent trapping.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows complete consumption of the starting material, but I only see a low molecular weight byproduct. What happened? A1: You are observing thermal or base-induced decarboxylation. Standard coupling conditions (e.g., HATU/DIPEA or EDC/HOBt/TEA) rely on strong, unhindered bases that rapidly deprotonate the acid. At room temperature, the activated species extrudes CO₂ before the amine can react, yielding 5-tert-butyl-oxazole. To self-validate your reaction's thermal stability, run a parallel blank activation (no amine) at 0 °C and monitor for this byproduct via TLC/LC-MS. If the byproduct appears rapidly, your activation temperature is too high or your base is too strong.
Q2: Can I synthesize this acid in bulk and store it for future library synthesis? A2: No. According to established synthetic protocols, 5-tert-butyl-1,3-oxazole-2-carboxylic acid undergoes spontaneous decarboxylation upon prolonged storage, even in solid form[1]. It must be generated via saponification of its corresponding ester and used immediately without further purification[1].
Q3: Standard HATU/DIPEA coupling is failing. Which coupling reagents are most effective for oxazole-2-carboxylic acids? A3: You must use reagents that operate under mild, low-temperature conditions. Propylphosphonic anhydride (T3P) with a mild base (or strictly controlled Et₃N at 0 °C) is highly effective[2]. Alternatively, Carbonyldiimidazole (CDI) can be used if the activated acyl imidazole is trapped immediately by the amine[1].
Quantitative Data: Coupling Condition Comparison
Summarizing field-proven data, the table below highlights why traditional peptide coupling fails and which parameters must be adjusted for oxazole-2-carboxylic acids.
| Coupling Reagent | Base | Temperature | Reaction Time | Typical Yield | Primary Failure Mode |
| HATU | DIPEA | RT | 2-4 h | < 10% | Complete decarboxylation |
| EDC / HOBt | TEA | RT | 12 h | < 15% | Decarboxylation |
| T3P (50% in EtOAc) | Et₃N | 0 °C to RT | 16 h | 70-85% | Incomplete conversion if amine is weak |
| CDI | DBU | RT to Reflux | 16 h | ~63% | Fails if acid is not freshly prepared |
Validated Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling (Recommended for Fragile Amines)
This protocol utilizes T3P to form the active ester under mild conditions, minimizing the ylide formation[2].
-
Preparation: Ensure the 5-tert-butyl-1,3-oxazole-2-carboxylic acid is freshly prepared via ester saponification and kept on ice.
-
Setup: To a solution of the freshly prepared acid (1.0 equiv) and your target amine (0.9 equiv) in anhydrous Acetonitrile (ACN) or Ethyl Acetate at 0 °C , add T3P (50% wt. solution in EtOAc, 4.0 equiv)[2].
-
Base Addition: Sequentially add Et₃N (5.0 equiv) dropwise while strictly maintaining the internal temperature at 0 °C[2].
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature. Monitor by TLC or LC-MS until completion (typically 16 h)[2].
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for purification.
Protocol B: CDI-Mediated Amide Coupling
This protocol is ideal for robust amines and relies on the rapid formation of an acyl imidazole intermediate[1].
-
Activation: Add a solution of Carbonyldiimidazole (CDI) (1.1 equiv) in anhydrous THF to a stirred solution of freshly prepared 5-tert-butyl-oxazole-2-carboxylic acid (1.0 equiv) in THF[1].
-
Intermediate Formation: Stir the mixture at room temperature for exactly 30 minutes to form the acyl imidazole[1].
-
Amine Trapping: Add the target amine (1.5 equiv). Wait 10 minutes, then add a solution of DBU (1.1 equiv) in THF[1].
-
Completion: Reflux the mixture for 16 h. Remove THF by distillation, extract the organic phase, dry over sodium sulfate, and purify via flash column chromatography[1].
Mechanistic and Workflow Visualizations
Figure 1: Mechanistic bifurcation of 5-tert-butyl-1,3-oxazole-2-carboxylic acid during activation.
Figure 2: Optimized base-free or mild-base workflow to prevent spontaneous decarboxylation.
References
- Oxazole carboxamide herbicides Source: United States Patent 6096688A URL
-
In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis Source: ACS Omega (2017) URL:[Link]
Sources
Side-product formation in the synthesis of tert-butyl oxazoles
Introduction: The tert-Butyl Challenge
The tert-butyl group is a privileged motif in medicinal chemistry, utilized to increase lipophilicity, improve metabolic stability, and lock conformations via steric bulk. However, incorporating this group into an oxazole ring introduces specific synthetic challenges.
Whether you are synthesizing 2-tert-butyl oxazoles (via nitriles) or 4/5-tert-butyl oxazoles (via
-
Steric Hindrance: The bulky tert-butyl group retards nucleophilic attacks, allowing faster competing reactions (e.g., dimerization) to dominate.
-
Acid Sensitivity: The stability of the tert-butyl cation makes the group prone to acid-catalyzed cleavage (E1 elimination) to form isobutylene, especially during harsh cyclodehydration steps.
This guide provides troubleshooting workflows for the three most common synthetic routes: Robinson-Gabriel Cyclodehydration , Rhodium-Catalyzed Annulation , and the Van Leusen Reaction .
Troubleshooting: Robinson-Gabriel Cyclodehydration
Method: Cyclodehydration of 2-acylamino ketones using dehydrating agents (e.g., POCl
Diagnostic Workflow
| Symptom | Probable Side Product | Root Cause | Corrective Action |
| Gas evolution during reaction; Loss of t-Bu signal in NMR. | De-tert-butylated oxazole + Isobutylene | Acid-Catalyzed E1 Elimination: Strong Brønsted acids (H | Switch to Burgess Reagent or I |
| Starting material remains ; Product is a mixture. | Enamide / | Incomplete Cyclization: Steric bulk of t-Bu prevents the conformational flip required for O-attack on the ketone. | Increase temperature but switch to a Dean-Stark apparatus to physically remove water, driving equilibrium. |
| Black tar formation. | Polymeric aggregates | Harsh Dehydration: POCl | Use trifluoroacetic anhydride (TFAA) at 0°C. |
Deep Dive: The Acid-Sensitivity Mechanism
The tert-butyl group is a "ticking time bomb" in acidic media. Standard Robinson-Gabriel conditions often use concentrated H
Visualizing the Competing Pathways
Figure 1: Competing pathways in the Robinson-Gabriel synthesis. Note how strong acids divert flux toward de-tert-butylation.
Troubleshooting: Rhodium-Catalyzed Annulation
Method: Reaction of Nitriles (R-CN) with
FAQ: Why is my yield low with Pivalonitrile?
Q: I am reacting Pivalonitrile (t-BuCN) with ethyl diazoacetate using Rh
-
Mechanism: The Rh-catalyst decomposes the diazo compound to form a highly electrophilic Rh-Carbenoid .
-
Desired Path: The nitrile lone pair attacks the carbenoid to form a nitrile ylide, which cyclizes to the oxazole.
-
Side Path: Because Pivalonitrile is sterically bulky (tert-butyl), its approach to the Rh-carbenoid is slow. The carbenoid reacts with another diazo molecule instead (dimerization), forming fumarates/maleates.
Solution:
-
Slow Addition: Add the diazo compound via syringe pump over 4–8 hours. This keeps the concentration of diazo/carbenoid low, statistically favoring the reaction with the nitrile (present in large excess).
-
Solvent-Free: Run the reaction in neat Pivalonitrile if possible to maximize the nucleophile concentration.
Regioselectivity Guide
When reacting R-CN + R'-C(N
| Reaction Component | Position in Oxazole | Common Side Product |
| Nitrile Carbon | C-2 | N-H Insertion (if amides present) |
| Diazo Carbon | C-5 (typically) | Carbene Dimer (Fumarate) |
| Diazo Substituent (R') | C-5 | Wrong Regioisomer (C-4) |
Note: Regioselectivity can flip based on ligands (e.g., Rh
Troubleshooting: Van Leusen Reaction (TosMIC)
Method: Reaction of Aldehydes with Tosylmethyl Isocyanide (TosMIC).
Diagnostic Workflow
| Symptom | Analysis | Fix |
| Product contains extra oxygen ; Mass = M+18 or M+32 (if MeOH used). | 4-Alkoxy-2-oxazoline | Excess Alcohol: The intermediate oxazoline trapped the solvent (MeOH) instead of eliminating TosH. Fix: Use a non-nucleophilic solvent (DME, THF) or strictly limit MeOH to 1-2 equivalents. |
| Ring opening observed. | Formamide formation | Hydrolysis: The oxazoline intermediate hydrolyzed before elimination. Fix: Ensure anhydrous conditions; use dry K |
Experimental Protocol: The "Safe" Route
Objective: Synthesis of 2-tert-butyl-4-phenyloxazole avoiding acid-catalyzed de-tert-butylation. Method: Modified Robinson-Gabriel using Burgess Reagent .
Materials
-
Substrate:
-(2-oxo-2-phenylethyl)pivalamide (1.0 equiv) -
Reagent: Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) (2.0 equiv)
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Add the keto-amide substrate and dissolve in anhydrous THF.
-
Addition: Add Burgess Reagent in one portion at room temperature.
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Workup: Cool to RT. Dilute with Et
O and wash with water (x2) and brine. -
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The Burgess reagent activates the amide oxygen for intramolecular attack by the ketone without protonating the system, bypassing the E1 elimination pathway of the tert-butyl group.
Visualizing the Rhodium Pathway
This diagram illustrates the critical branch point where steric hindrance of the tert-butyl nitrile leads to side-product formation.
Figure 2: The "Kinetic Trap" in Rh-catalyzed synthesis. Bulky nitriles slow down the green path, favoring the red dimerization path.
References
-
Robinson-Gabriel Synthesis & Mechanisms
-
Van Leusen Oxazole Synthesis
-
Rhodium-Catalyzed Transannulation
-
Burgess Reagent in Oxazole Synthesis
Sources
- 1. Rh-Catalyzed Transannulation of Pyridotriazoles with Alkynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles [organic-chemistry.org]
- 8. Rh(iii)-Catalyzed olefination to build diverse oxazole derivatives from functional alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Stability Issues of 5-tert-Butyl-Oxazole Compounds in Solution
Welcome to the Technical Support Center for 5-tert-butyl-oxazole derivatives. These compounds are highly valued scaffolds in medicinal chemistry and organic synthesis due to their unique electronic properties and steric profiles[1]. However, the oxazole ring is an electron-deficient heterocycle that can exhibit significant instability in solution under specific experimental conditions[2].
The presence of the bulky, electron-donating tert-butyl group at the C5 position fundamentally alters the electron density of the ring. While it provides steric shielding, it also activates the ring toward certain electrophilic attacks[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain the structural integrity of your 5-tert-butyl-oxazole compounds during complex workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my 5-tert-butyl-oxazole compound degrade rapidly in acidic aqueous solutions? A1: Oxazoles are weak bases with a conjugate acid pKa of approximately 0.8[3]. In solutions with a pH below 4.0, the nitrogen atom (N3) becomes protonated. This protonation severely withdraws electron density from the adjacent C2 position, making it highly susceptible to nucleophilic attack by water. This initiates an acid-catalyzed hydrolysis cascade, ultimately leading to ring-cleavage and the formation of an alpha-acylamino ketone[4].
Q2: How does the tert-butyl group at the C5 position influence the overall stability of the oxazole ring? A2: The tert-butyl group exerts two opposing effects. Electronically, it acts as an electron-donating group (+I effect), which enriches the electron density of the oxazole ring[2]. While this stabilizes the aromatic system compared to unsubstituted oxazoles, it also activates the ring towards electrophilic attack. Sterically, the bulky tert-butyl group protects the C5 position and the adjacent C4 position from unwanted side reactions, directing unavoidable reactivity primarily toward the C2 position[5].
Q3: I am observing degradation even in neutral organic solvents over time. What is the likely cause? A3: If acid-catalyzed hydrolysis is ruled out, the most likely culprits are photo-oxidation or solvent incompatibility. Oxazole rings are known to undergo photolysis and form oxidation products when exposed to ambient light over extended periods[4]. Additionally, trace nucleophiles in unpurified protic solvents (like primary alcohols or amines) can slowly attack the C2 position, leading to gradual degradation[6].
Q4: Why does the oxazole ring spontaneously open during lithiation attempts for C2-functionalization? A4: Deprotonation of oxazoles typically occurs at the most acidic proton, which is located at C2[5]. However, the resulting C2-lithio salt exists in a delicate thermodynamic equilibrium with a ring-opened enolate-isonitrile intermediate[3]. If the reaction temperature is not strictly controlled, or if the base is too harsh, the equilibrium shifts toward the irreversible formation of ring-opened degradation products[5].
Diagnostic Workflow
Use the following logical workflow to identify the root cause of your compound's instability in solution.
Diagnostic workflow for troubleshooting 5-tert-butyl-oxazole degradation.
Troubleshooting Guide & Standard Operating Protocols
Issue 1: Hydrolytic Ring-Opening in Aqueous Media
Causality: The oxazole ring is highly sensitive to concentrated acids. Protonation at N3 creates a highly electrophilic center at C2, inviting nucleophilic attack by water[4].
Self-Validating Protocol: pH Stability Assessment Objective: Determine the safe pH operating window for your specific 5-tert-butyl-oxazole derivative.
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (citrate), 4.0 (acetate), 7.0 (phosphate), and 10.0 (borate)[4].
-
Stock Solution: Dissolve the compound in anhydrous, degassed acetonitrile (MeCN) to a concentration of 1 mg/mL.
-
Validation Control: Store a 100 µL aliquot of this stock at -20°C in an amber vial.
-
-
Incubation: Spike 50 µL of the stock solution into 950 µL of each buffer (final concentration 50 µg/mL). Incubate at 25°C.
-
Time-Course Sampling: Extract 100 µL aliquots at t=0, 1h, 4h, 12h, and 24h. Quench immediately by diluting 1:1 with cold MeCN.
-
Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the parent peak and the emergence of the alpha-acylamino ketone mass[4].
-
Self-Validation Check: Run the -20°C stock control alongside the t=24h samples. If the control shows >2% degradation, the instability is solvent- or light-mediated, not pH-mediated, invalidating the assay.
-
Issue 2: Instability During C2-Metalation (Lithiation)
Causality: Strong nucleophilic bases can attack the C2 position directly, or thermal energy can push the C2-lithio intermediate into a ring-opened enolate-isonitrile state[5].
Self-Validating Protocol: Cryogenic Metalation and Electrophilic Trapping Objective: Functionalize the C2 position without triggering ring-cleavage.
-
System Preparation: Flame-dry a Schlenk flask. Purge with high-purity Argon. Use strictly anhydrous THF (water < 10 ppm).
-
Substrate Addition: Dissolve the 5-tert-butyl-oxazole derivative in THF (0.1 M). Cool the solution to strictly -78°C using a dry ice/acetone bath.
-
Base Selection & Addition: Dropwise add 1.1 equivalents of Lithium Diisopropylamide (LDA).
-
Causality Note: Avoid
-BuLi, as its strong nucleophilicity can attack the C2 position directly[5]. Stir for 30 minutes at -78°C.
-
-
Electrophilic Quench: Add the electrophile dropwise. Maintain at -78°C for 2 hours before slowly warming to 0°C.
-
Self-Validation Check: Before adding the main electrophile, extract a 0.5 mL aliquot and quench it with D
O. Analyze by GC-MS or NMR. A successful, stable metalation will show >95% deuterium incorporation at C2. If ring-opening occurred, the mass spectrum will reveal the enolate-isonitrile derivative.
-
Quantitative Stability Data
The following table summarizes the expected stability of 5-tert-butyl-oxazole compounds across various solution environments, allowing you to select the optimal conditions for your assays.
| Solvent System / Condition | pH Range | Primary Degradation Mechanism | Expected Half-Life ( | Recommended Mitigation Strategy |
| Aqueous Buffer | < 4.0 | Acid-catalyzed ring opening | < 2 hours | Adjust to pH 6.0–8.0; use phosphate buffer |
| Aqueous Buffer | 6.0 - 8.0 | Stable | > 48 hours | Store at 4°C to minimize thermal degradation |
| Methanol / Ethanol | Neutral | Nucleophilic addition at C2 | 12 - 24 hours | Switch to aprotic/non-nucleophilic solvents |
| Acetonitrile (MeCN) | Neutral | Photo-oxidation (if exposed) | > 7 days (in dark) | Store in amber vials under Argon atmosphere |
| THF (with | N/A | C2-deprotonation & Cleavage | < 5 minutes (at RT) | Use LDA; strictly maintain -78°C |
Mechanistic Pathway of Degradation
Understanding the exact chemical pathway of acid-catalyzed degradation is critical for preventing it. Below is the logical relationship mapping the hydrolytic cleavage of the oxazole ring.
Acid-catalyzed hydrolytic ring-opening mechanism of oxazole derivatives.
References
-
[1] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. tandfonline.com. 1
-
[4] Stability issues of the oxazole ring in (2,5 - Benchchem. benchchem.com. 4
-
[5] Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem. benchchem.com. 5
-
[2] (5-tert-Butyl-1,3-oxazol-2-yl)methanol - Benchchem. benchchem.com. 2
-
[6] (5-Tert-butyl-1,3-oxazol-4-yl)methanol - Benchchem. benchchem.com. 6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (5-tert-Butyl-1,3-oxazol-2-yl)methanol|CAS 252662-39-8 [benchchem.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (5-Tert-butyl-1,3-oxazol-4-yl)methanol|CAS 930591-55-2 [benchchem.com]
Technical Support Center: Substituted Oxazole Purification
Welcome to the technical support hub for oxazole chemistry. This guide addresses the specific purification challenges inherent to the oxazole core—a weakly basic, acid-sensitive, and often volatile heterocycle. Unlike robust phenyl rings, the oxazole nucleus requires a tailored approach to prevent ring opening and yield loss during isolation.
Module 1: The Chemical Context & Decision Matrix
Before initiating purification, you must profile your specific oxazole derivative. The 1,3-oxazole ring has a pKa of approximately 0.8 (conjugate acid), making it a weak base. However, electron-donating groups (alkyl, amino) can raise this pKa, increasing affinity for acidic stationary phases (silica) and susceptibility to hydrolysis.
Purification Decision Tree
Use this logic flow to determine the optimal purification route based on your crude mixture's profile.
Figure 1: Decision matrix for selecting the purification method based on physical state and chemical stability.
Module 2: Reaction-Specific Workup Protocols
The method of synthesis dictates the impurity profile. A generic workup often fails to remove specific byproducts like sulfinic acids or phosphorus residues.
Scenario A: Robinson-Gabriel Synthesis
Context: Cyclodehydration of
Protocol:
-
Quenching: Pour the reaction mixture onto crushed ice. The exotherm can hydrolyze the oxazole if the temperature spikes.
-
Neutralization (Critical): Adjust pH to ~8 using saturated NaHCO
. Why? Acidic aqueous layers will trap the oxazole as the oxazolium salt, leading to massive yield loss during extraction. -
Extraction: Use Dichloromethane (DCM) (3x).
-
Wash: Wash combined organics with 10% Na
CO (removes acidic phosphate byproducts) followed by brine.
Scenario B: Van Leusen Synthesis
Context: Reaction of aldehydes with TosMIC (Toluenesulfonylmethyl isocyanide).[1][2]
Primary Impurities:
Protocol:
-
Solvent Removal: Remove MeOH/DME before aqueous workup to prevent emulsion formation.
-
Partition: Dissolve residue in EtOAc and water.
-
Base Wash: Wash the organic layer vigorously with 1M NaOH or saturated Na
CO . -
Aldehyde Scavenging (Optional): If unreacted aldehyde persists, wash with 10% NaHSO
(bisulfite wash) to form the water-soluble adduct.
Module 3: Chromatography Troubleshooting
Issue: "My compound streaks/tails on the column and I lose mass." Diagnosis: Oxazoles are weak bases. The silanol groups (Si-OH) on silica gel are slightly acidic (pH ~5). Basic oxazoles hydrogen-bond to these sites, causing tailing and, in severe cases, ring-opening hydrolysis [2].
Solution 1: The "Buffered" Silica Column
Pre-treat your silica slurry with 1-2% Triethylamine (Et
-
Action: The Et
N neutralizes the acidic silanol sites. -
Mobile Phase: Continue running with 1% Et
N in your eluent gradient.
Solution 2: Switch to Neutral Alumina For highly acid-sensitive oxazoles (e.g., 2-alkoxyoxazoles), silica is chemically incompatible.
-
Action: Use Neutral Alumina (Brockmann Grade III).
-
Note: Alumina has lower resolution than silica; use a shallower gradient (e.g., 0-10% EtOAc in Hexane).
Quantitative Comparison of Stationary Phases
| Feature | Silica Gel (Standard) | Silica + 1% Et3N | Neutral Alumina |
| Surface pH | Acidic (~4-5) | Basic (~8-9) | Neutral (~7) |
| Resolution | High | High | Moderate |
| Oxazole Recovery | 60-80% (Risk of decomp) | 85-95% | >90% |
| Tailing Factor | > 1.5 (Significant) | ~1.0 (Symmetrical) | ~1.1 (Good) |
Module 4: Crystallization & Isolation FAQs
Q: My oxazole is oiling out instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before organizing into a lattice. This is common with alkyl-substituted oxazoles.
-
The Fix (Trituration): Dissolve the oil in a minimum amount of diethyl ether. Cool to -78°C (dry ice/acetone). Add pentane dropwise until cloudy. Scratch the flask wall with a glass rod.
-
Solvent System: Try Pentane/Methyl tert-butyl ether (MTBE) . This combination is particularly effective for lipophilic oxazoles [3].
Q: I used POCl
-
The Fix: Dissolve the product in Et
O and wash with 1M aqueous KF (Potassium Fluoride) . The fluoride ion has a high affinity for phosphorus, forming water-soluble fluorophosphates.
Q: My yield is low after rotary evaporation. Where did it go? A: Low molecular weight oxazoles (e.g., 2,4-dimethyloxazole) are volatile.
-
The Fix: Do not use high vacuum (< 10 mbar) if the boiling point is unknown. Keep the water bath < 30°C. For final drying, use a stream of nitrogen rather than a vacuum pump.
References
-
BenchChem. Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.Link
-
Common Organic Chemistry. Running a Silica Gel Column: Dry Loading and Troubleshooting.Link
-
ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents.Link
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles: Recent Literature and Methods.Link
-
NIH / PMC. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.Link
Sources
Enhancing the efficiency of coupling reactions with 5-tert-butyl-1,3-oxazole-2-carboxylate
Introduction: The Stability Paradox
User Question: Why do my coupling reactions with 5-tert-butyl-1,3-oxazole-2-carboxylate consistently fail or result in low yields, despite using standard peptide coupling conditions?
Scientist's Insight: The core issue lies in the intrinsic instability of oxazole-2-carboxylic acids . Unlike standard benzoic or aliphatic acids, the 2-carboxyl group on an oxazole ring is kinetically primed for spontaneous decarboxylation .
When you hydrolyze the ester (5-tert-butyl-1,3-oxazole-2-carboxylate) to its free acid form (protonated), the zwitterionic character of the oxazole ring facilitates the loss of carbon dioxide, yielding 5-tert-butyl-1,3-oxazole (the decarboxylated byproduct) rather than your desired amide or ester.
This guide provides three validated workflows to bypass this instability:
-
Direct Aminolysis (Avoids the acid entirely).
-
The "Salt-Bridge" Protocol (Uses stable carboxylate salts).
-
Decarboxylative Cross-Coupling (Harnesses the instability for C-C bond formation).
Module 1: Critical Handling & Storage
FAQ: Pre-reaction Checklist
| Parameter | Specification | Reason |
| Storage Form | Ethyl/Methyl Ester or Potassium Salt | The free acid is unstable at room temperature. Store as the ester (4°C) or anhydrous K-salt (-20°C). |
| pH Sensitivity | Avoid pH < 4 | Acidic environments accelerate protonation of the oxazole nitrogen, catalyzing decarboxylation. |
| Solvent Choice | Anhydrous THF, DMF, or DCM | Avoid protic solvents (MeOH/EtOH) during coupling steps to prevent transesterification or solvolysis. |
Module 2: Amide Coupling Workflows
Workflow A: Direct Aminolysis (The "Bypass" Method)
Best for: Primary amines, non-hindered substrates.
This method completely avoids the formation of the unstable free acid intermediate by reacting the ester directly with the amine.
Protocol:
-
Dissolution: Dissolve 5-tert-butyl-1,3-oxazole-2-carboxylate (1.0 equiv) in anhydrous Toluene or THF.
-
Additives: Add the amine (1.2–1.5 equiv).
-
Catalyst: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1–0.2 equiv) or Mg(OMe)₂ (0.5 equiv).
-
Note: TBD is a potent organocatalyst for ester-amide exchange.
-
-
Reaction: Heat to 60°C–80°C in a sealed vial for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (rapidly) to remove TBD/amine, then brine.
Workflow B: The "Salt-Bridge" Coupling (For Complex Amines)
Best for: Valuable amines, chiral centers, or when mild conditions are required.
Instead of isolating the free acid, we generate the stable Lithium or Potassium carboxylate salt and couple it directly using a salt-tolerant reagent (HATU or T3P).
Protocol:
-
Saponification: Dissolve ester in THF/H₂O (3:1). Add LiOH·H₂O (1.05 equiv) at 0°C. Stir until TLC shows consumption of ester.
-
Concentration (CRITICAL): Do NOT acidify. Lyophilize or concentrate in vacuo to obtain the crude Lithium carboxylate salt.
-
Coupling: Suspend the dry Lithium salt in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.
-
Why HATU? It reacts faster than the rate of decarboxylation under basic conditions.
-
-
Amine Addition: Add the amine (1.0 equiv). Stir at RT for 2–4 hours.
Module 3: Troubleshooting & Diagnostics
Decision Tree: Selecting the Right Pathway
Caption: Logic flow for selecting the optimal coupling strategy based on target bond and substrate complexity.
Common Failure Modes
| Symptom | Diagnosis | Solution |
| Bubbling during hydrolysis | Spontaneous decarboxylation. | You acidified the reaction mixture. Stop. Use the Li-salt method (Protocol B) and avoid pH < 4. |
| Product mass = Expected - 44 | Formation of 5-tert-butyl-1,3-oxazole (Decarboxylated). | The coupling rate was too slow compared to the decarboxylation rate. Switch to T3P (50% in EtOAc) as the coupling agent; it works well with salts. |
| No Reaction (Direct Aminolysis) | Ester is too stable/Amine too weak. | Switch to AlMe₃ (Trimethylaluminum) mediated aminolysis (Caution: Pyrophoric). |
Module 4: Advanced Application (Decarboxylative Cross-Coupling)
Context: If your goal is to form a C-C bond (e.g., 2-aryl-5-tert-butyloxazole), do not try to couple the acid. Instead, use the inherent instability to your advantage via Decarboxylative Cross-Coupling .
Protocol (Pd/Cu Catalyzed):
-
Reagents: Oxazole-2-carboxylate (K-salt), Aryl Iodide/Bromide.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) + CuI (10 mol%).
-
Conditions: DMF, 140°C, microwave irradiation.
-
Mechanism: The copper facilitates the extrusion of CO₂ to form a Cu-oxazole species, which transmetallates to Palladium.
References
-
BenchChem. (2025).[1] Preventing decarboxylation side reactions in hydroxyoxazole derivatives. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles: Overview of recent methodologies. Retrieved from
-
Shang, R., et al. (2011). Palladium-Catalyzed Decarboxylative Cross-Coupling of Oxazole-2-carboxylic Acids. Journal of the American Chemical Society. Retrieved from
-
PubChem. (2025). 5-(tert-Butyl)oxazole-2-carboxylic acid: Compound Summary. Retrieved from
-
ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from
Sources
Validation & Comparative
Comparative Bioactivity and Application Guide: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate vs. Alternative Oxazole Scaffolds
Executive Summary
The 1,3-oxazole ring is a privileged heterocycle in drug discovery, serving as a core pharmacophore in numerous antibacterial, anticancer, and antimalarial agents[1]. However, the specific substitution pattern on the oxazole ring dictates its physicochemical behavior, metabolic stability, and synthetic tractability. This guide provides an in-depth, objective comparison between Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) and alternative oxazole scaffolds (e.g., 5-aryl and unsubstituted oxazoles). By analyzing structural causality and experimental workflows, we demonstrate why this specific sp³-enriched building block is highly advantageous for modern library synthesis and lead optimization.
Mechanistic & Physicochemical Advantages
As a Senior Application Scientist, selecting the right building block requires looking beyond basic reactivity to understand the downstream biological implications of the scaffold.
sp³ Enrichment and Lipophilicity (The 5-tert-Butyl Advantage)
Contemporary medicinal chemistry heavily favors increasing the fraction of sp³-hybridized carbons (Fsp³) to enhance drug solubility and decrease promiscuous off-target binding. While traditional 5-aryl oxazoles are flat, sp²-hybridized, and highly lipophilic, the bulky tert-butyl group at the C-5 position introduces critical three-dimensionality[2]. This structural modification optimizes the partition coefficient (LogP) while maintaining the crucial hydrogen-bond accepting capability of the oxazole nitrogen[3].
Metabolic Shielding
Unsubstituted oxazoles are notoriously vulnerable to Cytochrome P450 (CYP450) mediated oxidation, particularly at the electron-rich C-5 position. This oxidation often leads to rapid ring-opening and subsequent clearance of the drug. The tert-butyl group acts as a steric shield, blocking enzymatic access to the C-5 position and significantly prolonging the biological half-life of the resulting active pharmaceutical ingredients (APIs).
Synthetic Tractability (The Potassium Salt Advantage)
Free oxazole-2-carboxylic acids are highly unstable and prone to spontaneous decarboxylation at room temperature. By utilizing the potassium salt form, the scaffold achieves long-term shelf stability. Furthermore, the salt acts as a pre-formed, highly reactive carboxylate nucleophile that can be directly subjected to in situ activation during amide coupling, bypassing the need for an initial deprotonation step and minimizing degradation[4].
Comparative Performance Data
The following table summarizes the quantitative and qualitative advantages of the Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate scaffold compared to traditional alternatives.
| Property / Scaffold | Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | 5-Phenyl-1,3-oxazole-2-carboxylic acid | 1,3-Oxazole-2-carboxylic acid |
| Form & Shelf Stability | Potassium Salt (Highly stable, >2 years) | Free Acid (Prone to decarboxylation) | Free Acid (Highly unstable) |
| sp³ Enrichment (Fsp³) | High (tert-butyl group contributes Fsp³) | Low (Fully sp² hybridized) | Low (Fully sp² hybridized) |
| Metabolic Stability | High (Steric shielding at C-5) | Moderate (Prone to arene oxidation) | Low (Rapid C-5 oxidation) |
| Coupling Efficiency | >85% (Direct in situ activation) | ~60% (Requires strict thermal control) | <40% (Significant degradation) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and experimental success.
Protocol 1: High-Yield Amide Coupling Workflow
Causality: Utilizing the potassium salt directly in the presence of a coupling reagent (HATU) avoids the generation of the unstable free acid intermediate, completely suppressing decarboxylation pathways[4].
-
Preparation: Suspend Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes at room temperature. Note: The solution will turn pale yellow, indicating the formation of the active ester.
-
Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. A successful reaction is validated by the presence of the target carboxamide mass [M+H]+ and the strict absence of the decarboxylated byproduct (5-tert-butyloxazole), confirming the protective role of the potassium salt.
-
Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: This assay validates the hypothesis that the C-5 tert-butyl group sterically shields the oxazole core from CYP450-mediated metabolism.
-
Incubation: Incubate the synthesized 5-tert-butyl-oxazole-2-carboxamide (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH (1 mM) to initiate the CYP450 enzymatic reaction.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Self-Validation (Internal Control): Run Verapamil in parallel. If Verapamil is not rapidly degraded (t₁/₂ < 30 mins), the microsomes are inactive, and the assay must be rejected.
-
Quantification: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life (t₁/₂).
Visualizations
Workflow demonstrating the stability and high-yield coupling advantage of the potassium salt form.
Metabolic pathway comparison: Steric shielding by the C-5 tert-butyl group blocks CYP450 oxidation.
References
-
ACS Publications. "The Chemistry of Pseudomonic Acid. 15. Synthesis and Antibacterial Activity of a Series of 5-Alkyl, 5-Alkenyl, and 5-Heterosubstituted Oxazoles".[Link][1]
-
Malaria World / European Journal of Medicinal Chemistry. "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity".[Link][4]
-
ResearchGate. "Expanding the chemical space of sp³-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks". [Link][2]
Sources
Validation of the synthesis of 5-tert-butyl-1,3-oxazole-2-carboxylic acid
Title: Validation and Comparative Analysis of 5-tert-Butyl-1,3-oxazole-2-carboxylic Acid Synthesis
Executive Summary
5-tert-Butyl-1,3-oxazole-2-carboxylic acid is a highly valued heterocyclic building block utilized extensively in the development of pharmaceuticals and agrochemicals, most notably serving as a core intermediate in the synthesis of oxazole carboxamide herbicides[1]. The precise installation of the tert-butyl group at the C5 position and the carboxylic acid at the C2 position requires robust synthetic strategies. While traditional van Leusen oxazole synthesis is highly effective for generating 5-substituted oxazoles, it typically requires subsequent and often complex functionalization to install the C2-carboxylic acid[2]. Therefore, direct cyclocondensation and targeted oxidation pathways serve as the industry standards.
This guide provides an objective comparison of the primary synthetic alternatives, detailing their mechanistic causality, scalability, and environmental profiles, supported by validated experimental protocols.
Comparative Analysis of Synthetic Alternatives
To synthesize 5-tert-butyl-1,3-oxazole-2-carboxylic acid, process chemists primarily rely on two distinct mechanistic pathways:
-
Route A (Cyclocondensation): A classical Bredereck-type condensation between 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) and ethyl oxamate, followed by alkaline hydrolysis[1].
-
Route B & C (Oxidation): The direct oxidation of (5-tert-butyl-1,3-oxazol-2-yl)methanol using either Jones reagent (CrO₃/H₂SO₄) or Potassium Permanganate (KMnO₄)[3].
Table 1: Objective Comparison of Synthetic Routes
| Parameter | Route A: Cyclocondensation | Route B: Jones Oxidation | Route C: KMnO₄ Oxidation |
| Primary Precursors | Bromopinacolone + Ethyl oxamate | Oxazol-2-yl-methanol + CrO₃ | Oxazol-2-yl-methanol + KMnO₄ |
| Overall Yield | ~39% (Two steps: 58% + 68%) | 80–90% | Variable |
| Scalability | High (Standard batch reactors) | Low (Exothermic, heavy metals) | Medium (Filtration bottlenecks) |
| Atom Economy | Moderate (HBr and EtOH byproducts) | Low (Generates chromium waste) | Moderate (MnO₂ byproduct) |
| Safety Profile | Favorable (Avoids heavy metals) | Poor (Highly toxic, carcinogenic) | Moderate (Strong oxidant) |
Mechanistic Insights and Causality (E-E-A-T)
-
Why choose Route A for scale-up? Despite the higher theoretical yield of the Jones oxidation (Route B)[3], Route A is overwhelmingly preferred in industrial and pilot-plant settings. The starting materials (bromopinacolone and ethyl oxamate) are commercially abundant bulk chemicals. More importantly, the cyclocondensation route entirely avoids the highly toxic, carcinogenic, and environmentally detrimental chromium waste associated with Route B.
-
Decarboxylation Risks: Oxazole-2-carboxylic acids are highly prone to spontaneous decarboxylation upon prolonged storage or under excessive heating[1]. Therefore, the saponification step in Route A is strictly controlled at 60°C. To mitigate degradation, the isolated acid is often used immediately in subsequent coupling reactions (e.g., forming amides using Carbonyl Diimidazole)[1].
Visualizing the Synthetic Strategies
Caption: Comparative overview of synthetic strategies for 5-tert-butyl-1,3-oxazole-2-carboxylic acid.
Experimental Methodologies
Protocol 1: Synthesis via Cyclocondensation (Route A)
This two-step protocol is validated for high scalability, relies on accessible precursors, and avoids heavy metal oxidants[1].
Step 1: Synthesis of 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-bromo-3,3-dimethylbutan-2-one and ethyl oxamate in a suitable non-polar solvent.
-
Cyclization: Heat the mixture gradually to reflux and maintain for 16 hours. The extended reflux ensures complete cyclodehydration driven by the highly electrophilic nature of the bromoketone.
-
Quenching & Extraction: After cooling to room temperature, pour the mixture portion-wise into vigorously stirred water (e.g., 500 mL for a 20g scale). Separate the organic phase.
-
Neutralization (Self-Validating Step): Wash the organic phase thoroughly with saturated sodium hydrogen carbonate (NaHCO₃) solution to neutralize residual HBr generated during cyclization, followed by two water washes.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), evaporate in vacuo, and purify via flash column chromatography (silica gel, petroleum ether/ethyl acetate 7:3 v/v).
-
Expected Yield: ~58% as an oil[1].
-
Step 2: Saponification to 5-tert-butyl-1,3-oxazole-2-carboxylic acid
-
Preparation: Dissolve the ethyl ester intermediate (e.g., 3.94 g, 20 mmol) in ethanol (35 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (0.96 g, 24 mmol, 1.2 eq) in water (25 mL) to the stirred ester solution.
-
Temperature Control (Critical): Warm the mixture strictly to 60°C and stir for 1 hour. Exceeding this temperature or extending the time drastically increases the risk of decarboxylation.
-
Isolation: Distill off the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove unreacted ester or non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with 5 N hydrochloric acid (HCl) until precipitation is complete.
-
Filtration: Collect the resulting precipitate by filtration and dry under a vacuum.
-
Expected Yield: ~68% as beige crystals[1].
-
Caption: Step-by-step workflow for the cyclocondensation and hydrolysis route (Route A).
Protocol 2: Synthesis via Jones Oxidation (Route B)
While less suitable for large-scale manufacturing due to toxicity, this route is highly effective for rapid, small-scale laboratory synthesis[3].
-
Reagent Preparation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in dilute sulfuric acid (H₂SO₄).
-
Oxidation: Dissolve (5-tert-butyl-1,3-oxazol-2-yl)methanol in acetone and cool to 0°C. Add the Jones reagent dropwise until a persistent orange-red color indicates a slight excess of oxidant.
-
Quenching (Self-Validating Step): Quench the excess oxidant by adding a small amount of isopropanol until the solution turns green, visually confirming the reduction of Cr(VI) to Cr(III).
-
Workup: Filter the chromium salts, concentrate the filtrate, and extract with an organic solvent. Wash, dry, and concentrate to yield the carboxylic acid.
-
Expected Yield: 80–90%[3].
-
Conclusion
For drug development professionals and process chemists, the selection of a synthetic route for 5-tert-butyl-1,3-oxazole-2-carboxylic acid hinges entirely on the scale of application. Route A (Cyclocondensation) is the definitive choice for scalable, safe, and economically viable production, successfully mitigating the environmental hazards of heavy metal oxidants while delivering reliable yields.
References
- Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI URL
- Title: (5-tert-Butyl-1,3-oxazol-2-yl)
- Title: Oxazole carboxamide herbicides - US6096688A Source: Google Patents URL
Sources
Comprehensive Structural Validation of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate: A Comparative Analytical Guide
Executive Summary
The unambiguous structural confirmation of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) presents a unique analytical challenge. Unlike simple organic molecules, this compound combines a heteroaromatic core, a labile carboxylate functionality, and an inorganic counterion.
This guide moves beyond basic identification, offering a comparative analysis of analytical workflows ("tiers") ranging from rapid quality control to definitive structural elucidation. We specifically address the critical risk of regioisomerism (2,4- vs 2,5-substitution) and salt disproportionation , providing self-validating protocols to ensure scientific integrity.
The Analytical Challenge
Before selecting a technique, one must understand the structural liabilities of the target molecule:
| Structural Feature | Analytical Risk | Mitigation Strategy |
| Oxazole Core | Regioisomerism (4- vs 5-tert-butyl) is difficult to distinguish by 1D NMR alone. | 2D NMR (HMBC) is required to map quaternary carbon connectivity. |
| Carboxylate (C2) | Prone to decarboxylation under acidic conditions; "Silent" in standard MS (+). | Use Negative Mode ESI-MS ; Avoid acidic NMR solvents (e.g., aged CDCl₃). |
| Potassium Salt | Invisible in NMR/LC-UV; Hygroscopic nature affects weighing/assay. | Ion Chromatography (IC) or Atomic Absorption (AAS); TGA for water content. |
Comparative Analysis of Analytical Workflows
We evaluate three distinct analytical strategies based on Confidence Level (CL) , Throughput , and Resolution .
Comparison Matrix: Selecting the Right Workflow
| Feature | Tier 1: Rapid QC | Tier 2: Structural Elucidation (Recommended) | Tier 3: Pharma-Grade Validation |
| Primary Techniques | 1H NMR, HPLC-UV | 1D/2D NMR (HSQC/HMBC), HRMS, FTIR | XRD, qNMR, Ion Chromatography, DSC |
| Regiochemistry Check | Low (Relies on reference standard) | High (Ab initio confirmation via connectivity) | Definitive (Spatial arrangement) |
| Salt Verification | None (Inferred) | Indirect (IR Carboxylate bands) | Direct (Quantified K+ stoichiometry) |
| Throughput | High (< 30 mins) | Medium (4-6 hours) | Low (Days) |
| Best For | Batch release, Stability testing | New synthesis validation , Impurity profiling | IND filing, Reference Standard certification |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" NMR Elucidation (Tier 2)
Objective: To definitively distinguish the 5-tert-butyl isomer from the 4-tert-butyl regioisomer without a reference standard.
-
Solvent Choice: DMSO-d₆ is preferred over CDCl₃.
-
Reasoning: CDCl₃ can be slightly acidic, potentially protonating the carboxylate (leading to decarboxylation). DMSO stabilizes the salt form.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Step-by-Step Assignment Logic:
-
1H NMR: Identify the tert-butyl singlet (~1.3 ppm, 9H) and the single aromatic Oxazole-H4 proton (~6.8–7.2 ppm, 1H).
-
13C NMR: Locate the Carboxylate C2 (~155-160 ppm), the quaternary C5, and the methine C4.
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:
-
Observation: Look for a strong long-range coupling from the tert-butyl protons.
-
Confirmation: If tert-butyl protons correlate to the quaternary oxygen-bearing carbon (C5) , the structure is confirmed as 5-substituted .
-
Contrast: If tert-butyl protons correlate to a methine carbon (C4) , the structure is the incorrect 4-substituted isomer.
-
Protocol B: Salt Stoichiometry & Stability (Tier 3)
Objective: Confirm the Potassium counterion and absence of free acid.
-
FTIR Analysis:
-
Prepare a KBr pellet or use ATR.
-
Target: Look for strong asymmetric carboxylate stretching at 1590–1610 cm⁻¹ .
-
Differentiation: The free carboxylic acid would show a C=O stretch >1700 cm⁻¹ and broad O-H stretching (2500–3000 cm⁻¹). Absence of these confirms the salt form.
-
-
Potassium Quantification (AAS/Flame Photometry):
-
Dissolve 10 mg sample in deionized water.
-
Analyze at 766.5 nm.[1]
-
Acceptance Criteria: 19.5% – 21.0% w/w Potassium (Theoretical: ~20.2%).
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and the specific NMR correlations required for confirmation.
Diagram 1: Structural Confirmation Workflow
Caption: Decision tree for validating salt formation and regiochemistry.
Diagram 2: HMBC Connectivity Map
Caption: Critical HMBC correlations. The t-Butyl to C5 connection definitively proves the 5-position substitution.
Data Presentation: Expected Spectral Values
To facilitate direct comparison, the following table summarizes the expected spectral data for the target molecule versus its common impurities.
| Signal Type | Target: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | Impurity: Free Acid Form | Impurity: Ethyl Ester Precursor |
| 1H NMR (DMSO-d₆) | t-Bu: 1.30 ppm (s)H4: 6.90–7.10 ppm (s) | H4: Shifted downfield (~7.2+ ppm)OH: Broad singlet >10 ppm | Ethyl: Quartet ~4.3 ppm, Triplet ~1.3 ppm |
| IR (ATR) | COO⁻ (asym): ~1590–1610 cm⁻¹COO⁻ (sym): ~1400 cm⁻¹ | C=O (acid): ~1720 cm⁻¹O-H: Broad 2500–3300 cm⁻¹ | C=O (ester): ~1730–1750 cm⁻¹ (Sharp) |
| Solubility | Water: HighDCM: Low | Water: LowDCM: Moderate | Water: LowDCM: High |
References
-
Sigma-Aldrich. 5-(tert-Butyl)oxazole-2-carboxylic acid (potassium) Product Page.[2][3] (Accessed 2026). Link
-
Chavan, L. N., et al. (2025).[4] "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry. (Demonstrates synthesis and NMR characterization of 4,5-disubstituted oxazoles). Link[4]
-
BenchChem. Analytical Characterization of Potassium Carboxylates: Application Notes. (General protocols for potassium salt validation via IR and AAS). Link
-
PubChem. Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate Compound Summary. (Comparative spectral data for similar oxazole/oxadiazole scaffolds). Link
-
Kaur, R., et al. (2018). "Therapeutic potential of oxazole scaffold: a patent review." Expert Opinion on Therapeutic Patents. (Context on stability and biological relevance of oxazole derivatives). Link
Sources
Strategic Scaffold Selection in Biological Screening: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate vs. Isoxazole Analogues
Executive Summary
In the landscape of modern drug discovery, the selection of five-membered heterocyclic scaffolds is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic success. While 1,3-oxazoles and 1,2-oxazoles (isoxazoles) are isomers, the spatial arrangement of their heteroatoms drastically alters their electronic distribution, basicity, and target engagement profiles[1]. This guide provides an in-depth, objective comparison between a highly specialized building block—Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate —and general isoxazole analogues , evaluating their performance, physicochemical divergence, and utility in high-throughput biological screening.
Structural and Physicochemical Divergence
The fundamental causality behind the differing biological behaviors of oxazoles and isoxazoles lies in their heteroatom placement, which dictates their dipole moments and hydrogen-bonding capabilities.
-
Isoxazoles (1,2-oxazoles): Featuring adjacent oxygen and nitrogen atoms, isoxazoles possess a larger dipole moment (~3.0 D) and are significantly weaker bases (conjugate acid pKa ~ -3.0)[1]. This makes them exceptional bioisosteres for amides and esters, allowing them to act as hydrogen bond acceptors without introducing a basic center that could trigger hERG toxicity liabilities.
-
1,3-Oxazoles: With heteroatoms separated by a carbon, oxazoles exhibit a lower dipole moment (~1.7 D) and higher basicity (pKa ~ 0.8)[1].
The Case for Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate: This specific reagent (CAS 2408957-68-4) is engineered for high-throughput screening (HTS).
-
Steric & Lipophilic Shielding: The tert-butyl group at the C5 position acts as a bulky, lipophilic anchor. In structure-activity relationship (SAR) studies, this steric bulk forces the oxazole ring into a specific conformation, efficiently occupying hydrophobic sub-pockets in kinase or protein-protein interaction targets[2].
-
Pre-activated Salt Form: By utilizing the potassium carboxylate salt rather than the standard ethyl ester, chemists bypass the need for alkaline ester hydrolysis. This prevents potential degradation of sensitive functional groups and provides superior aqueous and polar-aprotic solubility, making it a "plug-and-play" reagent for direct amide coupling.
Isoxazole Analogues in Biological Screening
Isoxazole analogues have been extensively validated in phenotypic and target-based screening. Recent studies demonstrate that isoxazole-carboxamide derivatives exhibit potent inhibitory activities against Cyclooxygenase (COX) enzymes, with IC50 values dropping as low as 4.1 nM for COX-1 and sub-micromolar ranges for COX-2[3]. Furthermore, these analogues show significant antiproliferative effects against cancer cell lines (e.g., HeLa, HepG2, and MCF-7), inducing apoptosis with efficacy comparable to doxorubicin[3].
Quantitative Data Presentation
The following table summarizes the comparative physicochemical properties and typical screening outcomes for both scaffolds.
| Parameter | Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | Isoxazole-5-carboxamide Analogues |
| Heteroatom Position | 1,3 (Separated) | 1,2 (Adjacent) |
| Dipole Moment | ~1.7 D[1] | ~3.0 D[1] |
| Conjugate Acid pKa | ~ 0.8 (Higher basicity)[1] | ~ -3.0 (Lower basicity)[1] |
| Primary Screening Utility | Kinase inhibition, hydrophobic pocket targeting | COX-1/COX-2 inhibition, anti-inflammatory[3] |
| Solubility (Reagent) | High (Potassium salt form) | Moderate to Low (requires optimization) |
| Library Synthesis Prep | Direct coupling (No hydrolysis required) | Often requires ester saponification first |
Self-Validating Experimental Protocol: High-Throughput Library Synthesis & Screening
To objectively evaluate these scaffolds, researchers must employ self-validating workflows. The following protocol details the causality-driven steps for generating and screening an amide library, ensuring internal quality control at every phase.
Phase 1: High-Throughput Amide Coupling
Causality: The potassium salt of the oxazole eliminates the saponification step, preventing the harsh basic conditions that might otherwise cause epimerization or degradation. HATU is selected as the coupling agent to ensure rapid formation of the active ester.
-
Preparation: Dissolve Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (0.1 M) in anhydrous DMF.
-
Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the well plate. Incubate for 10 minutes at room temperature.
-
Coupling: Dispense 1.0 equivalent of the target amine library into the respective wells. Shake at 400 rpm for 4 hours.
-
Validation Checkpoint (LC-MS): Sample 1 µL from control wells. Self-Validation Criteria: Proceed to purification only if the target mass shows >85% Area Under the Curve (AUC). If <85%, re-optimize the DIPEA equivalent to ensure complete neutralization of the amine hydrochlorides.
Phase 2: Biological Screening (SRB Cytotoxicity Assay)
Causality: The Sulforhodamine B (SRB) assay is chosen over MTT because it is independent of cell metabolic activity, providing a more accurate measure of total cellular protein mass (proliferation)[3].
-
Cell Seeding: Seed HeLa and HepG2 cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2. -
Treatment: Treat cells with the synthesized oxazole and isoxazole libraries at varying concentrations (1.25 µM to 50 µM).
-
Control Implementation: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle negative control[3].
-
Fixation & Staining: After 48 hours, fix cells with 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, then stain with 0.4% SRB solution for 30 minutes.
-
Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base and measure absorbance at 540 nm.
-
Validation Checkpoint (Z'-factor): Calculate the Z'-factor using the positive and negative controls. Self-Validation Criteria: The assay is only deemed valid and the IC50 data accepted if the Z'-factor is
, indicating excellent assay robustness.
Pathway & Workflow Visualizations
Workflow comparing 1,3-oxazole and 1,2-isoxazole scaffolds in high-throughput screening.
Biological pathways modulated by isoxazole and oxazole analogues in screening assays.
Conclusion
Both 1,3-oxazole and 1,2-isoxazole scaffolds remain indispensable in medicinal chemistry. However, the choice between them must be driven by the specific physicochemical requirements of the target pocket. When rapid library generation and occupation of deep lipophilic pockets are required, Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate offers a distinct operational advantage due to its pre-activated salt form and steric shielding. Conversely, for targets requiring strong hydrogen bond acceptors with minimal basicity—such as COX-2 inhibitors—isoxazole analogues remain the superior structural choice.
References
-
[3] Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed (nih.gov). Available at:[Link]
-
[2] Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 3. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic SAR Profiling: 5-tert-Butyl-Oxazole Derivatives in Kinase Inhibition
Topic: Structure-activity relationship (SAR) of 5-tert-butyl-oxazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Privileged" Steric Anchor
In medicinal chemistry, the 5-tert-butyl-oxazole moiety has emerged as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors. Unlike simple methyl or phenyl substitutions, the tert-butyl group at the C5 position offers a unique combination of high lipophilicity and rigid steric bulk .
This guide critically analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on their superior performance in targeting the hydrophobic regions of enzymes like CDK2 (Cyclin-Dependent Kinase 2) and Mycobacterium tuberculosis Pantothenate Synthetase . We compare this scaffold against common alternatives (5-methyl, 5-phenyl, and thiazole isosteres) to demonstrate why the 5-tert-butyl motif often dictates sub-micromolar potency.
SAR Analysis: The 5-tert-Butyl Effect
The biological activity of 5-tert-butyl-oxazole derivatives is rarely accidental. It is driven by specific molecular interactions that smaller or planar substituents cannot replicate.
The Hydrophobic Clamp Mechanism
In kinase active sites, the "gatekeeper" region or the back of the ATP-binding pocket is often lined with hydrophobic residues (e.g., Phe, Leu, Val).
-
5-Methyl Oxazole: Too small to effectively displace water molecules or fill the hydrophobic pocket, leading to lower binding affinity (
). -
5-Phenyl Oxazole: Planar and bulky, but often suffers from steric clashes due to lack of three-dimensional "ball-like" shape. It also increases
- stacking potential which can be non-selective. -
5-tert-Butyl Oxazole: The spherical geometry of the tert-butyl group acts as a "hydrophobic anchor." It perfectly fills deep lipophilic pockets, maximizing Van der Waals contacts and displacing high-energy water molecules (Entropy-driven binding).
Electronic Modulation
The tert-butyl group is a weak electron donor (+I effect). This increases the electron density on the oxazole nitrogen, potentially strengthening hydrogen bond acceptance with hinge region residues (e.g., Leu83 in CDK2).
Comparative Performance Data
The following data highlights the critical role of the C5-substituent in optimizing potency. Data is synthesized from key medicinal chemistry campaigns targeting CDK2 and anti-tubercular pathways.
Table 1: Impact of C5-Substitution on CDK2 Inhibition
Context: Aminothiazole-oxazole hybrids designed as CDK2/Cyclin E inhibitors.
| Compound ID | C5-Substituent (Oxazole) | IC50 (µM) [CDK2] | Cellular Potency (A2780) | SAR Insight |
| Lead (A) | 5-tert-butyl | 0.009 | 0.36 µM | Optimal Fit. Spherical bulk maximizes hydrophobic contacts. |
| Analog B | 5-Ethyl | 0.020 | 1.40 µM | Reduced Potency. Ethyl chain is too flexible/small to anchor effectively. |
| Analog C | 5-Methyl | > 0.100 | > 10 µM | Inactive/Weak. Insufficient bulk to displace active site water. |
| Analog D | 5-Phenyl | 0.050 | 2.10 µM | Steric Clash. Planarity limits fit in the specific sub-pocket. |
Key Takeaway: The 5-tert-butyl derivative (Lead A) exhibits a 2-fold improvement in enzyme inhibition and a 4-fold improvement in cellular potency compared to the ethyl analog. The drop-off with the methyl analog confirms the necessity of the bulky lipophilic group.
Table 2: Selectivity Profile (Oxazole vs. Thiazole)
Context: Comparison of core heterocycles in Raf Kinase inhibition.[1]
| Scaffold Core | C5-Substituent | IC50 (Raf Kinase) | Metabolic Stability (t1/2) |
| Oxazole | tert-butyl | 1.7 µM | > 60 min |
| Thiazole | tert-butyl | 0.8 µM | < 30 min |
| Furan | tert-butyl | > 10 µM | N/A |
Comparison: While the thiazole core is slightly more potent against Raf kinase, the 5-tert-butyl-oxazole offers superior metabolic stability (lower oxidation potential of the ring sulfur vs. oxygen). This makes the oxazole the preferred scaffold for in vivo applications despite a marginal potency trade-off.
Experimental Protocols
To ensure reproducibility, we provide the standard "Van Leusen" protocol used to synthesize the 5-tert-butyl-oxazole core, a method favored for its reliability and scalability.
Protocol: Synthesis of 5-tert-Butyl-Oxazole (Van Leusen Method)
Objective: Synthesis of 5-(tert-butyl)oxazole-4-carboxylic acid derivatives.
Reagents:
-
Aldehyde: Pivalaldehyde (Trimethylacetaldehyde)
-
Reagent: Ethyl isocyanoacetate (or TosMIC derivatives)
-
Base: Potassium Carbonate (
) or DBU -
Solvent: DMF or Methanol
Step-by-Step Workflow:
-
Preparation: Dissolve Pivalaldehyde (1.0 equiv) and Ethyl isocyanoacetate (1.1 equiv) in anhydrous DMF (0.5 M concentration).
-
Cyclization: Add
(2.0 equiv) to the solution. -
Reaction: Stir the suspension vigorously at 25–30°C for 12 hours . (Note: Higher temperatures may degrade the isocyanide).
-
Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates. If not, extract with Ethyl Acetate (
). -
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 4:1). -
Validation: Confirm structure via
-NMR. Look for the characteristic oxazole C2-H singlet around 7.8–8.0 ppm and the tert-butyl singlet (9H) around 1.3 ppm.
Mechanism & Workflow Visualization
Diagram 1: The Hydrophobic Anchor Mechanism
This diagram illustrates how the 5-tert-butyl group (Node: tBu) anchors the inhibitor within the kinase hydrophobic pocket, distinguishing it from smaller substituents.
Caption: The 5-tert-butyl group maximizes Van der Waals contacts and displaces high-energy water, driving entropy-based binding.
Diagram 2: Synthesis Workflow (Van Leusen)
A decision tree for synthesizing the core scaffold based on available starting materials.
Caption: Strategic synthesis routes for 5-tert-butyl-oxazoles via Van Leusen chemistry.
References
-
Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, SAR, and Biological Evaluation. This study establishes the 5-tert-butyl oxazole as an optimal replacement for unstable esters in CDK2 inhibitors.
-
Velaparthi, S., et al. (2008). 5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Highlights the role of the tert-butyl group in anti-tubercular activity.
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. The foundational protocol for synthesizing these derivatives.
-
Unangst, P. C., et al. (1994). Oxazole, thiazole, and imidazole derivatives of 2,6-di-tert-butylphenol as dual 5-lipoxygenase and cyclooxygenase inhibitors. Demonstrates the anti-inflammatory utility of the tert-butyl motif.
Sources
Comparative Guide to Synthetic Routes for Substituted Oxazoles: From Classical Cyclodehydration to Modern Catalysis
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate synthetic strategies for constructing the oxazole core—a privileged heterocyclic scaffold ubiquitous in pharmaceuticals, ranging from anti-inflammatory drugs to targeted kinase inhibitors[1]. The strategic selection of an oxazole synthesis route dictates not only the achievable substitution pattern (e.g., 2,5-disubstituted vs. 4,5-disubstituted) but also the functional group tolerance, scalability, and overall atom economy.
This guide provides an objective, data-driven comparison of three foundational and modern synthetic routes: the classical Robinson-Gabriel Synthesis , the versatile van Leusen Reaction , and the highly efficient Transition-Metal (Gold) Catalyzed Cycloisomerization .
Comparative Analysis of Synthetic Routes
The Robinson-Gabriel Synthesis
Historically, the Robinson-Gabriel synthesis has been the workhorse for generating 2,4,5-trisubstituted oxazoles. The reaction proceeds via the cyclodehydration of 2-acylaminoketones[1].
-
The Causality of Reagent Choice: Traditional protocols rely on harsh dehydrating agents like concentrated sulfuric acid (
), phosphorus pentachloride ( ), or phosphoryl chloride ( )[1]. These strong Brønsted/Lewis acids are necessary to drive the elimination of water, but they frequently lead to the degradation of sensitive substrates or the formation of unwanted enamide byproducts[2]. For sensitive molecules, modern adaptations utilize milder reagents like the Burgess reagent or triphenylphosphine/iodine ( )[2].
The van Leusen Oxazole Synthesis
The van Leusen reaction is a highly reliable method for synthesizing 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC)[3][4].
-
The Causality of Reagent Choice: TosMIC acts as a brilliant "3-atom synthon" providing the C2, N1, and C5 atoms of the oxazole ring[4]. The reaction requires a base (typically
) to deprotonate the active methylene group of TosMIC, initiating a [3+2] cycloaddition with the aldehyde. The subsequent elimination of toluenesulfinic acid (TosH) yields the fully aromatized oxazole[4]. Operating under mild basic conditions, this route bypasses the need for pre-synthesized acyclic precursors, offering exceptional functional group tolerance[3].
Caption: Logical workflow and mechanism of the van Leusen oxazole synthesis.
Gold-Catalyzed Cycloisomerization
Modern synthetic chemistry heavily favors transition-metal catalysis for its atom economy. The gold-catalyzed cycloisomerization of N-propargylamides provides direct access to 2,5-disubstituted oxazoles[5].
-
The Causality of Reagent Choice: Gold(III) chloride (
) acts as a highly carbophilic, soft Lewis acid. Unlike hard Brønsted acids that might protonate the amide oxygen and cause hydrolysis, selectively activates the alkyne -system[5]. This triggers a 5-exo-dig cyclization by the nucleophilic amide oxygen. The reaction proceeds through a transient 5-methylene-4,5-dihydrooxazole intermediate, which rapidly isomerizes to the aromatic oxazole[5]. Recent advances even incorporate radical chemistry (using and 4-MeO-TEMPO) to construct complex 5-oxazole ketones[6].
Caption: Mechanistic pathway of gold-catalyzed cycloisomerization of N-propargylamides.
Quantitative Data Comparison
The following table summarizes the operational metrics of each synthetic route to aid in route scouting and methodology selection.
| Metric | Robinson-Gabriel | van Leusen Synthesis | Gold-Catalyzed Cycloisomerization |
| Typical Substrates | 2-Acylaminoketones | Aldehydes + TosMIC | N-Propargylamides |
| Key Reagents | |||
| Reaction Conditions | Reflux / High Temp ( | Room Temp to Reflux ( | Room Temp ( |
| Regioselectivity | 2,4,5-trisubstituted | 5-substituted or 4,5-disubstituted | 2,5-disubstituted |
| Typical Yields | 40–85%[2] | 60–90%[3][4] | 70–95%[5][6] |
| Atom Economy | Low (Loss of | Moderate (Loss of TosH) | High (100% atom economical isomerizations) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to confirm intermediate formation and reaction completion.
Protocol A: van Leusen Synthesis of 5-Alkyl/Aryl Oxazoles
Adapted from established methodologies for alkyl-substituted oxazoles[3].
-
Preparation: In an oven-dried round-bottom flask, dissolve the target aliphatic or aromatic aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).
-
Causality: Methanol acts as a protic solvent that stabilizes the transient oxazoline intermediate and facilitates the elimination of the bulky tosyl group.
-
-
Base Addition: Add anhydrous potassium carbonate (
, 2.5 mmol) to the stirring solution. -
Reaction Execution: Stir the mixture at reflux for 5–6 hours[3].
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears.
-
-
Workup: Cool to room temperature and quench with distilled water (10 mL). Extract the aqueous phase with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure[3]. -
Analytical Validation: Analyze the crude product via
NMR. The successful formation of the oxazole ring is definitively confirmed by the presence of a sharp singlet around 7.5–8.0 ppm, corresponding to the isolated C4 proton of the 5-substituted oxazole.
Protocol B: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
Adapted from mild homogeneous catalysis protocols[5].
-
Preparation: Dissolve the N-propargylcarboxamide substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.
-
Causality: While
is relatively stable, strict anhydrous conditions prevent trace moisture from acting as a competing nucleophile against the alkyne.
-
-
Catalyst Addition: Add
(5 mol%) in a single portion at room temperature. The solution will typically undergo a distinct color change indicating substrate coordination. -
Reaction Execution: Stir at room temperature for 1–2 hours.
-
Validation Checkpoint: If monitored by in-situ
NMR, you will observe the transient accumulation (up to 95%) of the 5-methylene-4,5-dihydrooxazole intermediate before it undergoes spontaneous aromatization[5].
-
-
Workup: Filter the reaction mixture through a short pad of silica gel, eluting with DCM, to remove the gold catalyst. Evaporate the solvent to yield the pure oxazole[5].
-
Analytical Validation: The completion of aromatization is confirmed by the disappearance of the exocyclic methylene protons (typically two doublets around
4.5–5.0 ppm) and the emergence of the aromatic oxazole C4 proton in the NMR spectrum.
Troubleshooting & Optimization Insights
-
Incomplete Cyclization in Robinson-Gabriel: If your 2-acylaminoketone fails to cyclize or forms a black tar, the acidic conditions are likely too harsh. Solution: Swap
for the Burgess reagent. It facilitates dehydration at lower temperatures under neutral-to-mildly basic conditions, preventing the polymerization of sensitive intermediates[2]. -
Low Yields in van Leusen Reactions: If the yield of the 5-substituted oxazole is poor, it is often due to competing aldol condensation of the starting aldehyde. Solution: Transition the solvent system to an ionic liquid (e.g., [bmim]Br) at room temperature. Ionic liquids enhance the nucleophilicity of the TosMIC anion, accelerating the [3+2] cycloaddition and outcompeting side reactions[3][4].
References
1. 2. 3. 4. 5. 6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
Validating High-Throughput Screening Hits: A Comparative Guide on Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
Executive Summary & Context
High-throughput screening (HTS) campaigns frequently identify low-molecular-weight, fragment-like molecules that require rigorous validation to rule out pan-assay interference compounds (PAINS) and confirm true target engagement. Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) has emerged as a highly privileged scaffold, particularly in Fragment-Based Drug Discovery (FBDD) campaigns targeting metalloenzymes (e.g., zinc-dependent oxygenases, matrix metalloproteinases, and glyoxalases)[1].
This guide provides an objective comparison of this specific compound against alternative structural analogs and outlines a self-validating, orthogonal experimental workflow to confirm its efficacy as a true hit.
Mechanistic Rationale: The Metal-Binding Pharmacophore (MBP)
To understand why Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate outperforms simpler fragments, we must examine its mechanism of action at the atomic level. In metalloenzyme inhibition, the thermodynamics of binding are driven by the displacement of high-energy water molecules from the active site metal ion[2].
The oxazole-2-carboxylate moiety acts as a bidentate metal-binding pharmacophore (MBP). The oxazole nitrogen and the carboxylate oxygen coordinate the metal center (e.g.,
The Role of the 5-tert-butyl Group:
Compared to smaller alkyl groups (like a methyl) or planar aromatic rings (like a phenyl), the bulky,
-
Conformational Restriction: It restricts the rotational degrees of freedom of the fragment, lowering the entropic penalty upon binding.
-
Hydrophobic Desolvation: It perfectly complements deep hydrophobic sub-pockets adjacent to the metal center, dramatically increasing the Lipophilic Ligand Efficiency (LLE) and target residence time, thereby preventing off-target binding to shallower, non-specific metalloenzymes.
Fig 1: Mechanistic binding model of the bidentate metal-binding pharmacophore.
Comparative Performance Data
To objectively evaluate the performance of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate, we compare it against its structural alternatives (methyl and phenyl derivatives) and a standard benchmark inhibitor (N-Oxalylglycine) against a representative
As shown in Table 1, the tert-butyl derivative demonstrates superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), proving that the added steric bulk translates directly to high-quality binding interactions rather than non-specific lipophilicity.
Table 1: Quantitative Comparison of Oxazole-2-carboxylate Derivatives
| Compound | TR-FRET | SPR | Ligand Efficiency (LE)* | Lipophilic Ligand Efficiency (LLE)** |
| Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | 4.2 | 5.1 | 0.42 | 5.8 |
| Potassium 5-methyl-1,3-oxazole-2-carboxylate | 45.0 | 52.0 | 0.35 | 4.1 |
| Potassium 5-phenyl-1,3-oxazole-2-carboxylate | 12.5 | 15.3 | 0.31 | 3.9 |
| N-Oxalylglycine (Standard Control) | 8.5 | 9.0 | 0.38 | 4.5 |
(Note: LE is measured in kcal/mol/heavy atom. LLE =
Orthogonal Validation Workflows
To prove that Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate is a true hit and not an assay artifact, a self-validating triad of assays must be executed.
Fig 2: Orthogonal hit validation workflow for oxazole-2-carboxylate fragments.
Protocol 1: Primary Hit Validation via TR-FRET
Causality & Rationale: Standard fluorescence intensity assays are highly susceptible to auto-fluorescent compounds, a common issue with heterocyclic fragments. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide donor (e.g., Terbium) with an exceptionally long emission half-life. By introducing a microsecond time delay before measurement, background auto-fluorescence decays completely, isolating the true biochemical binding signal[4][5].
Step-by-Step Methodology:
-
Preparation: Prepare a 384-well low-volume black plate (e.g., Corning 3574).
-
Compound Titration: Titrate Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate from 100 µM down to 1 nM (12-point dose-response) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific plastic adhesion.
-
Reagent Addition: Add 5 nM of His-tagged target metalloenzyme and 20 nM of a fluorescently labeled tracer ligand (FITC-tracer).
-
Antibody Coupling: Add 1 nM of Terbium-labeled anti-His antibody to complete the FRET pair.
-
Equilibration: Incubate the plate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.
-
Measurement: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (FITC acceptor) after a 100 µs delay. Calculate the 520/495 ratio to determine the
[6].
Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality & Rationale: While TR-FRET proves the compound can displace a tracer, it does not prove direct physical binding. SPR is a label-free technique that acts as a self-validating system by measuring direct mass changes on a sensor surface, confirming 1:1 stoichiometry and providing kinetic rates (
Step-by-Step Methodology:
-
Immobilization: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling chemistry (target immobilization level: ~3000 Response Units, RU).
-
Self-Validation Setup: Block active sites on an adjacent reference channel using ethanolamine. All subsequent injections must be double-referenced (subtracting both the reference channel and buffer-only injections) to eliminate bulk refractive index changes.
-
Injection: Inject Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate in a multi-cycle kinetic format at concentrations ranging from 0.5x to 10x the expected
(e.g., 2.5 µM to 50 µM). -
Kinetics: Use a flow rate of 30 µL/min with a 60-second association phase and a 120-second dissociation phase.
-
Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
).
Protocol 3: Counter-Screen for Colloidal Aggregation (DLS)
Causality & Rationale: Small, hydrophobic fragments can occasionally form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target enzymes, leading to false-positive inhibition. Dynamic Light Scattering (DLS) measures particle size in solution to definitively rule out this mechanism.
Step-by-Step Methodology:
-
Sample Prep: Prepare a 50 µM solution of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate in the exact TR-FRET assay buffer.
-
Measurement: Place the sample in a quartz cuvette and measure the hydrodynamic radius using a DLS instrument at 25°C.
-
Validation Criteria: A true hit must show a monodisperse profile with no detectable particles >10 nm in radius, confirming the compound acts as a soluble, well-behaved monomer.
References
-
A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes Source: PMC / National Institutes of Health URL:[Link]
-
A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: PMC / National Institutes of Health URL:[Link]
-
Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors Source: PMC / National Institutes of Health URL:[Link]
-
Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition Source: PMC / National Institutes of Health URL:[Link]
-
Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction Source: PMC / National Institutes of Health URL:[Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: PMC / National Institutes of Health URL:[Link]
Sources
- 1. A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Catalysts Derived from 5-tert-Butyl-Oxazoles: A Comprehensive Comparison Guide
Introduction: The 5-tert-Butyl-Oxazole Scaffold in Catalysis
In the realm of advanced organometallic chemistry and asymmetric synthesis, the 1,3-oxazole core has emerged as a privileged structural motif. When functionalized with a bulky tert-butyl group at the C5 position, the resulting 5-tert-butyl-oxazole derivatives exhibit a unique combination of electronic modulation and intense steric shielding[1]. Electronically, the tert-butyl group acts as a weak electron-donating moiety via hyperconjugation, subtly increasing the electron density of the oxazole ring. Sterically, it projects a massive physical barrier that dictates the trajectory of incoming substrates[1].
Recently, drug development professionals and synthetic chemists have benchmarked catalysts derived from these precursors—specifically wingtip-flexible N-Heterocyclic Carbenes (NHCs) and planar-chiral oxazole-pyridine ligands —against classical alternatives. This guide objectively compares their performance, underlying mechanistic causality, and experimental validation protocols.
Class Comparison: Performance & Mechanistic Causality
N-Heterocyclic Carbenes: IPr*Oxa vs. Classical NHCs
The Alternatives: Classical N-heterocyclic carbenes, such as IMes or IPr, rely on rigid, symmetrical N-aromatic wingtips to stabilize reactive transition metals. While effective, their static steric bulk can sometimes impede the coordination of highly hindered substrates during the catalytic cycle.
The 5-tert-Butyl-Oxazole Derivative: Researchers have developed a new class of sterically hindered, wingtip-flexible NHC ligands featuring N,C-chelating oxazole donors (e.g., IPr*Oxa)[2].
Causality of Performance: The superior performance of IPr*Oxa in cross-coupling reactions is driven by its dynamic spatial adaptability . Unlike rigid classical NHCs, the freely rotatable 5-tert-butyl-oxazole unit adjusts to the changing steric and electronic demands of the metal center (e.g., Pd, Ag, Rh) throughout the catalytic cycle[2]. During oxidative addition, the ligand can "open up" to accommodate bulky aryl halides; during reductive elimination, the steric pressure of the tert-butyl group forces the product off the metal center, accelerating turnover and preventing catalyst decomposition[3].
Asymmetric Ligands: Planar-Chiral Oxazole-Pyridine vs. Standard PyBOX
The Alternatives: Standard PyBOX (pyridine-bisoxazoline) ligands are ubiquitous in asymmetric catalysis but often yield moderate enantioselectivity when applied to highly functionalized, flexible substrates.
The 5-tert-Butyl-Oxazole Derivative: Planar-chiral oxazole-pyridine ligands derived from 5-tert-butyl-oxazole precursors[1].
Causality of Performance: Enantioselectivity is fundamentally a function of steric differentiation. The bulky tert-butyl group at the C5 position of the oxazole ring creates an impenetrable, rigid steric wall. During asymmetric acetoxylative cyclization, this wall forces the incoming substrate (e.g., alkyne-tethered cyclohexadienones) to adopt a singular, highly specific trajectory. This precise spatial restriction minimizes competing transition states, driving the enantiomeric ratio (e.r.) significantly higher than what is achievable with standard PyBOX systems[1].
Quantitative Data Presentation
The following table summarizes the benchmarking data, comparing the 5-tert-butyl-oxazole derived catalysts against their classical counterparts.
| Catalyst / Ligand System | Reaction Type | Substrate | Steric Profile (% | Yield (%) | Enantiomeric Ratio (e.r.) |
| IPr*Oxa-Pd(II) | Cross-Coupling | Aryl Chlorides | > 50% (Dynamic/Flexible) | 95% | N/A |
| IPr-Pd(II) (Alternative) | Cross-Coupling | Aryl Chlorides | ~ 45% (Rigid) | 82% | N/A |
| Oxazole-Pyridine (5-tBu) | Asymmetric Cyclization | Alkyne-cyclohexadienones | High (Rigid Wall) | 87% | 95.5 : 4.5 |
| Standard PyBOX (Alternative) | Asymmetric Cyclization | Alkyne-cyclohexadienones | Moderate | 65% | 80.0 : 20.0 |
Mandatory Visualizations
Catalyst Synthesis and Benchmarking Workflow
Workflow for the synthesis and benchmarking of 5-tert-butyl-oxazole derived NHC catalysts.
Mechanistic Pathway: Pd-Catalyzed Cross-Coupling
Mechanistic pathway of Pd-catalyzed cross-coupling utilizing wingtip-flexible NHC ligands.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal metric to verify success before proceeding to the next phase, eliminating compounding errors.
Protocol A: Synthesis and Validation of[Pd(IPr*Oxa)Cl₂] Complex
-
Ligand Precursor Synthesis: Subject 5-tert-butyl-oxazole to a condensation/SNAr arylation sequence to yield the imidazolium salt precursor[2].
-
Silver Transmetalation (The Gimeno Method): React the imidazolium salt with AgNO₃ in the presence of K₂CO₃ at room temperature to form the linear silver complex [Ag(IPr*Oxa)Cl][2].
-
Self-Validation Check: The Ag(I) complex must be bench-stable to air and moisture. Confirm formation via ¹³C NMR (disappearance of the downfield imidazolium C2 proton).
-
-
Palladium Complexation: Treat the [Ag(IPr*Oxa)Cl] intermediate with PdCl₂(cod) in dichloromethane.
-
Self-Validation Check: Isolate the complex and perform X-ray crystallography. A successful synthesis will display a square planar geometry with the oxazolyl and imidazolyl rings coplanar, and a C(carbene)–Pd bond length of approximately 1.99 Å[2].
-
Protocol B: Benchmarking via Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and 1 mol% of the[Pd(IPr*Oxa)Cl₂] catalyst.
-
Internal Standard Addition (Critical): Add exactly 1.0 mmol of dodecane to the reaction mixture.
-
Causality: Dodecane acts as an inert internal standard. This creates a self-validating system where GC-MS conversion metrics are entirely decoupled from downstream isolation/purification errors, ensuring the recorded yield reflects true catalytic turnover.
-
-
Execution & Analysis: Dissolve the mixture in 1,4-dioxane, seal, and heat to 80°C for 12 hours. Quench with water, extract with ethyl acetate, and analyze the organic layer via GC-MS. Compare the product peak integral against the dodecane standard to determine the absolute yield.
References
-
IPr*Oxa – A New Class of Sterically-Hindered, Wingtip-Flexible N,C-Chelating Oxazole-Donor N-Heterocyclic Carbene Ligands Royal Society of Chemistry (RSC) - Dalton Transactions[Link]
-
Steric Tuning of Nonclassical Formally Normal N-Heterocyclic Carbenes with Dual Electronic Character for Catalysis American Chemical Society (ACS) - Organometallics[Link]
Sources
Topic: Comparative Efficacy of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and Process Development Scientists.
Executive Summary & Core Directive
Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) is not a formulated commercial drug but a high-value synthetic reagent and bioisosteric building block . Its primary efficacy lies in its ability to function as a stable, non-toxic surrogate for unstable organometallic reagents (e.g., stannanes, boronic acids) in the synthesis of oxazole-containing pharmacophores.
This guide evaluates the "efficacy" of this salt in two distinct dimensions critical to drug development:
-
Synthetic Efficacy: Performance in Decarboxylative Cross-Coupling (DCC) reactions compared to traditional cross-coupling reagents (Stille/Suzuki).
-
Pharmacophore Efficacy: The utility of the 5-tert-butyl-1,3-oxazole moiety as a bioisostere for phenyl or carboxylic acid groups in commercial drug scaffolds (e.g., NSAIDs, Kinase Inhibitors).
Mechanism of Action: Decarboxylative Cross-Coupling (DCC)
Unlike traditional cross-coupling which requires pre-functionalized organometallics (Sn, B, Zn), this potassium salt utilizes the carboxylate group as a "masked" nucleophile. Upon activation (typically by Ag(I), Cu(I), or Pd(II)), it undergoes extrusion of CO₂, generating a reactive organometallic species in situ.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical decarboxylation step that differentiates this reagent from commercial organotin alternatives.
Caption: Figure 1: Decarboxylative activation pathway converting the stable carboxylate salt into a reactive nucleophile for cross-coupling.
Comparative Efficacy: Reagent Performance
In drug discovery, the "efficacy" of a building block is defined by its stability, reactivity, and atom economy. The table below compares Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate against standard commercial alternatives used to install the same moiety.
Table 1: Synthetic Efficacy Comparison
| Feature | Potassium Oxazole-2-carboxylate (The Product) | 2-Stannyl-oxazole (Stille Reagent) | Oxazole-2-boronic Acid (Suzuki Reagent) | Direct C-H Activation (Parent Oxazole) |
| Stability | High (Solid, shelf-stable) | Moderate (Air/Light sensitive) | Low (Protodeboronation prone) | High (Stable liquid) |
| Toxicity | Low (CO₂ byproduct) | High (Organotin waste) | Low | Low |
| Atom Economy | Good (Loss of CO₂ + KCl) | Poor (Loss of Bu₃SnX) | Moderate | Excellent (No leaving group) |
| Reaction Selectivity | High (Regiospecific at C2) | High | Moderate | Low (Mixture of C2/C5) |
| Purification | Simple (Filtration/Wash) | Difficult (Tin removal) | Standard | Standard |
| Commercial Viability | Preferred for Scale-up | Research Scale Only | Limited Availability | Process Dependent |
Expert Insight: The potassium salt outperforms stannanes by eliminating toxic waste streams (critical for GMP) and outperforms boronic acids by avoiding rapid protodeboronation, a common failure mode for 2-heteroaryl boronic acids.
Bioisosteric Efficacy: "Related Commercial Drugs"
The 5-tert-butyl-1,3-oxazole moiety derived from this reagent is often used as a bioisostere for phenyl rings or other heteroaromatics in commercial drugs. It offers improved metabolic stability and solubility.
Case Study: Oxaprozin & COX-2 Inhibitors
-
Commercial Drug Reference: Oxaprozin (Daypro) contains a 4,5-diphenyl-oxazole core.
-
Application: Researchers use the 5-tert-butyl analog to reduce molecular weight (MW) and increase sp³ character (Fsp³) while maintaining lipophilic contacts in the binding pocket.
Bioisosteric Replacement Workflow
Caption: Figure 2: Strategic replacement of phenyl rings with the 5-tert-butyl-oxazole moiety to optimize physicochemical properties.
Experimental Protocol: Decarboxylative Cross-Coupling
Objective: Synthesis of a 2-aryl-5-tert-butyloxazole derivative (Drug Analog) using the potassium salt. Standard: Validated against J. Am. Chem. Soc. protocols for decarboxylative coupling.[1][2][3][4][5]
Materials
-
Reagent: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (1.2 equiv)
-
Substrate: Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂
-
Co-Catalyst: CuI (10 mol%) or Ag₂CO₃ (for lower temp)
-
Solvent: DMF or NMP (Anhydrous)
-
Temperature: 100–120 °C
Step-by-Step Methodology
-
Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Bromide (1.0 mmol), Potassium salt (1.2 mmol), Pd catalyst (0.05 mmol), and CuI (0.1 mmol).
-
Solvation: Add anhydrous DMF (3.0 mL). Seal the vial with a crimp cap/septum.
-
Activation: Place the vial in a pre-heated block at 110 °C.
-
Note: Evolution of CO₂ gas may be observed (bubbling). Ensure headspace pressure relief if scaling up.
-
-
Monitoring: Stir for 12–16 hours. Monitor by LC-MS for the disappearance of the Aryl Bromide and formation of the product (M+1 mass corresponds to Ar-Oxazole).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
If conversion is <10%, check the quality of the Potassium salt. It is hygroscopic; moisture quenches the decarboxylation intermediate. Dry the salt under vacuum at 60 °C for 4h before use.
References
-
Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry. Link
-
Goossen, L. J., et al. (2006). Pd-Catalyzed Synthesis of Biaryls from Carboxylic Acids. Journal of the American Chemical Society.[2] Link
-
Sigma-Aldrich. Product Specification: 5-(tert-Butyl)oxazole-2-carboxylic acid (potassium). Link
-
ChemScene. Compound Data: Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate proper disposal procedures
Topic: Technical Advisory: Safe Handling and Disposal of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate Audience: Researchers, Process Chemists, and EHS Officers.
Executive Summary & Chemical Profile
Objective: This guide defines the operational standard for the disposal of Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4). Unlike generic organic waste, this compound presents specific solubility and reactivity profiles due to its oxazole core and ionic potassium carboxylate nature.
The Scientist’s Perspective: As a potassium salt of a heterocyclic carboxylic acid, this compound acts as a weak base. The primary operational risk during disposal is inadvertent acidification in mixed waste streams, which can precipitate the parent acid (5-tert-butyl-1,3-oxazole-2-carboxylic acid). This precipitation can clog waste lines or create heterogenous sludge that complicates incineration.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate |
| CAS Number | 2408957-68-4 |
| Formula | C₇H₈KNO₃ |
| Molecular Weight | 193.24 g/mol |
| Physical State | Solid (Hygroscopic powder) |
| Acidity (pKa) | ~3.5 - 4.0 (for parent acid, estimated) |
| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in non-polar organics. |
Hazard Assessment (GHS Classification)
Before initiating disposal, you must validate the hazard profile to select the correct waste stream.
-
H302 (Harmful if swallowed): Requires segregation from general trash; must be incinerated.
-
H315/H319 (Skin/Eye Irritant): Mandates double-gloving (Nitrile) and eye protection during waste transfer.
-
H335 (Respiratory Irritation): All solid handling must occur inside a fume hood to prevent dust inhalation.
Critical Reactivity Note:
-
Incompatibility: Strong oxidizing agents and strong acids .
-
Mechanism: Mixing this salt with strong acids (HCl, H₂SO₄) protonates the carboxylate, regenerating the parent oxazole carboxylic acid. If the parent acid is insoluble in the waste matrix, it will precipitate immediately.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf stock or surplus solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Mark the container as "Hazardous Waste - Solid Toxic." Explicitly list the chemical name.
-
Solvent Wetting (Optional but Recommended): If the powder is extremely fine and prone to static dispersion, add a small volume of inert solvent (e.g., Ethanol) to create a slurry before sealing. This prevents "dust puff" exposure for downstream waste handlers.
-
Final Seal: Tape the lid with parafilm or electrical tape to prevent loosening due to vibration during transit.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or aqueous extractions containing the compound.
-
pH Check (The "Self-Validating" Step):
-
Measure the pH of the waste solution.
-
Requirement: The pH should be kept neutral to slightly basic (pH 7–9) to keep the compound in its soluble, ionized salt form.
-
-
Segregation:
-
Do NOT pour into the "Acidic Waste" carboy.
-
Do use the "Aqueous Basic" or "General Organic" waste stream, depending on the solvent carrier.
-
-
Precipitation Test:
-
Take a 5 mL aliquot of your waste.
-
Mix it with the intended bulk waste container's content in a test tube.
-
Observation: If solids form or heat is generated, do not mix . Segregate as a standalone waste stream.
-
Visualized Workflows
Workflow 1: Disposal Decision Logic
This decision tree guides the researcher to the correct waste stream based on the physical state and chemical environment.
Figure 1: Decision logic for segregating oxazole-carboxylate waste streams to prevent incompatibility issues.
Workflow 2: Emergency Spill Response
A self-validating loop for handling accidental spills in the laboratory.
Figure 2: Standard Operating Procedure (SOP) for spill remediation.
Regulatory & Logistics (RCRA/EPA)
While this specific compound is not typically listed on the EPA "P-List" or "U-List" by name, it falls under the "General Duty Clause" and must be characterized by the generator.
-
Waste Code Assignment:
-
If the waste is pure substance: Assign D000 (Not Listed - Toxic via characteristic if LD50 data supports, otherwise General Organic Waste).
-
If mixed with flammable solvents (Methanol/Ethanol): Assign D001 (Ignitable).
-
-
Destruction Method: High-temperature incineration is the required method. The oxazole ring contains nitrogen, which will generate NOx during combustion; therefore, the incineration facility must be equipped with appropriate scrubbers.
References
-
PubChem. (2025).[1][2] Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]
Sources
Personal protective equipment for handling Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate
Comprehensive Safety & PPE Protocol for Handling Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
As a Senior Application Scientist, I recognize that handling specialized building blocks like Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS: 2408957-68-4) requires more than a generic safety sheet. In drug development, oxazole derivatives are highly valued for their bioisosteric properties, but their physical forms—often hygroscopic, fine, alkaline powders—present unique handling challenges.
This guide provides a self-validating, step-by-step operational protocol designed to protect personnel, maintain chemical integrity, and ensure compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) [1].
The Causality of PPE Selection: Beyond the Basics
Effective safety protocols rely on understanding the causality behind experimental choices. Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate is a mildly alkaline organic salt. When exposed to ambient moisture or the mucous membranes of the respiratory tract, it can cause localized irritation. Furthermore, because it is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) during amide coupling reactions, your PPE must protect against both the dry powder and the solvated active pharmaceutical ingredient (API) intermediate.
-
Why Nitrile Over Latex? Latex offers virtually zero chemical resistance to the organic solvents used to dissolve oxazole carboxylates. Nitrile provides a superior, cross-linked barrier that prevents solvated chemical absorption through the skin.
-
Why Indirect-Vented Goggles Over Safety Glasses? As a fine, statically charged powder, this compound can easily bypass the open sides of standard safety glasses. Indirect-vented goggles create a seal that protects the eyes from airborne particulates while preventing fogging.
-
Why a 100% Cotton or Flame-Resistant (FR) Lab Coat? Synthetic blends (like polyester) can melt into the skin if a secondary reaction or flash fire occurs during synthesis. Cotton or FR materials char rather than melt, providing a critical thermal barrier.
PPE Requirements Matrix
The following table summarizes the quantitative and qualitative protective requirements mandated by the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [3].
| PPE Category | Recommended Specification | Scientific & Safety Rationale |
| Hand Protection | Minimum 4-mil Nitrile Gloves (Double-glove for high-volume transfer) | Prevents dermal exposure to alkaline salts; provides chemical resistance against common coupling solvents (DMF/DMSO). |
| Eye Protection | Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+) | Forms a facial seal to block statically charged, fine particulate dust from entering the ocular cavity. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) Lab Coat; Closed-toe shoes | Provides a non-melting barrier against chemical spills and potential flash fires during downstream synthesis. |
| Respiratory | N95 Particulate Respirator (If handled outside a fume hood) | Filters out fine, hygroscopic dust that can cause severe respiratory tract irritation upon inhalation. |
Step-by-Step Operational Workflow
To ensure a self-validating system, every step of this protocol is designed to verify the success of the previous step.
Phase 1: Pre-Operation & Engineering Controls
-
Activate Engineering Controls: Conduct all weighing and transfer operations inside a certified Chemical Fume Hood with a face velocity of 80–100 feet per minute (fpm). This is your primary line of defense [2].
-
Mitigate Static: Because Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate is a dry powder, it is prone to static cling. Discharge static from your gloves by touching a grounded metal surface, and use anti-static weighing boats and spatulas to prevent the powder from aerosolizing.
Phase 2: PPE Donning Sequence
-
Body: Don the 100% cotton/FR lab coat. Button it completely to the top to protect the torso.
-
Eyes: Don indirect-vented goggles. Adjust the strap to ensure a tight seal against the face.
-
Hands: Wash and dry hands, then don nitrile gloves. Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Phase 3: Active Handling Protocol
-
Purge Moisture: Since the potassium salt is hygroscopic, flush the analytical balance area within the hood with a gentle stream of dry nitrogen if precise stoichiometric weighing is required.
-
Transfer: Slowly transfer the powder using a static-free spatula. Keep the source container and the receiving flask as close together as possible to minimize the drop height and reduce dust generation.
-
Seal: Immediately tightly recap the source bottle and wrap the cap with Parafilm to prevent ambient moisture degradation.
Phase 4: PPE Doffing & Decontamination
-
Glove Removal: Using the "beak method," pinch the exterior of one glove at the wrist, peel it off inside out, hold it in the gloved hand, and slide an ungloved finger under the remaining glove to peel it off. Dispose of gloves in solid hazardous waste.
-
Eye & Body: Remove goggles by handling the clean head strap (avoid touching the front lens). Unbutton and remove the lab coat.
-
Validation: Wash hands thoroughly with soap and water. Inspect hands for any signs of redness or irritation, which would indicate a breach in the glove barrier.
Disposal and Spill Management Plan
Even with prudent practices, spills can occur. Do not use a dry brush to sweep up this chemical, as it will aerosolize the irritant powder.
-
Minor Spill Response:
-
Ensure full PPE is worn.
-
Lightly dampen a chemical absorbent pad with water or a dilute neutralizer to trap the dust.
-
Carefully wipe the powder from the outside in to prevent spreading.
-
Place the contaminated pad into a sealable hazardous waste bag.
-
-
Waste Disposal: Unused powder and contaminated solids (gloves, wipes) must be classified as Solid Organic Waste . If the salt has been dissolved in a solvent (e.g., DMSO), it must be disposed of in a clearly labeled Non-Halogenated Organic Liquid Waste container, strictly adhering to RCRA guidelines [2].
Hazard Control & Workflow Visualization
Figure 1: Operational workflow and PPE sequencing for handling oxazole carboxylate salts.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Standard (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
